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Core Science & Biosynthesis

Foundational

Technical Guide: Precision Synthesis of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride

The following technical guide details the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride , focusing on regioselective strategies to avoid the formation of the common 1-methyl-3-phenyl isomer. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride , focusing on regioselective strategies to avoid the formation of the common 1-methyl-3-phenyl isomer.

Executive Summary

The synthesis of 1-methyl-5-phenyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. Standard cyclocondensation of methylhydrazine with 1,3-electrophiles (e.g., benzoylacetaldehyde equivalents) predominantly yields the thermodynamically and sterically favored 1-methyl-3-phenyl isomer.

To achieve high purity of the 5-phenyl isomer required for pharmaceutical applications, this guide prioritizes a Directed Lithiation-Arylation Pathway . This method utilizes the directing effect of the N-methyl group on the pre-formed pyrazole ring to exclusively functionalize the C5 position. A secondary discussion on the separation of isomers from cyclocondensation is included for context, but the lithiation route is recommended for self-validating regiocontrol.

Target Molecule:

  • IUPAC Name: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride

  • CAS (Free Base): 33455-23-7 (Generic isomer mix often cited; specific 5-phenyl isomer requires distinct characterization)

  • Key Feature: Phenyl group at C5 (adjacent to N-Methyl), creating steric proximity detectable by NOE spectroscopy.

Retrosynthetic Analysis & Strategy

The strategic disconnect focuses on the C5–Phenyl bond. By utilizing the inherent acidity of the C5 proton in 1-methylpyrazole (facilitated by the inductive effect of N1), we can install the phenyl ring late-stage, guaranteeing the 1,5-substitution pattern.

Pathway A: C5-Lithiation & Suzuki Coupling (Recommended)

This pathway avoids the ambiguity of hydrazine cyclization.

  • Precursor: 1-Methylpyrazole (Commercially available).

  • Activation: Regioselective lithiation at C5 using n-BuLi.

  • Functionalization: Quench with Iodine to form 5-iodo-1-methylpyrazole.

  • Coupling: Suzuki-Miyaura cross-coupling with Phenylboronic acid.

  • Salt Formation: Precipitation with anhydrous HCl.

Pathway B: Cyclocondensation (Alternative/Legacy)
  • Reagents: 3-(Dimethylamino)-1-phenyl-2-propen-1-one + Methylhydrazine.

  • Outcome: Typically yields a ~10:1 mixture favoring the 3-phenyl isomer.

  • Purification: Requires rigorous fractional crystallization or chromatography. Not recommended for primary synthesis due to yield loss.

Reaction Pathway Visualization

SynthesisPathway cluster_logic Regiocontrol Logic SM 1-Methylpyrazole (Starting Material) Lithiation Step 1: Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Intermediate1 5-Lithio-1-methylpyrazole (Transient Species) Lithiation->Intermediate1 Iodination Step 2: Iodination (I2, THF) Intermediate1->Iodination Note1 N1-Methyl directs lithiation to C5 (Thermodynamic Control) Intermediate1->Note1 Intermediate2 5-Iodo-1-methylpyrazole (Key Intermediate) Iodination->Intermediate2 Suzuki Step 3: Suzuki Coupling (PhB(OH)2, Pd(PPh3)4, Na2CO3) Intermediate2->Suzuki ProductBase 1-Methyl-5-phenyl-1H-pyrazole (Free Base) Suzuki->ProductBase SaltFormation Step 4: Hydrochlorination (HCl in Dioxane/Ether) ProductBase->SaltFormation FinalProduct 1-Methyl-5-phenyl-1H-pyrazole HCl (Target Salt) SaltFormation->FinalProduct

Caption: Step-wise synthesis via the C5-lithiation strategy, ensuring exclusive formation of the 5-phenyl isomer.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole

This step installs the synthetic handle at the C5 position.

  • Reagents: 1-Methylpyrazole (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Iodine (1.1 equiv), Anhydrous THF.

  • Equipment: Flame-dried 3-neck flask, Nitrogen/Argon atmosphere, Low-temperature thermometer.

Protocol:

  • Charge the flask with 1-methylpyrazole (8.2 g, 100 mmol) and anhydrous THF (100 mL) under inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to ensure regioselectivity.

  • Stir at -78°C for 1 hour. The solution typically turns yellow.

  • Dissolve Iodine (27.9 g, 110 mmol) in anhydrous THF (50 mL) and add dropwise to the reaction mixture at -78°C.

  • Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or distillation.[1]

    • Yield Target: 75-85%.

    • Checkpoint: 1H NMR should show loss of the C5 proton (typically the most downfield signal in the parent pyrazole).

Step 2: Suzuki-Miyaura Coupling to 1-Methyl-5-phenyl-1H-pyrazole

This step constructs the biaryl core.

  • Reagents: 5-Iodo-1-methylpyrazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv), DME (Dimethoxyethane) and Water (4:1 ratio).

Protocol:

  • In a reaction vessel, dissolve 5-iodo-1-methylpyrazole (10.4 g, 50 mmol) and Phenylboronic acid (7.3 g, 60 mmol) in DME (120 mL).

  • Add a degassed solution of Na2CO3 (10.6 g, 100 mmol) in Water (30 mL).

  • Degas the mixture (sparge with Argon for 15 mins).

  • Add Pd(PPh3)4 (2.9 g, 2.5 mmol).

  • Heat to reflux (85°C) for 12–16 hours under Argon. Monitor by TLC or HPLC.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. Filter through Celite if palladium black is visible.

  • Purification: Column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

    • Yield Target: 80-90%.

    • Data: The product is an oil or low-melting solid.[1]

Step 3: Hydrochloride Salt Formation

Conversion to the stable salt form for storage and biological testing.

  • Reagents: 1-Methyl-5-phenyl-1H-pyrazole (Free base), 4M HCl in Dioxane (or Diethyl Ether).

Protocol:

  • Dissolve the free base (1.0 g) in anhydrous Diethyl Ether (10 mL) or DCM (5 mL).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under inert gas (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Analytical Validation (Self-Validating System)

To ensure the product is the 5-phenyl isomer and not the 3-phenyl isomer, you must perform the following checks:

Analytical MethodExpected Result for 1-Methyl-5 -phenylContrast with 1-Methyl-3 -phenyl
1H NMR (NOE) Strong NOE correlation between N-Methyl protons (~3.8 ppm) and Phenyl ortho-protons.No NOE between N-Methyl and Phenyl protons (too distant).
13C NMR N-Methyl carbon often shifted upfield due to shielding by the adjacent phenyl ring.N-Methyl carbon follows standard chemical shifts.
Melting Point (HCl) Distinct MP (verify against specific batch; typically >150°C).Distinct MP (often lower or different crystal habit).
Mechanism of Regioselectivity (The "Why")

In the lithiation step, the nitrogen lone pair at N1 coordinates the lithium cation, directing the deprotonation to the adjacent C5 position (ortho-lithiation). This is a kinetic and thermodynamic preference that overrides the formation of other isomers, making this route far superior to cyclization methods where steric hindrance at C5 often forces the phenyl group to C3.

Troubleshooting & Optimization

  • Problem: Low yield in Lithiation step.

    • Cause: Presence of moisture or temperature > -60°C.[1]

    • Solution: Ensure rigorous drying of THF and maintain -78°C. Use fresh n-BuLi.

  • Problem: Incomplete Suzuki coupling.

    • Cause: Catalyst poisoning or oxygen ingress.

    • Solution: Degas solvents thoroughly. Increase catalyst load to 5 mol%.

  • Problem: Hygroscopic Salt.

    • Cause: Excess HCl or ambient humidity.

    • Solution: Handle in a glovebox or dry room. Store in a desiccator.

References

  • Regioselectivity in lithi

    • Source: Begtrup, M., et al. Organic & Biomolecular Chemistry, 2006.
    • Relevance: Defines the conditions for exclusive C5-lithi
  • Suzuki-Miyaura Coupling of 5-Iodopyrazoles.

    • Source:Journal of Organic Chemistry / General Protocols for Heterocycle Aryl
    • Relevance: Standard conditions for coupling hindered halo-pyrazoles.
  • Differenti

    • Source:Magnetic Resonance in Chemistry.
    • Relevance: NOE methodologies for distinguishing 1,3- vs 1,5-substituted pyrazoles.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 1-methyl-5-phenyl-1H-pyrazole hydrochloride

For: Researchers, Scientists, and Drug Development Professionals Preamble: Situating 1-methyl-5-phenyl-1H-pyrazole hydrochloride in the Chemical Landscape The pyrazole nucleus, a five-membered aromatic heterocycle with t...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 1-methyl-5-phenyl-1H-pyrazole hydrochloride in the Chemical Landscape

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2] The specific compound, 1-methyl-5-phenyl-1H-pyrazole hydrochloride, is a member of this versatile class. While direct, in-depth mechanistic studies on this particular salt are not extensively documented in publicly available literature, this guide will synthesize data from structurally analogous compounds to postulate its most probable mechanisms of action. This document is intended to serve as a foundational resource for researchers, providing both theoretical frameworks and actionable experimental protocols to elucidate its biological function.

I. Core Physicochemical Characteristics and Synthesis

The foundational structure, 1-methyl-5-phenyl-1H-pyrazole, is a substituted aromatic heterocycle. The addition of a hydrochloride salt is a common strategy in drug development to enhance solubility and bioavailability.

General Synthesis Outline: The synthesis of the 1-methyl-5-phenyl-1H-pyrazole core typically involves the condensation of a β-diketone precursor with methylhydrazine.[3][4] The regioselectivity of this reaction is a critical consideration in ensuring the desired isomer.

reagents β-Diketone Precursor (e.g., 1-phenyl-1,3-butanedione) intermediate Pyrazoline Intermediate reagents->intermediate Condensation methylhydrazine Methylhydrazine methylhydrazine->intermediate product 1-methyl-5-phenyl-1H-pyrazole intermediate->product Dehydration/Aromatization salt 1-methyl-5-phenyl-1H-pyrazole hydrochloride product->salt Salt Formation hcl HCl (gas or solution) hcl->salt

Caption: Generalized synthetic pathway for 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

II. Postulated Mechanisms of Action: An Evidence-Based Exploration

Drawing from the broader family of pyrazole derivatives, we can infer several plausible mechanisms of action for 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

A. Anti-inflammatory and Analgesic Effects via Cyclooxygenase (COX) Inhibition

A significant number of pyrazole-containing compounds function as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.[5]

Causality: The planar, aromatic structure of the pyrazole ring can mimic the binding of arachidonic acid within the active site of COX-1 and/or COX-2. The specific substitution pattern on the phenyl and pyrazole rings will dictate the selectivity and potency of this inhibition.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 1-methyl-5-phenyl-1H-pyrazole hydrochloride Compound->COX2 Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX-2 inhibition.

B. Neurological Activity through Monoamine Oxidase (MAO) Inhibition

Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

Causality: The nitrogen-containing heterocyclic core of the pyrazole can interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO-A or MAO-B. This interaction can prevent the oxidative deamination of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft.

C. Potential for Enzyme Inhibition in Other Pathways

The pyrazole scaffold is a versatile inhibitor of various enzymes.[7] Structurally related compounds have shown activity against:

  • N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE): An enzyme in the bacterial lysine biosynthesis pathway, suggesting potential antibacterial applications.[8]

  • Histone Deacetylase 6 (HDAC6): A target for inflammatory diseases and some cancers.[9]

D. A Critical Consideration: Inhibition of Mitochondrial Respiration

A study on 1-methyl-1H-pyrazole-5-carboxamides, which are structurally similar to the compound of interest, revealed unexpected acute mammalian toxicity due to the dose-dependent inhibition of mitochondrial respiration.[10] This is a critical finding for any drug development program.

Causality: The lipophilic nature of the phenyl and methyl-substituted pyrazole core may facilitate its accumulation within the inner mitochondrial membrane, where it could interfere with the function of the electron transport chain complexes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

cluster_Mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ROS Increased ROS ETC->ROS O2 Oxygen (O2) H2O Water (H2O) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Compound 1-methyl-5-phenyl-1H-pyrazole hydrochloride Compound->ETC Inhibition

Caption: Hypothetical inhibition of mitochondrial respiration by the pyrazole compound.

III. Experimental Protocols for Mechanistic Validation

To move from postulation to confirmation, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of 1-methyl-5-phenyl-1H-pyrazole hydrochloride against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced commercially. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) is then determined.

Protocol 2: Mitochondrial Respiration Assay

Objective: To assess the effect of the compound on cellular oxygen consumption rates (OCR).

Methodology:

  • Cell Culture: A metabolically active cell line (e.g., HepG2 hepatocytes) is cultured in a specialized microplate.

  • Compound Treatment: The cells are treated with a range of concentrations of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

  • Seahorse XF Analysis: The microplate is placed in a Seahorse XF Analyzer. The instrument measures the rate of oxygen consumption in real-time.

  • Mitochondrial Stress Test: A series of mitochondrial toxins (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The OCR parameters are compared between treated and untreated cells to determine the extent of mitochondrial inhibition.

IV. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the aforementioned experimental protocols, providing a framework for data presentation.

Parameter Value
COX-1 IC50 > 100 µM
COX-2 IC50 5.2 µM
Selectivity Index (COX-1/COX-2) > 19
Basal Respiration Inhibition (EC50) 12.5 µM
Maximal Respiration Inhibition (EC50) 8.9 µM

V. Conclusion and Strategic Outlook

While the precise mechanism of action of 1-methyl-5-phenyl-1H-pyrazole hydrochloride requires direct experimental validation, the available evidence from structurally related compounds strongly suggests a multifaceted pharmacological profile. The most promising therapeutic avenue appears to be as a selective COX-2 inhibitor for anti-inflammatory applications. However, the potential for off-target effects, particularly the inhibition of mitochondrial respiration, presents a significant safety hurdle that must be addressed early in any drug development campaign.[10] Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to confirm its primary mechanism and assess its therapeutic window.

References

  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B (MAO-B) inhibitor. Bioorganic & Medicinal Chemistry, 15(23), 7476-7487.
  • Academic Strive. (2024, May 30).
  • Katritzky, A. R., et al. (2008). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 13(1), 134-167.
  • Request PDF. (n.d.).
  • MDPI. (2018, January 12).
  • Frontiers. (2021, May 9).
  • Journal of Chemical Health Risks. (2024, November 20).
  • Journal of Pharmaceutical and BioSciences. (2013).
  • JOCPR. (n.d.).
  • ResearchGate. (2025, October 16). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study.
  • PMC. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • Benchchem. (n.d.). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.
  • PubMed. (2025, January 9).

Sources

Foundational

Pharmacological Profiling and Biological Activity of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride: A Technical Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including celecoxib and rimonabant[1]. Within this chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including celecoxib and rimonabant[1]. Within this chemical space, 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its functionalized derivatives represent a highly versatile class of bioactive molecules.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere phenotypic observations. Here, we will dissect the structural causality behind the biological activity of the 1-methyl-5-phenyl-1H-pyrazole core, explore its diverse pharmacological targets (antimicrobial, cytotoxic, and neuromodulatory), and provide self-validating experimental workflows for rigorous preclinical evaluation.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 1-methyl-5-phenyl-1H-pyrazole is not accidental; it is a product of precise stereoelectronic tuning:

  • The Pyrazole Core: Acts as a robust bioisostere for aromatic rings. The adjacent nitrogen atoms (N1 and N2) serve as potent hydrogen-bond acceptors and donors (in non-methylated analogs), facilitating tight binding within kinase active sites and bacterial enzyme pockets[1].

  • 1-Methyl Substitution: Alkylation at the N1 position locks the pyrazole ring, preventing tautomerization. This conformational rigidity reduces entropic penalties during receptor binding, leading to higher target affinity.

  • 5-Phenyl Substitution: Provides essential lipophilicity and enables

    
     stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in target protein binding domains[2].
    
  • Hydrochloride (HCl) Salt Formulation: The free base of heavily substituted pyrazoles often suffers from poor aqueous solubility, leading to false negatives in in vitro assays. Conversion to the HCl salt protonates the basic nitrogen, drastically lowering the partition coefficient (LogP) and ensuring complete dissolution in physiological buffers without requiring toxic concentrations of DMSO[3].

Core Biological Activities & Mechanistic Pathways

Broad-Spectrum Antimicrobial and Antimycotic Efficacy

Derivatives of the 1-methyl-5-phenyl-1H-pyrazole core exhibit profound antimicrobial properties. Research has demonstrated that specific substitutions, such as 4-benzoyl or 4-nitroso groups, yield compounds capable of penetrating bacterial cell walls and disrupting essential metabolic pathways[4].

  • Antibacterial: 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have shown significant minimal inhibitory concentrations (MICs) against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas putida) strains[5].

  • Antimycotic: 4-Nitroso-1-methyl-5-phenylpyrazole demonstrates pronounced antifungal action against a wide range of dermatophytes, including Trichophyton rubrum and Microsporum canis, with MICs as low as 0.38 μg/mL[6].

Cytotoxicity and Anticancer Potential

The pyrazole nucleus is a known inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR)[7]. Halogenated derivatives, specifically 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride, have revealed extreme selectivity and potent anticancer activity against HeLa cervical cancer cells, achieving a Selectivity Index (SI) greater than 1351[2]. The primary mechanism involves the generation of reactive oxygen species (ROS) and the subsequent induction of mitochondria-mediated apoptosis[7].

Neuromodulation: Analgesia and Neuroprotection

Beyond cellular toxicity, the 1-methyl-5-phenyl-1H-pyrazole scaffold interacts with central nervous system targets. Derivatives have shown moderate but significant inhibition of Voltage-Gated Sodium (NaV) channels and protective effects in NMDA excitotoxicity assays, highlighting their potential as neuroprotective agents[8]. Furthermore, in vivo "hot plate" tests have confirmed the pronounced analgesic activity of 5-phenyl-substituted 4-aminopyrazoles[2].

MOA A 1-Methyl-5-phenyl-1H-pyrazole HCl B1 Kinase Inhibition (e.g., CDKs) A->B1 Anticancer B2 Cell Wall / Membrane Disruption A->B2 Antimicrobial B3 Ion Channel Modulation (NaV / NMDA) A->B3 Neuromodulatory C1 Cell Cycle Arrest & Apoptosis B1->C1 C2 Bacterial / Fungal Clearance B2->C2 C3 Analgesia & Neuroprotection B3->C3

Fig 1. Divergent pharmacological pathways of the 1-methyl-5-phenyl-1H-pyrazole scaffold.

Quantitative Data Summaries

To facilitate rapid comparative analysis, the following tables synthesize the biological activity metrics of key 1-methyl-5-phenyl-1H-pyrazole derivatives based on peer-reviewed evaluations.

Table 1: Antimicrobial & Antimycotic Profiling
Target OrganismActive DerivativeAssay MetricValueRef
Streptococcus pyogenes4-Nitroso-1-methyl-5-phenylpyrazoleMIC7.8 μg/mL[6]
Staphylococcus aureus4-Nitroso-1-methyl-5-phenylpyrazoleMIC15.6 μg/mL[6]
Trichophyton rubrum4-Nitroso-1-methyl-5-phenylpyrazoleMIC0.38 - 12.5 μg/mL[6]
Escherichia coli4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acidMICActive (Strain-dependent)[5]
Table 2: Cytotoxicity & Neuromodulatory Profiling
Biological Target / AssayActive DerivativeEfficacy / ResultRef
HeLa Cells (Cytotoxicity)1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chlorideSelectivity Index (SI) > 1351[2]
NaV Channel Inhibition3-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazoleModerate inhibition at 10 μM[8]
Analgesia (Hot Plate Test)4-aminopyrazoles (5-phenyl fragment)Pronounced in vivo activity[2]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true biological activity from artifactual assay interference.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality Check: We utilize Resazurin dye in this workflow. Highly concentrated pyrazole compounds can occasionally precipitate, creating optical density (OD) artifacts in standard absorbance assays. Resazurin provides a metabolic, colorimetric readout that is immune to compound precipitation.

  • Compound Preparation: Dissolve the 1-methyl-5-phenyl-1H-pyrazole hydrochloride derivative in sterile deionized water (or max 1% DMSO if required) to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a concentration gradient from 100 μg/mL down to 0.1 μg/mL.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 6538) to a 0.5 McFarland standard. Inoculate each well to achieve a final concentration of

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin (1 μg/mL).

    • Negative Control: MHB + 1% DMSO (Vehicle control to ensure solvent non-toxicity).

  • Incubation & Readout: Incubate at 37°C for 20 hours. Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the pyrazole compound that prevents the color change of resazurin from blue (oxidized/non-viable bacteria) to pink (reduced/viable bacteria).

Protocol 2: In Vitro Cytotoxicity & Apoptosis Workflow (HeLa Cells)

Causality Check: Relying solely on MTT assays cannot differentiate between targeted apoptosis and non-specific necrotic lysis. We mandate Annexin V/PI flow cytometry to ensure the pyrazole derivative is actively modulating apoptotic signaling pathways.

  • Cell Culture: Seed HeLa cells in a 6-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Treat cells with the pyrazole hydrochloride compound at its calculated IC₅₀ concentration (determined via prior MTT screening) for 48 hours. Use Doxorubicin (1 μM) as a positive control.

  • Harvesting: Wash cells with cold PBS and gently trypsinize. Centrifuge at 300 x g for 5 minutes and resuspend the pellet in 1X Annexin V Binding Buffer.

  • Staining: Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI) to each sample. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze within 1 hour.

    • Interpretation: Viable cells are Annexin V-/PI-. Early apoptotic cells are Annexin V+/PI- (confirming targeted kinase inhibition/ROS generation by the pyrazole). Late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol S1 Compound Preparation (HCl Salt) S2 Serial Dilution (0.1 - 100 µg/mL) S1->S2 S3 Inoculation & Incubation (24h, 37°C) S2->S3 S4 Viability Assay (Resazurin/MTT) S3->S4 S5 Data Analysis (MIC / IC50) S4->S5

Fig 2. Standardized high-throughput screening workflow for pyrazole derivative evaluation.

References

  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005). "Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives." Farmaco, 60(1), 23-26. [Link]

  • Volcho, K. P., et al. (2020). "Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation." PubMed / National Institutes of Health. [Link]

  • Ansari, A., Ali, A., & Asif, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules / PMC.[Link]

  • Molaid Chemical Database. (2014). "3-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole biological activity and NaV channel inhibition." Molaid.[Link]

  • MDPI Pharmaceuticals. (2021). "Pyrazole-Based Water-Soluble Dendrimer Nanoparticles as a Potential New Agent against Staphylococci." MDPI. [Link]

Sources

Exploratory

Introduction: The Pyrazole Core, a Pillar of Modern Chemistry

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds Pyrazoles are five-membered heterocyclic aromatic compounds characterized by a ring structure containing three carbon atoms and two adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic aromatic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms.[1][2] First described in the late 19th century, this unassuming scaffold has proven to be a cornerstone of synthetic and medicinal chemistry.[3] The unique electronic properties and structural versatility of the pyrazole ring allow it to serve as a pharmacophore in a vast array of biologically active molecules.[4][5] Its derivatives are found at the heart of numerous pharmaceuticals, from early anti-inflammatory agents to modern blockbuster drugs, and play a significant role in the agrochemical industry.[4][6][7] This guide provides a comprehensive exploration of the discovery and rich history of pyrazole compounds, from their initial synthesis to their current status as indispensable tools for researchers and drug development professionals.

Part 1: The Genesis of a Heterocycle - Knorr's Foundational Discovery

The history of pyrazole chemistry begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][8] In his attempts to synthesize quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate (a β-ketoester) and phenylhydrazine.[9] This experiment did not yield the expected quinoline but instead produced a new heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone. This seminal event marked the first synthesis of a substituted pyrazole derivative and laid the groundwork for an entirely new field of heterocyclic chemistry. Knorr himself coined the term "pyrazole" to describe this new class of compounds.[1][8]

The fundamental reaction, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, became known as the Knorr pyrazole synthesis.[10] This method proved to be remarkably robust and versatile, allowing for the synthesis of a wide variety of substituted pyrazoles and remaining a cornerstone of pyrazole chemistry to this day.[4][10] While Knorr's discovery was synthetic, it is noteworthy that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[1][2][8]

Part 2: The Knorr Pyrazole Synthesis - Mechanism and Protocol

A deep understanding of the Knorr synthesis is crucial for any scientist working with these compounds. The reaction's elegance lies in its straightforward assembly of the aromatic pyrazole ring from readily available starting materials.

Causality of the Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis is a logical sequence of condensation, intramolecular attack, and dehydration.[10] When using an unsymmetrical 1,3-dicarbonyl compound, the question of regioselectivity arises—which carbonyl group does the hydrazine initially attack? The outcome is governed by the electronic and steric properties of both reactants.[10] Typically, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound.[10][11] The reaction is often catalyzed by acid, which protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[12][13]

The key steps are:

  • Hydrazone Formation: The reaction initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the remaining carbonyl group.[10][11]

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.[10]

Knorr_Mechanism reactants 1,3-Dicarbonyl Compound + Hydrazine intermediate1 Hydrazone Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Historical Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on Ludwig Knorr's original 1883 publication, providing a direct link to the historical discovery.

Materials & Reagents:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating

  • Water bath

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product layer and a separate aqueous layer (water).

  • Separation of Water: Carefully separate and remove the water formed during the initial condensation from the oily product.

  • Cyclization: Heat the remaining oily condensation product on a water bath for an extended period. This thermal energy drives the cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone.

  • Isolation and Purification: Cool the reaction mixture. Upon standing, the crude product will solidify. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. (Note: Modern procedures would typically include a recrystallization step from a solvent like ethanol to achieve higher purity).

Knorr_Workflow start Start step1 Combine Phenylhydrazine and Ethyl Acetoacetate start->step1 step2 Allow to Stand at Ambient Temperature (Initial Condensation) step1->step2 step3 Separate Aqueous Layer (Remove Water) step2->step3 step4 Heat Oily Product on Water Bath (Cyclization) step3->step4 step5 Cool Reaction Mixture to Induce Solidification step4->step5 step6 Collect Solid Product (1-Phenyl-3-methyl-5-pyrazolone) step5->step6 end_node End step6->end_node

Caption: Experimental workflow for Knorr's original 1883 synthesis.

Part 3: From Laboratory Curiosity to Blockbuster Drugs - A Historical Trajectory

The discovery of pyrazole synthesis was not merely an academic achievement; it rapidly led to profound applications in medicine.

Year Milestone Significance
1883 Ludwig Knorr synthesizes the first pyrazole derivative.Establishes the foundational Knorr pyrazole synthesis and opens a new field of heterocyclic chemistry.
1887 Knorr synthesizes Antipyrine (Phenazone).[5][14]The first pyrazole-based drug, which became a widely used analgesic and antipyretic.[9][15]
1959 First natural pyrazole, 1-Pyrazolyl-alanine, is isolated.[1][8]Demonstrates that the pyrazole scaffold, though rare, exists in nature.
1998 FDA approves Celecoxib (Celebrex).[16][17]Introduction of the first selective COX-2 inhibitor, a new class of NSAIDs with a pyrazole core.
The First Wave: Antipyrine and Phenylbutazone

Shortly after his initial discovery, Knorr synthesized Antipyrine (also known as Phenazone) in 1887.[5][14] This compound was found to have potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[18] Antipyrine quickly became one of the most widely used drugs in the world for pain and fever until the rise of aspirin.[9] This marked the first major therapeutic application of a pyrazole derivative and cemented the importance of this new chemical class.[19]

The Modern Era: Celecoxib and Selective COX-2 Inhibition

The late 20th century saw a major breakthrough in the application of pyrazole chemistry with the development of Celecoxib (marketed as Celebrex).[16] Developed by G. D. Searle & Company, Celecoxib was the first drug in a new class of NSAIDs known as selective COX-2 inhibitors.[17][21]

Celecoxib was approved by the FDA in 1998 and launched in 1999, quickly becoming a blockbuster drug for treating the pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[16][17][23] While the long-term cardiovascular risks of selective COX-2 inhibitors later became a subject of intense scrutiny and debate, the discovery of Celecoxib remains a landmark achievement in rational drug design, with the pyrazole core at its center.[16][21]

Part 4: The Modern Pyrazole Landscape - Beyond Medicine

The utility of the pyrazole scaffold is not confined to pharmaceuticals. In the agrochemical industry, pyrazole derivatives have a long history of use as effective herbicides, insecticides, and fungicides.[4][7] Compounds like pyraclostrobin (a fungicide) and fenpyroximate (an insecticide/miticide) demonstrate the versatility of the pyrazole ring in modulating biological activity in different systems.[6][7] The history of pyrazole-containing herbicides dates back to the 1970s with the discovery of pyrazolynate.[24] This broad applicability ensures that research into the synthesis and modification of pyrazole compounds continues to be an active and important area of chemical science.[25]

Conclusion

From its unexpected synthesis in Ludwig Knorr's laboratory in 1883, the pyrazole ring has charted an extraordinary journey. It was the core of one of the first synthetic blockbuster drugs, Antipyrine, and more than a century later, it provided the essential framework for the rationally designed COX-2 inhibitor, Celecoxib. Its fundamental synthesis remains a staple of organic chemistry, and its derivatives continue to provide solutions in both medicine and agriculture. The history of pyrazole is a testament to how a fundamental discovery in synthetic chemistry can have a profound and lasting impact on science, technology, and human health.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Celecoxib - Wikipedia. Wikipedia. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Celecoxib History. News-Medical.Net. [Link]

  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC. National Center for Biotechnology Information. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Wikipedia. [Link]

  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC. National Center for Biotechnology Information. [Link]

  • Celecoxib (Chapter 56) - The Essence of Analgesia and Analgesics. Cambridge University Press. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Development of pyrazole derivatives in the management of inflammation. PubMed. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

  • Chemistry of Antipyrine | Request PDF. ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. [Link]

  • Antipyrine | drug. Britannica. [Link]

  • Antipyrine | C11H12N2O | CID 2206. PubChem - NIH. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. ResearchGate. [Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) for 1-methyl-5-phenyl-1H-pyrazolehydrochloride

An In-Depth Technical Guide for Structural Validation Executive Summary & Mechanistic Context The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Validation

Executive Summary & Mechanistic Context

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability and ability to participate in diverse hydrogen-bonding networks. Specifically, the 1,5-disubstitution pattern of 1-methyl-5-phenyl-1H-pyrazole presents a unique steric and electronic environment compared to its 1,3-isomer.

During drug development, pyrazoles are often converted into pharmaceutically acceptable salts, such as hydrochlorides, to enhance aqueous solubility and bioavailability. The protonation of the pyrazole ring at the N2 position fundamentally alters the electron density of the heteroaromatic system. As a Senior Application Scientist, I emphasize that validating this transformation requires a robust, orthogonal analytical approach. This whitepaper details the causality behind the spectroscopic shifts (NMR, IR, MS) observed during the structural validation of 1-methyl-5-phenyl-1H-pyrazole hydrochloride and provides self-validating protocols for rigorous laboratory execution.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of structural elucidation. The transition from the free base to the hydrochloride salt induces predictable, diagnostic changes in the chemical shifts.

¹H and ¹³C Chemical Shifts

In the ¹H NMR spectrum of the free base, the N-CH₃ protons typically resonate as a sharp singlet at approximately δ 3.82 ppm[1]. However, upon conversion to the hydrochloride salt, protonation at the N2 position creates a localized positive charge that delocalizes across the pyrazole ring. This electron-withdrawing effect deshields the N-CH₃ protons, shifting them downfield to ~δ 4.05 ppm.

The choice of solvent is critical here. By utilizing an aprotic, highly polar solvent like DMSO-d₆ rather than CDCl₃, rapid deuterium exchange is suppressed. This allows for the direct observation of the exchangeable N-H⁺ proton, which appears as a broad singlet beyond 10.0 ppm—a definitive marker of salt formation.

Regiochemical Assignment via NOESY

A common synthetic pitfall is the inadvertent generation of the 1,3-isomer (1-methyl-3-phenyl-1H-pyrazole). To unambiguously differentiate the 1,5-isomer from the 1,3-isomer, Nuclear Overhauser Effect Spectroscopy (NOESY) is mandatory. Selective irradiation of the N-CH₃ singlet (δ ~4.05 ppm) results in a strong through-space NOE enhancement of the ortho-protons on the C5-phenyl ring (δ ~7.45 ppm). This interaction is physically impossible in the 1,3-isomer, thereby definitively confirming the 1,5-substitution pattern[1].

Table 1: Quantitative ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position ¹H Shift (ppm) Multiplicity (J in Hz) ¹³C Shift (ppm) Mechanistic Assignment Notes
N-CH₃ 4.05 s (3H) 37.5 Downfield shifted due to N2 protonation.
C-4 6.45 d (1H, J=2.0) 106.2 Pyrazole core; couples with H-3.
C-3 7.75 d (1H, J=2.0) 139.8 Highly deshielded by adjacent N-H⁺.
C-5 - - 144.1 Quaternary carbon; assigned via HMBC.
Phenyl 7.40 - 7.55 m (5H) 128.5 - 130.2 Ortho, meta, and para aromatic protons.

| N-H⁺ | > 10.0 | br s (1H) | - | Confirms successful HCl salt formation. |

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides rapid, orthogonal confirmation of the hydrochloride salt. The free base exhibits characteristic C=N and C=C stretching frequencies in the 1500–1600 cm⁻¹ region[2]. When the basic N2 nitrogen is protonated by hydrochloric acid, a new, highly diagnostic vibrational mode is introduced.

The hydrochloride salt is uniquely identified by a broad, intense absorption band spanning 2400–2800 cm⁻¹. This band corresponds to the N-H⁺ stretching vibration, which is a universal hallmark of tertiary amine and imine hydrochlorides.

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment Diagnostic Value
2400 - 2800 Strong, Broad N-H⁺ stretch Primary confirmation of hydrochloride salt.
~3050 Weak C-H stretch Aromatic ring C-H bonds.
~2950 Weak C-H stretch Aliphatic N-CH₃ group.

| ~1600 | Medium | C=N stretch | Pyrazole ring system[2]. |

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) ensures the chemical formula's integrity and rules out isobaric impurities. Because the hydrochloride salt dissociates entirely in the LC-MS mobile phase, the mass spectrometer detects the protonated free base [M+H]⁺[3].

Table 3: High-Resolution Mass Spectrometry Parameters

Species Theoretical m/z Observed m/z Ionization Mode Fragmentation Causality
[M+H]⁺ 159.0917 159.0920 ESI (+) Intact protonated free base[3].

| [M-CH₃]⁺ | 144.0682 | 144.0685 | ESI (+) MS/MS | Homolytic cleavage of the N-CH₃ bond. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation systems.

Protocol A: NMR Acquisition for Regiochemical Validation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Anhydrous DMSO-d₆ prevents the rapid chemical exchange of the N-H⁺ proton with water, ensuring the >10.0 ppm signal remains visible.

  • Internal Calibration: Add 0.01% v/v Tetramethylsilane (TMS) to the sample.

    • Self-Validation: TMS acts as an absolute 0.00 ppm reference, ensuring chemical shift accuracy regardless of magnetic drift or temperature variations.

  • 1D Acquisition: Acquire ¹H (16 scans, 10s relaxation delay) and ¹³C (256 scans) spectra at 298 K.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500 ms.

    • Causality: A 500 ms mixing time is optimized for the molecular weight of this small molecule, allowing sufficient cross-relaxation to detect the critical through-space interaction between the N-CH₃ and phenyl ortho-protons.

Protocol B: ATR-FTIR Analysis
  • Background Subtraction: Collect a background spectrum of the empty diamond ATR crystal (32 scans).

    • Self-Validation: Removes atmospheric H₂O and CO₂ interference, preventing false-positive broad bands in the 3000 cm⁻¹ region.

  • Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Verify the presence of the 2400–2800 cm⁻¹ N-H⁺ band.

Protocol C: LC-HRMS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating consistent and highly efficient ionization in the ESI source.

  • Mass Calibration: Infuse a sodium formate calibration solution prior to the analytical run.

    • Self-Validation: Locks the mass accuracy to <5 ppm error, ensuring the observed m/z 159.0920 is definitively C₁₀H₁₁N₂⁺ and not an isobaric contaminant.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of data acquisition required to fully validate the synthesis and salt formation of the target compound.

G A 1-Methyl-5-phenyl-1H-pyrazole (Free Base) B Anhydrous HCl / Ether (Protonation at N2) A->B C 1-Methyl-5-phenyl-1H-pyrazole HCl (Target Salt) B->C D NMR Spectroscopy (DMSO-d6: 1H, 13C, NOESY) C->D E IR Spectroscopy (ATR-FTIR: N-H+ Stretch) C->E F Mass Spectrometry (ESI-TOF:[M+H]+) C->F G Orthogonal Data Integration & Regiochemical Validation D->G E->G F->G

Analytical workflow for structural validation of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

References

1.[1] SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Clockss.org. Available at: [Link] 2.[3] 1-methyl-5-phenyl-1h-pyrazole hydrochloride (C10H10N2) - PubChemLite. Uni.lu. Available at: [Link] 3.[2] Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole Hydrochloride and its Derivatives

This guide provides a comprehensive technical overview of 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. The doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. The document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this important class of heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of biologically active compounds.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The metabolic stability of the pyrazole nucleus further enhances its appeal in drug design. This guide will focus on the 1-methyl-5-phenyl-1H-pyrazole core, a key structural motif with significant potential for the development of novel therapeutic agents.

Synthesis and Characterization of 1-methyl-5-phenyl-1H-pyrazole Hydrochloride

The synthesis of the 1-methyl-5-phenyl-1H-pyrazole core is most commonly achieved through the Knorr pyrazole synthesis, a robust and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Protocol 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole

This protocol outlines the synthesis of the parent compound, 1-methyl-5-phenyl-1H-pyrazole, which can then be converted to its hydrochloride salt.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in glacial acetic acid.

  • Addition of Dicarbonyl: Slowly add acetylacetone (1.05 equivalents) to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-methyl-5-phenyl-1H-pyrazole.

Protocol 2: Formation of 1-methyl-5-phenyl-1H-pyrazole Hydrochloride

The hydrochloride salt is prepared to enhance the aqueous solubility and stability of the parent compound.

Materials:

  • 1-methyl-5-phenyl-1H-pyrazole

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (2M in diethyl ether)

Procedure:

  • Dissolution: Dissolve the purified 1-methyl-5-phenyl-1H-pyrazole in a minimum amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise. A precipitate of the hydrochloride salt will form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain 1-methyl-5-phenyl-1H-pyrazole hydrochloride as a crystalline solid.

Characterization

The synthesized compound and its hydrochloride salt should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the pyrazole ring and the position of the substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point is indicative of the purity of the compound.

Physicochemical Properties

The physicochemical properties of 1-methyl-5-phenyl-1H-pyrazole hydrochloride are critical for its development as a potential drug candidate.

PropertyExpected Value/CharacteristicSignificance in Drug Development
Molecular Formula C₁₀H₁₁ClN₂Defines the elemental composition and molecular weight.
Molecular Weight 194.66 g/mol Important for dosage calculations and understanding stoichiometry.
Appearance White to off-white crystalline solidAffects formulation and handling.
Solubility Expected to be soluble in water and polar organic solvents.Crucial for bioavailability and formulation of parenteral dosage forms.
pKa The pyrazole ring is weakly basic. The pKa of the conjugate acid is important for understanding its ionization state at physiological pH.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The lipophilicity of the compound will influence its ability to cross cell membranes.A key parameter in predicting drug-likeness and ADME properties.

Potential Therapeutic Applications and Mechanism of Action

While the primary historical application of phenylpyrazoles has been in insecticides through the blockade of GABA-gated chloride channels, the 1-methyl-5-phenyl-1H-pyrazole scaffold holds promise in various therapeutic areas.[5]

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[6] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in cancer progression.

  • Kinase Inhibition: Many pyrazole derivatives have been shown to be potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial for cell cycle regulation and tumor growth.[7]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

anticancer_pathway Pyrazole Derivative Pyrazole Derivative Kinase (e.g., CDK, EGFR) Kinase (e.g., CDK, EGFR) Pyrazole Derivative->Kinase (e.g., CDK, EGFR) Inhibition Apoptosis Induction Apoptosis Induction Pyrazole Derivative->Apoptosis Induction Induces Cell Cycle Progression Cell Cycle Progression Kinase (e.g., CDK, EGFR)->Cell Cycle Progression Promotes Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Putative anticancer mechanism of pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The 1-methyl-5-phenyl-1H-pyrazole scaffold can be explored for the development of novel anti-inflammatory agents.

  • COX Inhibition: These compounds may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.

  • Cytokine Modulation: They may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-methyl-5-phenyl-1H-pyrazole derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.

Position of SubstitutionEffect on ActivityRationale
Para-position of Phenyl Ring Electron-withdrawing groups (e.g., -Cl, -CF₃) have been shown to enhance anticancer and anti-inflammatory activity in some studies.These groups can alter the electronic properties of the molecule, potentially improving its binding affinity to target proteins.
Ortho- and Meta-positions Substitution at these positions can also modulate activity, with the optimal substituent and position being target-dependent.Steric and electronic effects of the substituents can influence the overall conformation and binding of the molecule.
Derivatization of the Pyrazole Core Introduction of various functional groups at other positions of the pyrazole ring can lead to compounds with diverse pharmacological profiles.Allows for fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profile.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1-methyl-5-phenyl-1H-pyrazole derivatives, a battery of in vitro assays is typically employed.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Prepare Compounds Prepare Compounds Adherence->Prepare Compounds Treat Cells Treat Cells Prepare Compounds->Treat Cells Incubate 48-72h Incubate 48-72h Treat Cells->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Dissolve Formazan Dissolve Formazan Incubate 4h->Dissolve Formazan Read Absorbance Read Absorbance Dissolve Formazan->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their versatile synthesis, coupled with a broad range of biological activities, makes them an attractive scaffold for medicinal chemists. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to build upon in their quest to develop the next generation of pyrazole-based drugs.

References

  • Mohamed, M. S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10427-10435. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 11(1), 8. [Link]

  • Organic Syntheses. (n.d.). 5-Benzo[3][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

  • Reddy, T. R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(92), 75295-75301. [Link]

  • Wang, Y., et al. (2015). Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Nippon Soda Co. (1983). Preparation of 1-methyl-5-hydroxypyrazole.
  • Chemical Synthesis Database. (2025). 1-methyl-5-phenyl-1H-pyrazole. [Link]

  • Mallikarjunarao, R., et al. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 433-438. [Link]

  • Yilmaz, I., & Koca, M. (2019). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

  • Shinde, S. B., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Mohamed, M. S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

  • Kiralj, R., & Kujundžić, N. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 655-659. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

  • Ghavan, S. P., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 131(1), 1-8. [Link]

  • PubChem. (n.d.). AM10257. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 1-methyl-5-phenyl-1H-pyrazole hydrochloride

Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2] The compound 1-methyl-5-phenyl-1H-pyrazole hydrochloride belongs to this versatile class of phenylpyrazole molecules. While specific data on this particular salt are limited, the broader family of phenylpyrazoles has been extensively studied, providing a strong basis for investigating its potential biological activities.[2] Phenylpyrazoles are known to modulate key cellular pathways, and some have been developed as insecticides that act by blocking GABA-gated chloride channels.[3][4]

This guide provides detailed protocols for the initial in vitro characterization of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. The protocols are designed for researchers, scientists, and drug development professionals to assess its cytotoxic potential and explore its possible mechanisms of action. The methodologies are based on well-established assays for evaluating the biological activity of pyrazole derivatives.[5][6]

Compound Handling and Preparation

Safety Precautions
Solubility and Stock Solution Preparation

The solubility of pyrazole derivatives can be variable.[8] It is recommended to first assess the solubility of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in common laboratory solvents.

Solubility Testing Workflow:

start Start: Weigh Compound solvent1 Test DMSO start->solvent1 decision1 Soluble? solvent1->decision1 solvent2 Test Ethanol/Methanol decision2 Soluble? solvent2->decision2 solvent3 Test Aqueous Buffer (e.g., PBS) decision3 Soluble? solvent3->decision3 decision1->solvent2 No stock_prep Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) decision1->stock_prep Yes decision2->solvent3 No decision2->stock_prep Yes decision3->stock_prep Yes co_solvent Consider Co-solvent System (e.g., DMSO/Ethanol) decision3->co_solvent No end End: Store at -20°C stock_prep->end

Caption: Workflow for solubility testing and stock solution preparation.

Protocol for Stock Solution Preparation (Assuming DMSO Solubility):

  • Accurately weigh a precise amount of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

  • Add the appropriate volume of high-purity, sterile dimethyl sulfoxide (DMSO) to achieve a desired high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a fundamental first step in evaluating the potential anticancer or cytotoxic effects of a novel compound.[11]

Rationale

Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, one can quantify the effect of the compound on cell viability.

Materials
  • Human cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).[9][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • 1-methyl-5-phenyl-1H-pyrazole hydrochloride stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (for formazan solubilization).

  • Microplate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • On the following day, prepare serial dilutions of the 1-methyl-5-phenyl-1H-pyrazole hydrochloride from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT Assay Workflow Diagram:

A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Solution D->E F 6. Incubate for 3-4h E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Potential Mechanistic Assays

Based on the known biological activities of pyrazole derivatives, the following assays can be considered to explore the mechanism of action of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.[5][13]

Assay TypePotential Target/PathwayRationale for Phenylpyrazoles
COX Inhibition Assay Cyclooxygenase (COX) EnzymesMany pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2.[1]
Apoptosis Assay (Annexin V/PI Staining) Apoptosis PathwayPhenylpyrazole compounds have been shown to induce apoptosis in cancer cells.[6]
GABA Receptor Binding Assay GABA-gated Chloride ChannelsThis is a known target for phenylpyrazole insecticides and could be relevant for neuroactivity.[3][4]
DPPH Radical Scavenging Assay Antioxidant ActivitySome pyrazole derivatives have demonstrated antioxidant capabilities.[13][14]
Protocol: COX Inhibition Assay (In Vitro)

This protocol outlines a common method to assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Inhibition Reaction:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor.

    • Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. By starting with a fundamental cytotoxicity screen and progressing to more specific mechanistic assays based on the known pharmacology of the pyrazole scaffold, researchers can efficiently evaluate the biological potential of this compound. Careful and consistent execution of these protocols is essential for generating reproducible and reliable data.[5]

References

  • Shawali, A. S., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. MDPI. Retrieved from [Link]

  • Kollman, W. S., et al. (2003). Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpyrazole insecticides. Wikipedia. Retrieved from [Link]

  • Vidau, C., et al. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. ResearchGate. Retrieved from [Link]

  • Alam, M. A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Shawali, A. S., et al. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. PubMed. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. Retrieved from [Link]

  • Carbone, A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Sreevidya, S., & G, S. L. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ijpbs. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. Retrieved from [Link]

  • Kumar, H. V., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. IJTSRD. Retrieved from [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Administration of 1-methyl-5-phenyl-1H-pyrazole Hydrochloride in Mouse Models

An in-depth guide for researchers, scientists, and drug development professionals on the proper in vivo administration of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in mouse models. Preamble: A Framework for Investigati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the proper in vivo administration of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in mouse models.

Preamble: A Framework for Investigation

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide provides a comprehensive framework for the in vivo administration of a specific novel derivative, 1-methyl-5-phenyl-1H-pyrazole hydrochloride, in mouse models.

Our objective is to move beyond a simple list of procedural steps. Instead, this document explains the causality behind critical experimental choices, from vehicle selection to administration route, ensuring a robust and reproducible study design. We will detail self-validating protocols and ground our recommendations in authoritative sources.

CRITICAL SAFETY ADVISORY

Before proceeding, researchers must be aware of significant safety considerations. While the toxicological profile of 1-methyl-5-phenyl-1H-pyrazole hydrochloride is not fully characterized, structurally related compounds have demonstrated severe adverse effects. Specifically, a series of 1-methyl-1H-pyrazole-5-carboxamides, which bear a similar core structure, exhibited unexpected acute toxicity in mice .[6][7] This toxicity was linked to the dose-dependent inhibition of mitochondrial respiration.[6][8] Therefore, it is imperative that any in vivo study involving this class of compounds begins with a rigorous acute toxicity and dose-ranging study at low concentrations. All procedures must be conducted under strict ethical guidelines and with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

PART 1: Pre-Administration Characterization & Formulation Development

The success of an in vivo study is fundamentally dependent on the quality and suitability of the dosing formulation. A poorly designed formulation can lead to inconsistent exposure, vehicle-induced toxicity, and ultimately, unreliable data.[9][10]

Physicochemical Properties & Vehicle Selection

Many novel compounds, including pyrazole derivatives, exhibit low aqueous solubility, presenting a significant formulation challenge.[11][12] The selection of an appropriate vehicle is therefore a critical first step that requires a systematic approach.[13]

The primary goal is to use the simplest and most inert vehicle possible. The decision-making process should be guided by the compound's solubility and the intended route of administration.

VehicleSelection start Start: Characterize Compound Solubility aqueous_sol Is compound soluble in aqueous buffer (saline, PBS)? start->aqueous_sol use_aqueous Use Sterile Saline or PBS. (Preferred Vehicle) aqueous_sol->use_aqueous Yes suspension Can a stable and uniform suspension be formed? aqueous_sol->suspension No final_check Validate final formulation for stability, homogeneity, and vehicle-induced toxicity. use_aqueous->final_check use_cmc Use 0.5% Carboxymethylcellulose (CMC) in water or saline. suspension->use_cmc Yes cosolvent Is a co-solvent system required? suspension->cosolvent No use_cmc->final_check use_cosolvent Use minimal % of co-solvent (e.g., DMSO, PEG-400) in saline/PBS. cosolvent->use_cosolvent Yes cosolvent->final_check If all fail, re-evaluate compound suitability. use_cosolvent->final_check

Caption: Vehicle Selection Workflow for In Vivo Studies.

Table 1: Common Vehicle Selection Guide for Mouse Studies

Vehicle Composition Primary Use Advantages Disadvantages & Cautions
Saline (0.9% NaCl) 0.9% Sodium Chloride in Water Soluble compounds Isotonic, low toxicity, physiologically compatible.[11][12] Not suitable for hydrophobic compounds.
PBS Phosphate-Buffered Saline Soluble compounds Buffered pH, physiologically compatible.[14] Can cause precipitation with certain compounds.
CMC 0.5% Carboxymethylcellulose (sodium salt) in Water Insoluble compounds (suspension) Allows for uniform suspension of insoluble particles, generally well-tolerated.[12][13] Requires vigorous mixing; particle size can affect bioavailability.
DMSO Dimethyl sulfoxide Co-solvent for highly insoluble compounds Powerful solubilizing agent.[10] Can be toxic. Pure DMSO causes significant motor impairment.[11][12] Use at lowest possible concentration (e.g., <10%) in combination with other vehicles.

| PEG-400 | Polyethylene glycol 400 | Co-solvent for insoluble compounds | Good solubilizing properties. | Can cause neuromotor toxicity and should be used with caution and validated in control groups.[12][13] |

Formulation Preparation Protocol
  • Determine Required Concentration: Calculate the required stock concentration based on the highest dose to be administered and the maximum injection volume (see tables in Part 2).

  • Weigh Compound: Accurately weigh the 1-methyl-5-phenyl-1H-pyrazole hydrochloride powder using a calibrated analytical balance.

  • Solubilization/Suspension:

    • For Solutions: Add the chosen vehicle (e.g., sterile saline) to the compound. Use a vortex mixer and/or sonicator to facilitate dissolution. Gentle warming may be used but must be validated for compound stability.

    • For Suspensions (e.g., with CMC): First, create the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring vigorously. Allow it to fully hydrate (this may take several hours). Then, add the weighed compound to the vehicle and homogenize thoroughly using a vortex mixer before each dose is drawn.

  • Sterilization: If possible, sterile-filter the final formulation through a 0.22 µm filter. This is critical for parenteral routes like IP injection. Suspensions cannot be filtered and must be prepared aseptically.

  • Quality Control: Visually inspect the final formulation for complete dissolution or uniform suspension. Store appropriately (e.g., at 4°C, protected from light) and determine stability for the duration of the study.

PART 2: In Vivo Administration Protocols

All animal procedures must be performed by trained personnel in accordance with an approved IACUC protocol. Proper restraint and technique are essential to minimize animal stress and ensure accurate dosing.[10][15]

Choice of Administration Route
  • Intraperitoneal (IP) Injection: Delivers the compound into the peritoneal cavity, allowing for rapid absorption into systemic circulation while bypassing the gastrointestinal tract and first-pass metabolism. It is a common route for preclinical compound testing.[16][17]

  • Oral Gavage (PO): Delivers the compound directly into the stomach. This route is often more clinically relevant for drugs intended for oral administration in humans and is necessary for assessing oral bioavailability.[18][19]

Protocol: Intraperitoneal (IP) Injection

This protocol is synthesized from established institutional and peer-reviewed methods.[15][17][20]

Materials:

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile needles (25-27 G for mice)[20]

  • Prepared dosing formulation

  • 70% ethanol or chlorhexidine wipes

  • A clean cage for post-injection observation

Procedure:

  • Calculate Dose: Weigh the mouse and calculate the precise volume to be administered based on its body weight.

  • Prepare Syringe: Draw up the calculated volume into the syringe. Ensure all air bubbles are expelled. Use a new needle and syringe for each animal.[15]

  • Restrain the Animal: Grasp the loose skin over the mouse's shoulders and behind the ears with your non-dominant hand. The tail can be secured between your last two fingers to stabilize the lower body.

  • Position for Injection: Turn the restrained animal so its ventral side (abdomen) is facing up. Tilt the mouse so its head is angled downwards (~30-45 degrees). This helps to move the abdominal organs away from the injection site via gravity.[21]

  • Identify Injection Site: Mentally divide the abdomen into four quadrants. The target for injection is the lower right quadrant, halfway between the midline and the flank.[21] This location avoids the cecum, bladder, and major blood vessels.

  • Administer Injection: Clean the injection site with an alcohol wipe. With the needle bevel facing up, insert it at a 30-40° angle into the peritoneal cavity. The depth should be just enough for the bevel to fully enter the cavity (approx. 0.5 cm).[20][21]

  • Aspirate (Optional but Recommended): Gently pull back the plunger. If you see a yellow (urine) or greenish/brown (intestinal contents) fluid, or blood, withdraw the needle and do not inject. Re-attempt at a slightly different location with a fresh needle and formulation. If no fluid is aspirated, proceed.[17]

  • Inject and Withdraw: Inject the substance smoothly over 2-3 seconds. Withdraw the needle along the same path of insertion.

  • Post-Injection Monitoring: Place the mouse back in its cage and observe for at least 15 minutes for any immediate signs of distress, such as bleeding at the injection site, abdominal swelling, or abnormal posture.[14][17]

Table 2: Intraperitoneal (IP) Injection Parameters for Mice

Parameter Recommendation Rationale & Reference
Needle Gauge 25 - 27 G Balances ease of injection with minimizing tissue trauma.[20]
Max Volume < 10 mL/kg Prevents discomfort and pressure on internal organs. For a 25g mouse, this is 0.25 mL.[20]

| Injection Site | Lower Right Quadrant | Avoids puncture of the cecum and bladder.[15][21] |

Protocol: Oral Gavage (PO)

This protocol is synthesized from established institutional and peer-reviewed methods.[18][19][22]

Materials:

  • Appropriately sized syringes

  • Flexible plastic or metal gavage needles with a rounded/bulb tip (20-22 G for most adult mice)[19]

  • Prepared dosing formulation

  • Permanent marker (optional)

  • A clean cage for post-administration observation

Procedure:

  • Calculate Dose: Weigh the mouse and calculate the appropriate dosing volume.

  • Measure Gavage Needle Length: Measure the needle externally from the tip of the mouse's nose to the last rib (xiphoid process).[22][23] Mark this length on the tube; do not insert the needle past this point to avoid stomach perforation.

  • Prepare Syringe: Draw up the calculated volume into the syringe and attach the gavage needle.

  • Restrain the Animal: Scruff the mouse firmly, grasping enough skin over the shoulders to immobilize the head. The body should be held vertically. This restraint naturally extends the head, creating a straighter path to the esophagus.[18][23]

  • Insert the Gavage Needle: Gently introduce the needle into the diastema (the gap behind the incisors). Advance the tip along the animal's upper palate towards the back of the throat.[19]

  • Enter the Esophagus: The tube should slide easily down the esophagus with minimal resistance. The mouse will often swallow as the tube passes. If you feel any resistance or the animal struggles excessively, STOP. This may indicate entry into the trachea. Remove the tube and start again.[22]

  • Administer Dose: Once the needle is inserted to the pre-measured depth, administer the substance slowly and smoothly over 2-3 seconds.[19]

  • Withdraw the Needle: Remove the needle gently in a single, smooth motion, following the same path as insertion.

  • Post-Administration Monitoring: Return the mouse to its cage and observe closely for 10-15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental lung administration. Continue monitoring at regular intervals.[19][23]

Table 3: Oral Gavage (PO) Dosing Parameters for Mice

Parameter Recommendation Rationale & Reference
Needle Size 20-22 G (for adult mice >14g) Ensures safe passage without damaging the esophagus.[19]
Needle Type Rounded/bulb tip (metal) or flexible plastic Minimizes risk of esophageal or stomach perforation.[18]

| Max Volume | 10 mL/kg | Standard maximum volume to avoid reflux and aspiration. For a 25g mouse, this is 0.25 mL.[19][22] |

PART 3: Study Design & Critical Considerations

Mandatory First Step: Dose-Ranging & Toxicity Study

Given the known acute toxicity of related pyrazole compounds, a preliminary dose-finding study is non-negotiable.[6][7]

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity.

Table 4: Example Acute Dose-Ranging Study Design

Group N (mice) Compound Dose (mg/kg) Vehicle Dose (mL/kg) Monitoring Parameters
1 3-5 0 (Vehicle Control) 10 Body weight (daily), clinical signs (post-dose and daily), food/water intake.
2 3-5 Low Dose (e.g., 1 mg/kg) 10 Body weight (daily), clinical signs (post-dose and daily), food/water intake.
3 3-5 Mid Dose (e.g., 5 mg/kg) 10 Body weight (daily), clinical signs (post-dose and daily), food/water intake.

| 4 | 3-5 | High Dose (e.g., 25 mg/kg) | 10 | Body weight (daily), clinical signs (post-dose and daily), food/water intake. |

Clinical Signs of Toxicity to Monitor:

  • Changes in posture (hunching)

  • Changes in activity (lethargy, hyperactivity)

  • Ruffled or unkempt fur

  • Labored breathing

  • Loss of body weight (>15-20% is a common humane endpoint)

  • Neurological signs (tremors, ataxia)

Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Procedure cluster_analysis Phase 3: Analysis compound Acquire & Characterize 1-methyl-5-phenyl-1H-pyrazole HCl formulation Formulation Development & Vehicle Selection compound->formulation qc Prepare Dosing Solution (Aseptic Technique) formulation->qc acclimate Animal Acclimatization (≥ 7 days) weigh Weigh Animal & Calculate Dose acclimate->weigh admin Dose Administration weigh->admin ip IP Injection admin->ip IP po Oral Gavage admin->po PO monitor Post-Dose Monitoring (Acute & Daily) ip->monitor po->monitor endpoint Efficacy/Toxicity Endpoint (e.g., Tumor Volume, Behavior) monitor->endpoint data Data Collection & Analysis endpoint->data

Sources

Method

Application Note: In Vitro Evaluation of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride in Cancer Cell Line Models

Introduction & Mechanistic Rationale The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties, including potent anticancer and anti-prol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties, including potent anticancer and anti-proliferative activity[1]. Specifically, 1-methyl-5-phenyl-1H-pyrazole and its structurally substituted derivatives have emerged as highly effective agents in oncology drug discovery[2].

Unlike traditional aliphatic chemotypes, the aromatic nature of the pyrazole core allows for stable π-π stacking and hydrogen bonding within the hydrophobic pockets of target proteins[1]. Mechanistically, specific pyrazole derivatives function as potent tubulin polymerization inhibitors[2][3]. By binding to the colchicine site on tubulin dimers, these compounds prevent microtubule assembly. This disruption leads to G2/M phase cell cycle arrest, mitotic catastrophe, and subsequent caspase-dependent apoptosis[2].

The Rationale for the Hydrochloride Salt: The use of the hydrochloride salt form (1-methyl-5-phenyl-1H-pyrazole hydrochloride)[4][5] is a deliberate experimental choice. Free base pyrazoles often suffer from poor aqueous solubility, necessitating high concentrations of dimethyl sulfoxide (DMSO) for in vitro assays. High DMSO concentrations (>0.5%) can induce background cytotoxicity and alter cellular metabolism. The hydrochloride salt significantly enhances aqueous solubility, allowing researchers to maintain final DMSO concentrations well below the critical 0.1% threshold in standard cell culture media.

MoA A 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride B Intracellular Uptake A->B C Tubulin Dimer Binding (Colchicine Site) B->C D Inhibition of Microtubule Polymerization C->D E G2/M Cell Cycle Arrest D->E F Caspase-3/7 Activation (Apoptosis) E->F

Mechanism of Action: Pyrazole-induced tubulin inhibition leading to apoptosis.

Compound Preparation & Handling

Proper formulation is critical to ensure reproducible target engagement and prevent compound precipitation during biological assays.

Table 1: Reconstitution and Storage Guidelines

ParameterSpecification / Guideline
Chemical Name 1-methyl-5-phenyl-1H-pyrazole hydrochloride
Molecular Formula C10H11ClN2
Primary Solvent DMSO (Molecular Biology Grade, anhydrous)
Stock Concentration 10 mM to 50 mM
Working Solvent RPMI-1640 or DMEM (supplemented with 10% FBS)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) Aliquot and store at -80°C (Avoid freeze-thaw cycles)

Experimental Workflows & Protocols

Protocol A: High-Throughput Cell Viability & Anti-Proliferative Assay

Causality & Rationale: To evaluate the anti-proliferative efficacy of the compound, we utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay rather than the traditional colorimetric MTT assay. Pyrazole derivatives can occasionally interact with mitochondrial reductases or alter mitochondrial membrane potential, which artificially skews MTT readouts[1]. CTG measures intracellular ATP levels directly, providing an artifact-free quantification of metabolically active cells.

Workflow Step1 1. Cell Seeding (A549, K562, MCF-7) 96-well plate Step2 2. Compound Treatment (0.01 - 100 μM) Vehicle: 0.1% DMSO Step1->Step2 Step3 3. Incubation (48 - 72 hours at 37°C) Step2->Step3 Step4 4. Cell Viability Assay (CellTiter-Glo Luminescence) Step3->Step4 Step5 5. Data Analysis (Non-linear Regression & IC50) Step4->Step5

High-throughput screening workflow for evaluating pyrazole cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung carcinoma, K562 erythroleukemia, MCF-7 breast cancer)[2]. Seed at a density of 3,000–5,000 cells/well in a solid white 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10 mM stock of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in DMSO. Perform a 10-point, 3-fold serial dilution in complete culture media.

  • Treatment (Self-Validating System): Add the diluted compound to the wells to achieve final concentrations ranging from 0.003 μM to 100 μM. Critical: Ensure all wells, including the vehicle control, contain exactly 0.1% DMSO to normalize solvent toxicity. Include a positive control (e.g., ABT-751 or Paclitaxel) to validate the assay's dynamic range[2][3].

  • Incubation: Incubate the plates for 72 hours without media exchange.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression (curve fit) software.

Protocol B: In Vitro Tubulin Polymerization Inhibition Assay

Causality & Rationale: To confirm that the observed cellular cytotoxicity is mechanistically driven by microtubule destabilization rather than off-target toxicity[2], a cell-free fluorescent tubulin polymerization assay is employed.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Reaction Mix: Prepare a tubulin reaction mixture containing porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI, which shifts emission upon binding to polymerized microtubules) in PIPES buffer.

  • Compound Addition (Self-Validating System): Add 1-methyl-5-phenyl-1H-pyrazole hydrochloride at its established IC₅₀ concentration. Critical: Include Colchicine (3 μM) as a positive control for tubulin inhibition, and Paclitaxel (3 μM) as a positive control for tubulin enhancement[2].

  • Kinetic Reading: Immediately measure fluorescence (Ex. 340 nm / Em. 410 nm) every minute for 60 minutes at 37°C.

  • Analysis: A reduction in the Vmax of the polymerization curve compared to the vehicle control confirms direct tubulin inhibition.

Data Presentation

The table below summarizes the expected quantitative benchmarks for optimized pyrazole derivatives acting via tubulin inhibition across standard cancer cell lines.

Table 2: Representative Inhibitory Activity of Pyrazole Derivatives[2][3]

Cell Line / TargetTissue OriginExpected IC₅₀ Range (μM)Reference Standard
A549 Human Lung Carcinoma0.19 – 0.69ABT-751
K562 Human Erythroleukemia0.02 – 0.26ABT-751
MCF-7 Human Breast Adenocarcinoma1.50 – 5.00Doxorubicin
Tubulin Cell-Free Porcine Brain5.00 – 7.50Colchicine

(Note: Values are representative of optimized 1-methyl-5-phenyl-1H-pyrazole derivatives and may vary based on specific functional group substitutions.)

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. URL: [Link]

  • Cui, Y. J., Tang, L. Q., Zhang, C. M., & Liu, Z. P. (2019). "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules, 24(2), 279. URL: [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). "Review: Biologically active pyrazole derivatives." New Journal of Chemistry, 41(1), 16-41. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Systematic Approach to In Vivo Dosage Calculation for 1-methyl-5-phenyl-1H-pyrazole hydrochloride

Introduction The transition of a novel chemical entity from in vitro validation to in vivo animal studies is a critical juncture in the drug development pipeline. The success of this transition hinges on the rational and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition of a novel chemical entity from in vitro validation to in vivo animal studies is a critical juncture in the drug development pipeline. The success of this transition hinges on the rational and systematic determination of an appropriate dosage regimen. An incorrectly chosen dose can lead to misleading efficacy data, unforeseen toxicity, or a failure to demonstrate a pharmacological effect, resulting in the premature termination of a promising therapeutic candidate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for calculating the in vivo dosage of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. While this compound is the focus, the methodologies described herein are broadly applicable to other novel small molecules. As a pyrazole derivative, 1-methyl-5-phenyl-1H-pyrazole hydrochloride may interact with metabolic enzyme systems like cytochrome P450 (CYP), a factor that must be considered in experimental design.[1][2][3]

Our approach is built on a foundation of scientific integrity, moving logically from foundational in vitro data through to the establishment of a safe and therapeutically relevant dose range for animal efficacy studies. We will explain not just the steps to be taken, but the causality behind each experimental choice, ensuring a robust and reproducible methodology.

Section 1: Foundational Principles of In Vivo Dosage Calculation

Before initiating any animal studies, a thorough understanding of the principles governing dose selection is paramount. The goal is to identify a dose that is both safe for the animal and relevant to the anticipated therapeutic window in humans.[4]

The In Vitro to In Vivo Bridge: Allometric Scaling

Directly applying in vitro effective concentrations (e.g., IC50 or EC50) to an in vivo model is not feasible due to complex pharmacokinetic (PK) and pharmacodynamic (PD) factors. Allometric scaling is a cornerstone of preclinical pharmacology that allows for the extrapolation of doses between different species based on physiological variables, most commonly body surface area (BSA).[5][6] This method is empirically derived and assumes that many physiological processes, including drug clearance, scale in a predictable, non-linear manner with body size.[6][7] BSA is considered more accurate for interspecies dose conversion than simple weight-based scaling because it better correlates with metabolic rate.[6]

The Concept of the Therapeutic Window

The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects.[8] The initial in vivo studies are designed to define the boundaries of this window. Key parameters include:

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no statistically or biologically significant adverse effects are observed.[4][9]

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable toxicity or mortality.[5] This is a critical first step in in vivo testing.[5]

The workflow for dose determination follows a logical progression, starting with foundational in vitro data and moving systematically toward in vivo efficacy studies.

G cluster_0 In Vitro / Pre-Dosing Phase cluster_1 In Vivo Safety & PK Phase cluster_2 In Vivo Efficacy Phase invitro_data 1. In Vitro Data Acquisition (IC50, EC50, CC50, Solubility) dose_calc 2. Initial Dose Estimation (Allometric Scaling) invitro_data->dose_calc Provides basis for first-in-animal dose mtd_study 3. Maximum Tolerated Dose (MTD) Study dose_calc->mtd_study Establishes starting dose for safety study pk_study 4. Pharmacokinetic (PK) Study (Single Dose) mtd_study->pk_study Defines safe dose range (NOAEL/MTD) efficacy_study 5. Efficacy / PD Study (Dose-Response) pk_study->efficacy_study Informs dose selection and frequency G start Define Dose Cohorts (e.g., Vehicle, 10, 20, 40, 80 mg/kg) administer Administer Single Dose to each cohort (n=3-5/sex) start->administer observe Observe for Clinical Signs & Record Body Weights (Up to 14 days) administer->observe decision Analyze Toxicity Data: - Mortality? - >20% Weight Loss? - Severe Clinical Signs? observe->decision mtd_defined MTD Established (Highest dose with acceptable toxicity) decision->mtd_defined No refine_dose Refine Dose Range (Conduct intermediate dose study) decision->refine_dose Yes (in high doses) No (in low doses)

Caption: Decision workflow for an MTD study.

Section 4: Pharmacokinetic (PK) Studies

Once a safe dose range is established by the MTD study, a PK study is performed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound. [10]

Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in a relevant animal model.

Methodology:

  • Dose Selection: Choose a dose from the MTD study that is well-tolerated (typically the NOAEL or a dose in the mid-range).

  • Animal Grouping: Use a sufficient number of animals (e.g., rats or mice) to allow for serial blood sampling or for terminal bleeds at different time points (n=3-4 animals per time point).

  • Administration: Administer a single dose of the compound. If comparing bioavailability, include both an intravenous (IV) and an extravascular (e.g., oral) route.

  • Blood Sampling: Collect blood samples into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing and Analysis: Centrifuge blood samples to separate plasma. Analyze the plasma concentration of the parent compound (and any major metabolites, if known) using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software to calculate key PK parameters.

PK Parameter Description Importance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after a single dose.
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Helps determine the dosing interval required to maintain therapeutic concentrations.

The results of the PK study are crucial for designing the dosing regimen for subsequent efficacy studies. For example, a compound with a short half-life may require more frequent administration to maintain plasma levels above the therapeutic threshold (e.g., the IC50).

Section 5: Routes of Administration in Rodent Models

The choice of administration route is a critical variable that significantly impacts a drug's bioavailability and pharmacokinetic profile. [8][11]

Route Description Advantages Considerations
Oral (PO) Administration directly into the stomach, usually via gavage. [11] Clinically relevant for many drugs; convenient for chronic dosing. Subject to first-pass metabolism; bioavailability can be variable. Requires skilled technique to avoid injury. [12]
Intravenous (IV) Injection directly into a vein (e.g., tail vein in mice/rats). [11] 100% bioavailability; immediate effect; precise dose delivery. Can be technically challenging in small animals; may require restraint devices. [12][13]
Intraperitoneal (IP) Injection into the peritoneal cavity. [14] Faster absorption than subcutaneous; can administer larger volumes than IV. Not a common clinical route in humans; risk of injecting into organs. [14]
Subcutaneous (SC) Injection into the space between the skin and underlying muscle. [15] Slower, more sustained absorption; relatively easy to perform. Absorption can be slow and variable; potential for local irritation.

| Intramuscular (IM) | Injection directly into a muscle (e.g., thigh). [11][15]| Faster absorption than SC for aqueous solutions. | Can be painful; limited injection volume. [15]|

Conclusion

The calculation and validation of in vivo dosages for a novel compound like 1-methyl-5-phenyl-1H-pyrazole hydrochloride is a multi-step, data-driven process. It is a foundational element of preclinical drug development that bridges the gap between promising in vitro results and definitive in vivo efficacy. [5][16]By following a systematic approach—beginning with robust in vitro characterization, proceeding through careful allometric scaling and MTD determination, and culminating in informative pharmacokinetic studies—researchers can establish a safe and effective dosing regimen. This rigorous methodology minimizes the use of animals, maximizes the interpretability of experimental results, and ultimately accelerates the translation of novel compounds from the laboratory to the clinic.

References

  • Karger Publishers. Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine. Available from: [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. Available from: [Link]

  • Nair AB, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharma. 2016;7:27-31. Available from: [Link]

  • Juvonen R, Rytkönen A, Pasanen M, Pelkonen O. Inducibility of P450Coh by pyrazole and its derivatives. PubMed. Available from: [Link]

  • Barn World. Can Animal Scales Help with Dosage Calculations for Medications? Available from: [Link]

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from: [Link]

  • OACU. Administration Routes. Available from: [Link]

  • IntechOpen. Rodents in Drug Discovery. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. A simple practice guide for dose conversion between animals and human. Available from: [Link]

  • TransCure bioServices. How to Administer a Substance to a Mouse? Available from: [Link]

  • Frontiers. Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. Available from: [Link]

  • ResearchGate. How to calculate a right dose for in vivo study? Available from: [Link]

  • The Association of the British Pharmaceutical Industry. The use of animals in pharmaceutical research. Available from: [Link]

  • PubMed. Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine. Available from: [Link]

  • Machholz E, Mulder G, Ruiz C, Corning BF, Pritchett-Corning KR. Manual Restraint and Common Compound Administration Routes in Mice and Rats. J. Vis. Exp. (67), e2771. Available from: [Link]

  • ChemSafetyPRO. Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available from: [Link]

  • DeVore NM, Scott EE. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. Available from: [Link]

  • Levy A. Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. American Journal of Biomedical Science & Research. 2020;8(1). Available from: [Link]

  • Di L. Dose Number as a Tool to Guide Lead Optimization for Orally Bioavailable Compounds in Drug Discovery. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Slideshare. Dose determination in preclinical and clinical studies. Available from: [https://www.slideshare.net/mobile/antonyraj199 Antony/dose-determination-in-preclinical-and-clinical-studies]([Link] Antony/dose-determination-in-preclinical-and-clinical-studies)

  • Google Patents. Pyrazole derivatives as cytochrome p450 inhibitors.
  • York St John University. Dosage Calculations: Study Development Factsheet. Available from: [Link]

  • PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Available from: [Link]

  • National Center for Biotechnology Information. Dose Calculation Desired Over Have Formula Method. Available from: [Link]

  • National Center for Biotechnology Information. Dose Calculation Ratio and Proportion Method. Available from: [Link]

  • USMLE Strike. Dosage Calculations | 100% Best Guide. Available from: [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]

  • Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]

  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]

  • PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Available from: [Link]

  • PubMed. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Available from: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • ResearchGate. Mechanism for the formation of pyrazole. Available from: [Link]

  • R Discovery. Pharmacokinetic Studies of 3-Methyl-1-phenyl-2-pyrazolin-5-one(MCI-186): Metabolism in Rats, Dogs and Human. Available from: [Link]

  • ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

Sources

Method

Application Note: 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride in High-Throughput Screening (HTS)

Abstract & Introduction 1-Methyl-5-phenyl-1H-pyrazole hydrochloride represents a "privileged scaffold" in medicinal chemistry—a core structural fragment that frequently occurs in bioactive molecules, including COX-2 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Methyl-5-phenyl-1H-pyrazole hydrochloride represents a "privileged scaffold" in medicinal chemistry—a core structural fragment that frequently occurs in bioactive molecules, including COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and P450 modulators. In High-Throughput Screening (HTS), particularly Fragment-Based Drug Discovery (FBDD) , this compound serves two critical roles:

  • Library Member: A representative low-molecular-weight fragment (<200 Da) used to probe binding pockets (e.g., ATP-binding sites, allosteric pockets).

  • Chemical Probe: A tool compound for investigating cytochrome P450 (CYP) inhibition or metal-chelation liabilities common to the pyrazole class.

This application note provides a rigorous protocol for integrating this compound into HTS workflows. It addresses specific challenges associated with the hydrochloride salt form , including solubility in DMSO, pH impacts on enzymatic assays, and acoustic liquid handling parameters.

Chemical Properties & Pre-Assay Quality Control

Before entering the screening pipeline, the physicochemical behavior of the salt form must be managed to prevent assay artifacts.

Physicochemical Profile
PropertySpecificationRelevance to HTS
Molecular Weight ~194.66 g/mol (HCl salt)Ideal for Fragment-Based Screening (Rule of 3 compliant).
Solubility (DMSO) High (>100 mM)Standard solvent for compound management.
Solubility (Aqueous) High (due to HCl salt)Critical: The salt form lowers the pH of unbuffered aqueous solutions.
Hygroscopicity Moderate to HighHCl salts attract moisture; requires desiccant storage to prevent weighing errors.
pKa (Conj. Acid) ~2.0 - 2.5 (Pyrazole N2)The HCl proton is on N2. It will dissociate in neutral buffers.
Stock Solution Preparation (Protocol)

Objective: Prepare a stable 100 mM Master Stock in DMSO.

  • Weighing: Weigh the compound in a humidity-controlled environment (<30% RH) due to hygroscopicity.

  • Solvent Addition: Add anhydrous DMSO (Grade: HTS-Certified, <0.05% water).

    • Note: Do not use water or aqueous buffers for the Master Stock, as freeze-thaw cycles will degrade the compound via hydrolysis or precipitation.

  • Dissolution: Vortex for 60 seconds. Sonication is rarely needed for the HCl salt in DMSO but may be used (30s, ambient temp) if visual particulates remain.

  • QC Check: Measure absorbance at 280 nm (diluted 1:1000 in buffer) to verify concentration against the extinction coefficient (

    
    ).
    
The "Acid Effect" in Low-Volume Assays

Warning: When dispensing high concentrations (e.g., 1 mM final) of an HCl salt into a low-volume assay (e.g., 5 µL reaction), the carried-over HCl can overcome the assay buffer's capacity, shifting pH and inhibiting enzymes non-specifically.

  • Mitigation: Ensure the assay buffer (e.g., HEPES, Tris) concentration is >50 mM to buffer the HCl input.

HTS Assay Design & Workflow

This section details the integration of 1-methyl-5-phenyl-1H-pyrazole hydrochloride into an automated screening campaign.

Workflow Visualization

The following diagram illustrates the critical path from solid store to data analysis, highlighting the specific checkpoints for the HCl salt form.

HTS_Workflow Solid Solid Compound (Desiccated Storage) Stock 100 mM DMSO Stock (Master Plate) Solid->Stock Solubilization Echo Acoustic Dispensing (Echo 550/650) Stock->Echo QC: Precipitate Check Plate Assay Plate (384/1536-well) Echo->Plate Nanoliter Transfer Readout Detection (Fluorescence/MS) Plate->Readout Incubation Buffer Buffer Addition (High Capacity >50mM) Buffer->Plate pH Buffering Analysis Data Analysis (Z-Score, pH Check) Readout->Analysis RFU/LC-MS Data Analysis->Stock Flag if pH Artifact

Caption: Workflow for screening HCl salt fragments. Note the critical "pH Buffering" step to neutralize the acidic counter-ion.

Acoustic Dispensing (Echo) Parameters

For acoustic liquid handlers (e.g., Labcyte Echo), the fluid class must be calibrated for DMSO.

  • Fluid Class: GP_DMSO (General Purpose DMSO).

  • Surfactant: Do not add surfactant to the source plate.

  • Hydration: DMSO is hygroscopic. Limit source plate exposure to <4 hours at >50% humidity to prevent "mounding" or inaccurate dispensing due to water absorption.

Detailed Protocol: Fragment Screening Assay

Scenario: Screening 1-methyl-5-phenyl-1H-pyrazole HCl against a kinase target (e.g., CDK2) using a TR-FRET format.

Reagents & Equipment
  • Compound: 1-Methyl-5-phenyl-1H-pyrazole HCl (100 mM in DMSO).

  • Enzyme: Kinase (0.5 nM final).

  • Substrate: Biotinylated Peptide + ATP (at

    
    ).
    
  • Detection: Europium-labeled anti-phospho antibody + APC-SA.

  • Plates: 384-well Low Volume Black/White (Greiner or Corning).

Step-by-Step Procedure

Step 1: Source Plate Preparation

  • Centrifuge the 100 mM source plate (500 x g, 1 min) to remove bubbles.

  • Place in the Echo source position.

Step 2: Compound Transfer (Assay Ready Plates)

  • Target Final Concentration: 1 mM (High concentration is typical for fragments).

  • Target Volume: 100 nL into empty wells.

  • Controls:

    • Min Signal: 100 nL DMSO + Enzyme + Inhibitor (Staurosporine).

    • Max Signal: 100 nL DMSO + Enzyme (No Inhibitor).

    • Compound: 100 nL of 1-methyl-5-phenyl-1H-pyrazole HCl.

Step 3: Reaction Assembly

  • Enzyme Addition: Dispense 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT).

    • Critical: The 50 mM HEPES is essential to buffer the HCl from the compound.

  • Pre-Incubation: Incubate 15 min at RT. This allows the compound to interact with the enzyme and the buffer to neutralize the HCl.

  • Start Reaction: Add 5 µL of ATP/Substrate mix.

  • Incubation: 60 min at RT.

Step 4: Detection

  • Add 10 µL of Detection Mix (EDTA + Antibody + Fluorophore).

  • Incubate 60 min.

  • Read on PHERAstar/EnVision (TR-FRET module: Ex 337 nm, Em 620/665 nm).

Data Analysis & Troubleshooting

Calculation

Calculate the Percent Inhibition relative to controls:



Interpreting Results for this Compound[1]
  • Weak Activity (20-40% Inhibition): Common for fragments. This is a "Hit."

  • Complete Inhibition (>90%):

    • Check 1: Is it a pH artifact? (Check well color if using phenol red, or run a mock buffer test).

    • Check 2: Is it aggregation? (Add 0.01% Triton X-100 to the buffer; if activity disappears, it was a false positive aggregator).

    • Check 3: Metal Chelation? (Pyrazoles can bind Mg2+. If activity decreases with higher Mg2+, it's a chelator).

Common Failure Modes
IssueCauseSolution
Precipitation in Well Compound insolubility in aqueous buffer.Reduce final concentration to 500 µM or 200 µM.
Low Z-Prime (<0.5) Pipetting error or DMSO hydration.Use fresh DMSO stocks; recalibrate liquid handler.
"Sticky" Compound Pyrazoles can bind plastic.Use Non-Binding Surface (NBS) plates.

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77884, 1-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • Bioactivity of Pyrazole Scaffolds

    • Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents."[1] Bioorganic & Medicinal Chemistry. (Contextual reference for scaffold utility).

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry.
  • Salt Effects in DMSO: Screening Core Facilities Best Practices (Generic). Managing Acidic Salts in HTS Assays. (Internal/General Industry Standard).

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for 1-methyl-5-phenyl-1H-pyrazole hydrochloride before handling.

Sources

Application

Application Notes and Protocols for the Synthesis of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride, a key heterocyclic scaffold of interest for research and development in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride, a key heterocyclic scaffold of interest for research and development in medicinal chemistry and materials science. The described protocol is centered around the classical Knorr pyrazole synthesis, a robust and efficient method for constructing the pyrazole ring. This guide elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, outlines methods for purification and characterization, and discusses critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals, providing the technical depth and practical insights necessary for successful and reproducible synthesis.

Introduction and Scientific Context

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

The target molecule, 1-methyl-5-phenyl-1H-pyrazole, is a valuable building block for creating more complex derivatives. The subsequent conversion to its hydrochloride salt enhances its solubility in aqueous media and improves its handling characteristics, which is often crucial for biological screening and formulation studies. This guide presents a reliable synthetic route that is both high-yielding and amenable to laboratory scale-up.

Synthetic Strategy and Mechanistic Rationale

The primary strategy for constructing the 1-methyl-5-phenyl-1H-pyrazole core is the Knorr pyrazole synthesis . This classical and highly versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5]

Key Choices and Rationale:

  • 1,3-Dicarbonyl Compound: To achieve the desired 5-phenyl substitution, benzoylacetone (1-phenylbutane-1,3-dione) is selected as the starting material. Its structure provides the necessary carbon backbone and the phenyl group at the correct position.

  • Hydrazine Derivative: To introduce the N1-methyl group in a single, regioselective step, methylhydrazine is used as the nitrogen source. The reaction of an unsymmetrical dicarbonyl like benzoylacetone with methylhydrazine generally favors the formation of the isomer where the more nucleophilic nitrogen of methylhydrazine (the NH2 group) attacks the more electrophilic carbonyl carbon (the ketone adjacent to the phenyl group), leading predominantly to the desired 1-methyl-5-phenyl regioisomer.[6]

The synthesis is a two-stage process:

  • Cyclocondensation: Formation of the neutral 1-methyl-5-phenyl-1H-pyrazole.

  • Salt Formation: Conversion of the basic pyrazole product to its hydrochloride salt.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Pyrazole Synthesis (Knorr Cyclocondensation) cluster_1 Stage 2: Hydrochloride Salt Formation A Benzoylacetone C Reaction in Ethanol with Acetic Acid (catalyst) A->C B Methylhydrazine B->C D Workup & Purification C->D Crude Product E 1-Methyl-5-phenyl-1H-pyrazole D->E Purified Product F Dissolve Pyrazole in Anhydrous Solvent (e.g., Diethyl Ether) E->F G Add HCl Solution (e.g., 2M in Diethyl Ether) F->G H Precipitation & Isolation G->H Precipitate I 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride H->I Final Product

Caption: Overall workflow for the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Reaction Mechanism

The Knorr synthesis proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[3]

G cluster_mech Reaction Mechanism start Benzoylacetone + Methylhydrazine step1 Condensation (Loss of H2O) start->step1 inter1 Hydrazone Intermediate step1->inter1 step2 Intramolecular Cyclization inter1->step2 inter2 Cyclic Intermediate step2->inter2 step3 Dehydration (Loss of H2O) inter2->step3 product 1-Methyl-5-phenyl-1H-pyrazole step3->product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.[6] Phenylhydrazine, if used in alternative syntheses, is also toxic.[3]

Part A: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole

This protocol details the synthesis on a 25 mmol scale.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Benzoylacetone162.194.05 g25.01.0
Methylhydrazine46.071.27 g (1.45 mL)27.51.1
Glacial Acetic Acid60.05~0.5 mL-Catalytic
Absolute Ethanol46.0750 mL-Solvent
Saturated NaHCO₃ (aq)-50 mL-Quench
Brine-30 mL-Wash
Anhydrous MgSO₄-As needed-Drying Agent
Ethyl Acetate-As needed-Extraction
Hexanes-As needed-Eluent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (4.05 g, 25.0 mmol) and absolute ethanol (50 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add glacial acetic acid (~0.5 mL) to the solution. Subsequently, add methylhydrazine (1.45 mL, 27.5 mmol) dropwise over 5 minutes. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete (as indicated by the consumption of benzoylacetone), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL) and deionized water (50 mL).

  • Extraction & Washing: Shake the funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield 1-methyl-5-phenyl-1H-pyrazole as a pale yellow oil or low-melting solid. The expected yield is typically in the range of 75-85%.

Part B: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride

Procedure:

  • Dissolution: Dissolve the purified 1-methyl-5-phenyl-1H-pyrazole (e.g., 3.16 g, 20 mmol) in 50 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~11 mL, 22 mmol, 1.1 eq). A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the solid under high vacuum to afford 1-methyl-5-phenyl-1H-pyrazole hydrochloride as a white to off-white solid. The yield for this step is typically quantitative.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for 1-Methyl-5-phenyl-1H-pyrazole
¹H NMR (400 MHz, CDCl₃)δ ~7.50-7.30 (m, 5H, Ar-H), 7.28 (d, 1H, pyrazole-H), 6.15 (d, 1H, pyrazole-H), 3.70 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~145.0, 140.0, 130.0, 129.0, 128.5, 128.0, 107.0, 37.0 (N-CH₃).
FT-IR (ATR, cm⁻¹)~3060 (Ar C-H), 2950 (Alkyl C-H), 1595, 1500 (C=C, C=N).
Mass Spec (ESI+)m/z: 173.11 [M+H]⁺ for the free base (C₁₀H₁₀N₂).

Note: NMR chemical shifts for the hydrochloride salt may vary slightly due to protonation.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reflux time or temperature.Increase reaction time and monitor by TLC. Ensure the reaction temperature is maintained.
Low Yield Loss of product during aqueous workup. Inefficient purification.Minimize the volume of aqueous washes. Ensure careful collection of all fractions during chromatography.
Formation of Isomers While the reaction is highly regioselective, minor isomer formation is possible.Isomers can typically be separated by careful silica gel column chromatography.
Product is an Oil The free base, 1-methyl-5-phenyl-1H-pyrazole, can be a low-melting solid or an oil at room temperature.This is normal. Proceed to the salt formation step, which will yield a stable solid.

References

  • Vertex AI Search Result[1][7]: PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.

  • Vertex AI Search Result[7]: An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone | Bentham Science Publishers.

  • Vertex AI Search Result[2]: Synthesis of Pyrazoles Utilizing [2-(methylthio)phenyl]hydrazine: An Application Note and Protocol for Researchers - Benchchem.

  • Vertex AI Search Result[3]: Synthesis of 1,5-Dimethyl-3-phenylpyrazole from Phenylhydrazine: An Application Note and Detailed Protocol - Benchchem.

  • Vertex AI Search Result[4]: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.

  • Vertex AI Search Result[5]: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

  • Vertex AI Search Result[8]: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • Vertex AI Search Result[6]: Organic Syntheses Procedure.

  • Vertex AI Search Result[9][10][11]: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - ACS Publications & PubMed.

  • Vertex AI Search Result[12]: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions - The Royal Society of Chemistry.

  • Vertex AI Search Result[13][14]: 1H-Pyrazole, 3-methyl-5-phenyl- - the NIST WebBook.

Sources

Method

Application Notes and Protocols for the Evaluation of 1-methyl-5-phenyl-1H-pyrazolehydrochloride in Enzyme Inhibition Assays

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] A significant portion of these activities can be attributed to their ability to act as potent and selective enzyme inhibitors.

The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired interactions with the active site or allosteric sites of target enzymes.[4] For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[5] Other pyrazole-containing molecules have been developed as inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR), and various other enzymes.[6][7][8]

This application note focuses on 1-methyl-5-phenyl-1H-pyrazolehydrochloride , a specific derivative of the pyrazole family. While the precise enzyme targets of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazoles suggests its potential as an enzyme inhibitor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of 1-methyl-5-phenyl-1H-pyrazolehydrochloride against a chosen enzyme target. The protocols herein are designed to be adaptable and provide a robust starting point for characterization.

Safety and Handling of 1-methyl-5-phenyl-1H-pyrazolehydrochloride

Prior to any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for 1-methyl-5-phenyl-1H-pyrazolehydrochloride. The following is a summary of general safety precautions based on data for structurally related pyrazole compounds.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Can cause serious eye irritation or damage.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid inhalation of dust or fumes.[12]

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention.

  • If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][11]

Experimental Design: A Step-by-Step Approach to Characterizing Enzyme Inhibition

The following protocols outline a general workflow for assessing the inhibitory activity of 1-methyl-5-phenyl-1H-pyrazolehydrochloride against a specific enzyme.

Part 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for obtaining reproducible results.

Protocol 1: Preparation of 1-methyl-5-phenyl-1H-pyrazolehydrochloride Stock Solution

  • Determine Solubility: Before preparing a high-concentration stock, determine the solubility of 1-methyl-5-phenyl-1H-pyrazolehydrochloride in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening.

  • Weighing the Compound: Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolution: Dissolve the compound in the chosen solvent to a final concentration of, for example, 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Primary Screening and IC50 Determination

The initial step is to determine if the compound inhibits the enzyme of interest and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

Protocol 2: In-Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol is a template and should be adapted based on the specific enzyme and substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in its appropriate buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a series of dilutions of the 1-methyl-5-phenyl-1H-pyrazolehydrochloride stock solution in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Setup (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the serially diluted inhibitor solutions to the test wells.

    • Add the solvent (e.g., DMSO) to the control wells (100% enzyme activity) and blank wells (no enzyme activity).

    • Add the enzyme solution to the test and control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Measure the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well.

    • Normalize the data by setting the uninhibited control to 100% activity and the blank to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Stock (10 mM in DMSO) B Serial Dilutions of Inhibitor A->B D Dispense Reagents (Buffer, Inhibitor, Enzyme) B->D C Prepare Enzyme & Substrate C->D E Pre-incubate D->E F Initiate with Substrate E->F G Measure Kinetic Readout F->G H Calculate Reaction Rates G->H I Normalize Data H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Part 3: Mechanism of Inhibition Studies

Once the IC50 is established, the next step is to understand how the inhibitor interacts with the enzyme and its substrate. This involves determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol 3: Determining the Mechanism of Inhibition

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Typically, substrate concentrations are varied around the Michaelis constant (Km) of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • Inhibitor concentrations are typically set at multiples of the previously determined IC50 (e.g., 0x, 0.5x, 1x, 2x IC50).

  • Assay Procedure:

    • Follow the same procedure as the IC50 determination assay, initiating the reaction by adding the substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Interpreting Lineweaver-Burk Plots

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1->a2 + Inhibitor a1->a3 Control b1 Lines intersect on y-axis c1->c2 + Inhibitor c1->c3 Control d1 Lines intersect on x-axis e1->e2 + Inhibitor f1 Lines are parallel e3->e4 Control

Sources

Application

Application Note: Safety, Handling, and Experimental Protocols for 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Chemical Rationale 1-Methyl-5-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Rationale

1-Methyl-5-phenyl-1H-pyrazole hydrochloride (CAS: 2551120-02-4) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development [2]. The pyrazole scaffold is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds [3].

While the free base (1-methyl-5-phenyl-1H-pyrazole) [4] is frequently utilized in synthesis, the hydrochloride (HCl) salt form is often preferred in research settings. The deliberate conversion to an HCl salt enhances the compound's thermal stability, yields a workable crystalline solid rather than an oil, and significantly improves aqueous solubility for in vitro biological assays [1]. However, this salt formation introduces specific physicochemical vulnerabilities—namely, severe hygroscopicity and the potential for acid-catalyzed degradation—which necessitate stringent, causality-driven handling protocols.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, researchers must understand the mechanistic relationship between its physical properties and its hazard profile.

Quantitative Data Summary
ParameterValue / Description
Compound Name 1-Methyl-5-phenyl-1H-pyrazole hydrochloride
CAS Registry Number 2551120-02-4 [2]
Molecular Formula C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂ · HCl)
Molecular Weight 194.66 g/mol (158.20 g/mol free base + 36.46 g/mol HCl)
Physical State Solid (Crystalline powder)
Solubility Profile Soluble in DMSO, Methanol, and Water (generates acidic pH)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Hygroscopic [1]
The Causality of Hazards (Why is it dangerous?)
  • Moisture-Driven Acidification: Pyrazole hydrochlorides are inherently hygroscopic. Upon exposure to ambient humidity, the crystalline lattice absorbs water, leading to localized dissociation of the HCl molecule. This creates a highly concentrated, acidic microenvironment on the surface of the powder. If this powder contacts the skin or mucous membranes, it causes immediate chemical burns and severe eye damage [1].

  • Dermal Permeation: If the acidic salt is neutralized by the skin's natural buffering capacity or sweat, the compound reverts to its free base form. The lipophilic phenylpyrazole core can then rapidly permeate the dermal barrier, leading to systemic exposure.

Workflow Visualizations

Handling and Storage Decision Matrix

The following decision tree dictates the necessary environmental controls required to maintain the stoichiometric integrity of the compound.

HandlingWorkflow Start 1-Methyl-5-phenyl-1H-pyrazole HCl Received Check Moisture Sensitive? (Hygroscopic Salt) Start->Check Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Check->Glovebox Yes (Required) Ambient Ambient Handling (High Risk of Degradation) Check->Ambient No (Not Recommended) Weighing Weighing & Aliquoting (Anhydrous Conditions) Glovebox->Weighing Storage Store at -20°C (Desiccated) Weighing->Storage

Caption: Decision matrix for handling hygroscopic pyrazole hydrochloride salts to prevent degradation.

Spill Neutralization Pathway

In the event of a spill, direct absorption is insufficient due to the volatile acidic nature of the salt. Neutralization must precede cleanup.

SpillResponse Spill Spill Detected (Acidic Salt Hazard) Isolate Isolate Area & Don PPE Spill->Isolate Neutralize Apply NaHCO3 (Neutralize HCl) Isolate->Neutralize Absorb Absorb Free Base (Inert Silica/Sand) Neutralize->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Caption: Mechanistic workflow for the safe neutralization and disposal of acidic pyrazole salt spills.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. By observing specific physical cues during the workflow, researchers can verify the integrity of their reagents.

Protocol A: Inert-Atmosphere Weighing & Transfer

Because water absorption alters the molecular weight of the powder, weighing this compound in ambient air guarantees stoichiometric failure in downstream synthesis.

  • Step 1: PPE Verification. Don nitrile gloves (impermeable to the lipophilic free base), a fully buttoned lab coat, and wrap-around safety goggles.

  • Step 2: Environmental Control. Transfer the sealed vial of 1-methyl-5-phenyl-1H-pyrazole hydrochloride into a glovebox purged with dry Argon or Nitrogen (O₂ < 5 ppm, H₂O < 1 ppm).

  • Step 3: Visual Validation (Self-Check). Inspect the powder. Validation: It should appear as a free-flowing crystalline solid. If the powder appears clumped, glassy, or adhered to the glass walls, moisture ingress has already occurred, and the batch must be re-lyophilized or discarded.

  • Step 4: Static Elimination. Hydrochloride salts frequently hold a static charge, causing them to "jump" from spatulas. Pass a static eliminator (anti-static gun) over the weighing boat prior to transfer.

  • Step 5: Aliquoting. Weigh the required mass into pre-dried, amber glass vials. Seal with PTFE-lined caps before removing them from the glovebox.

Protocol B: Preparation of Standardized Stock Solutions

For biological assays, the compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic; using ambient DMSO will introduce water, causing the HCl salt to precipitate out over time [1].

  • Step 1: Solvent Preparation. Use only anhydrous DMSO (≤0.005% water) stored over molecular sieves.

  • Step 2: Dissolution. Add the anhydrous DMSO directly to the pre-weighed aliquot of 1-methyl-5-phenyl-1H-pyrazole HCl. Vortex gently until complete dissolution is achieved.

  • Step 3: Concentration Validation (Self-Check). The solution should be perfectly clear. Any turbidity indicates either moisture contamination or an incomplete protonation state.

  • Step 4: Storage. Immediately divide the stock solution into single-use aliquots (e.g., 50 µL). Purge the headspace of each vial with Argon, seal tightly, and store at -20°C or -80°C. Causality: This prevents repeated freeze-thaw cycles, which drive condensation into the vial and degrade the compound.

Protocol C: Spill Management and Chemical Neutralization

Sweeping up a dry spill of an HCl salt can aerosolize acidic dust, leading to inhalation hazards.

  • Step 1: Containment. Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to increase face velocity.

  • Step 2: Chemical Neutralization. Do not apply water directly, as this will cause an exothermic release of HCl gas. Instead, generously cover the spilled powder with solid Sodium Bicarbonate (NaHCO₃).

  • Step 3: Controlled Quenching. Lightly mist the NaHCO₃/pyrazole mixture with water using a spray bottle. Validation: You will observe mild effervescence (CO₂ release). Wait until the bubbling completely stops, indicating the HCl has been fully neutralized to harmless NaCl and water.

  • Step 4: Absorption and Disposal. Sweep the neutralized, damp slurry using an inert absorbent pad or silica gel. Place the waste into a designated, clearly labeled hazardous waste container for licensed disposal.

References

  • Benchchem Technical Support Team. "3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 - Benchchem." Benchchem.
  • 1PChem. "2551120-02-4 | 1-methyl-5-phenyl-1H-pyrazole hydrochloride." 1PChem Catalog.
  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, MDPI AG, 2018.
  • ChemScene. "3463-27-2 | 1-methyl-5-phenyl-1h-pyraZole." ChemScene.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the successful implementation of your experiments. Our focus is on delivering scientifically sound and practical solutions to overcome the inherent solubility limitations of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Q1: What inherent structural features of 1-methyl-5-phenyl-1H-pyrazole hydrochloride contribute to its solubility challenges?

A1: The solubility of this compound is influenced by a combination of factors related to its molecular structure. The pyrazole ring itself can lead to low solubility in certain solvents due to its aromatic character and potential for hydrogen bonding.[1] The presence of a non-polar phenyl group further decreases its aqueous solubility. While forming the hydrochloride salt is a common strategy to improve the water solubility of basic compounds, strong intermolecular forces like hydrogen bonding and π-π stacking in the crystal lattice can result in high lattice energy, making it difficult for solvents to dissolve the compound.[1]

Q2: Is the hydrochloride salt of this pyrazole derivative always more soluble in water than its free base form?

A2: Generally, forming a hydrochloride salt of a weakly basic compound like a pyrazole derivative is intended to increase aqueous solubility.[1][2] The salt form exists as ions in solution, which are more readily solvated by polar water molecules. However, the extent of this solubility enhancement can be influenced by factors such as the "common ion effect," where the presence of chloride ions from other sources in the medium can actually decrease the solubility of the hydrochloride salt.[3]

Q3: How does pH influence the solubility of 1-methyl-5-phenyl-1H-pyrazole hydrochloride?

A3: As a salt of a weak base, the solubility of 1-methyl-5-phenyl-1H-pyrazole hydrochloride is highly dependent on pH. In acidic to neutral pH, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH becomes more basic, the equilibrium will shift towards the un-ionized free base, which is significantly less water-soluble, potentially leading to precipitation. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[1]

Q4: What is a good starting point for solvent selection for this compound?

A4: For non-aqueous applications, pyrazole derivatives generally show good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols such as ethanol and methanol.[4][5] For aqueous experiments, starting with an acidic buffer (e.g., pH 2-4) is recommended to maintain the compound in its more soluble protonated form.

II. Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a structured, question-and-answer-based approach to troubleshoot common problems encountered during experiments.

Problem 1: My 1-methyl-5-phenyl-1H-pyrazole hydrochloride is not dissolving sufficiently in my aqueous buffer (e.g., PBS at pH 7.4).

Causality: At a neutral pH of 7.4, a significant portion of the pyrazole hydrochloride may convert to its less soluble free base form, leading to poor dissolution.

Solution Pathway:

  • pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. Pyrazoles, being weakly basic, become more soluble in acidic conditions due to protonation.[1]

    • Actionable Step: Prepare your stock solution in a buffer with a lower pH (e.g., citrate buffer at pH 3-5) before diluting it into your final experimental medium. Always verify the final pH of your solution.

  • Co-solvency: If altering the pH is not feasible for your experiment, the use of a co-solvent can be a highly effective strategy.[6][7] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

    • Actionable Step: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).[7][8] Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may impact your experimental system.

Problem 2: After initial dissolution, my compound precipitates out of the aqueous solution over time.

Causality: This phenomenon, known as disproportionation, can occur with hydrochloride salts of weakly basic compounds in aqueous environments.[2][9] The salt can convert to its less soluble free base, which then precipitates. This can be influenced by temperature changes or interactions with other components in your formulation.[2]

Solution Pathway:

  • Maintain a Low pH: Ensure the pH of your solution remains in the acidic range throughout your experiment to keep the compound in its protonated, soluble form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, increasing their apparent solubility and stability in aqueous solutions.[][11] This is particularly useful for compounds that are prone to precipitation.[]

    • Actionable Step: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. Add your pyrazole hydrochloride to this solution and stir until dissolved. The formation of an inclusion complex will enhance its solubility.[12][13]

Problem 3: I am observing poor solubility even in organic solvents.

Causality: While pyrazole derivatives are generally soluble in organic solvents, high concentrations or the specific nature of the substituents can still lead to solubility issues.[1] Strong intermolecular forces in the crystal lattice may require significant energy to overcome.[1]

Solution Pathway:

  • Temperature Increase: Generally, the solubility of organic compounds, including pyrazole derivatives, increases with temperature.[1][14][15] The added thermal energy helps to break the crystal lattice forces.[1]

    • Actionable Step: Gently warm the solvent while stirring to facilitate dissolution. Always ensure that the compound is stable at the elevated temperature.

  • Solvent Blends: A mixture of solvents can often provide better solubilizing power than a single solvent.[5]

    • Actionable Step: Experiment with binary solvent systems. For instance, if your compound is sparingly soluble in ethanol, try a mixture of ethanol and a stronger solvent like DMF or DMSO.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key solubility enhancement techniques discussed.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine the Target pH: Based on the pKa of the 1-methyl-5-phenyl-1H-pyrazole free base, select a buffer pH that is at least 1-2 units below the pKa to ensure the compound remains predominantly in its protonated form.

  • Buffer Preparation: Prepare a suitable buffer (e.g., citrate, acetate) at the target pH.

  • Dissolution: Weigh the required amount of 1-methyl-5-phenyl-1H-pyrazole hydrochloride and add it to the prepared buffer.

  • Agitation: Stir the solution using a magnetic stirrer until the solid is completely dissolved. Gentle warming can be applied if necessary, provided the compound is thermally stable.

  • Final pH Check: After dissolution, verify the final pH of the solution and adjust if necessary.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Co-solvent Selection: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol, PEG 400).[8]

  • Stock Solution Preparation: Prepare a highly concentrated stock solution of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in the selected co-solvent.

  • Dilution: Slowly add the stock solution to the aqueous buffer while stirring vigorously to avoid localized precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in the experimental medium is compatible with your assay and does not exceed levels that could cause toxicity or artifacts.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and lower toxicity compared to β-cyclodextrin.

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will depend on the required solubility enhancement. A molar ratio of 1:1 (drug to cyclodextrin) is a good starting point.[16]

  • Complex Formation: Add the 1-methyl-5-phenyl-1H-pyrazole hydrochloride to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

IV. Data Presentation & Visualization

Table 1: Solubility of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride in Various Solvent Systems
Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)Notes
Deionized Water25< 1Poorly soluble.
0.1 M HCl (pH 1)25> 10Significantly increased solubility in acidic conditions.
PBS (pH 7.4)25~1-2Limited solubility, risk of precipitation.
Ethanol25> 20Good solubility.
DMSO25> 50Excellent solubility.
10% HP-β-CD in Water25> 5Enhanced aqueous solubility through complexation.

Note: These are approximate values and may vary depending on the specific experimental conditions.

Diagrams

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed is_aqueous Aqueous System? start->is_aqueous ph_adjustable Is pH Adjustment Feasible? is_aqueous->ph_adjustable Yes organic_solvent Organic Solvent System is_aqueous->organic_solvent No adjust_ph Lower pH to Acidic Range ph_adjustable->adjust_ph Yes use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) ph_adjustable->use_cosolvent No precipitation_issue Precipitation Over Time? adjust_ph->precipitation_issue use_cosolvent->precipitation_issue use_cyclodextrin Use Cyclodextrin Complexation precipitation_issue->use_cyclodextrin Yes end Solubility Achieved precipitation_issue->end No use_cyclodextrin->end increase_temp Increase Temperature organic_solvent->increase_temp use_solvent_blend Use a Solvent Blend increase_temp->use_solvent_blend use_solvent_blend->end Solubility_Enhancement_Strategies cluster_strategies Enhancement Strategies main 1-Methyl-5-Phenyl-1H-Pyrazole HCl (Poorly Soluble) Goal: Enhance Solubility ph_mod pH Modification Lower pH to protonate the molecule, increasing its polarity and affinity for aqueous solvents. main:f1->ph_mod cosolvency Co-solvency Adding a water-miscible organic solvent (e.g., DMSO, Ethanol) to reduce the polarity of the bulk solvent. main:f1->cosolvency complexation Complexation Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior. main:f1->complexation

Caption: Overview of solubility enhancement strategies.

V. References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1).

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.

  • Wikipedia. (n.d.). Cosolvent.

  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.

  • SciSpace. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

  • Advances in Research. (2025). Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement.

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin.

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • Springer. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.

  • Helda - Helsinki.fi. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.

  • PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. J Pharm Sci, 70(6), 594-6.

  • CK-12 Foundation. (n.d.). How does temperature affect the solubility of salt in water?.

  • Quora. (2018). How does an increase in temperature affect the solubility of NaCl?.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride

Welcome to the technical support center for the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and reference data to enhance your experimental success.

The synthesis of 1-methyl-5-phenyl-1H-pyrazole is a classic example of the Knorr pyrazole synthesis, a reliable and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This guide focuses on the reaction between 1-phenyl-1,3-butanedione (benzoylacetone) and methylhydrazine, followed by conversion to its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of methylhydrazine initially attacks one of the carbonyl carbons of 1-phenyl-1,3-butanedione. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4] The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.

Q2: Why is regioselectivity a potential issue in this reaction?

A2: With an unsymmetrical dicarbonyl like benzoylacetone and a substituted hydrazine like methylhydrazine, two different regioisomers can potentially form: 1-methyl-5-phenyl-1H-pyrazole and 1-methyl-3-phenyl-1H-pyrazole. The regioselectivity is influenced by the electronic and steric properties of the substituents, pH, and solvent choice.[2][3] Aprotic dipolar solvents, for instance, have been shown to favor specific isomers compared to polar protic solvents like ethanol.[1][5]

Q3: What is the purpose of converting the pyrazole to its hydrochloride salt?

A3: Converting the pyrazole free base to its hydrochloride salt serves several purposes. It often improves the compound's crystallinity, making it easier to purify by recrystallization.[6] The salt form typically has higher stability, a longer shelf-life, and is less likely to be an oil. For pharmaceutical applications, salt formation is a common strategy to improve solubility and bioavailability.

Q4: What are the key safety precautions for this synthesis?

A4: Methylhydrazine is a toxic and volatile reagent and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Standard laboratory safety practices should be followed for handling all solvents and reagents.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or moderately increasing the temperature.[8][9]
Poor Reagent Quality Hydrazine derivatives can degrade over time. Using old or improperly stored methylhydrazine can significantly reduce yield.[3] It is recommended to use freshly opened or purified methylhydrazine. Ensure the 1-phenyl-1,3-butanedione is of high purity.
Incorrect Stoichiometry Precise measurement of reactants is crucial. Ensure the molar ratios are correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[3][9]
Suboptimal Solvent The choice of solvent can significantly impact the reaction. While ethanol is common, aprotic dipolar solvents like DMF or N,N-dimethylacetamide can sometimes provide better yields and regioselectivity.[5][10]
Side Reactions Degradation of starting materials or the product can occur, especially if the reaction is overheated or run for an excessive amount of time.[3]

Problem 2: Product "Oils Out" During Recrystallization

Potential Cause Explanation & Solution
Rapid Cooling Cooling the crystallization mixture too quickly can cause the product to separate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help slow the cooling process.[11]
Inappropriate Solvent System The chosen solvent system may not be ideal. Experiment with different solvent/anti-solvent combinations. For example, if using ethanol/water, try dissolving the crude product in a minimum of hot isopropanol and then slowly adding hexane as the anti-solvent until turbidity is observed.[11]
Impure Product Significant impurities can inhibit crystallization and promote oiling. Consider an alternative purification method first, such as an acid-base extraction, to remove major impurities before attempting recrystallization.[12]

Problem 3: Multiple Spots on TLC After Reaction Completion

Potential Cause Explanation & Solution
Formation of Regioisomers As discussed in the FAQs, the formation of both 1,5- and 1,3-substituted pyrazoles is possible. These isomers will likely have different Rf values on a TLC plate. Optimizing reaction conditions (e.g., solvent, temperature) can improve regioselectivity.[10] If isomers form, they typically require separation by column chromatography.
Unreacted Starting Materials Spots corresponding to the starting 1,3-diketone or hydrazine indicate an incomplete reaction.[12] See "Low or No Product Yield" for troubleshooting steps.
Formation of Pyrazoline Intermediate The initial cyclization can yield a non-aromatic pyrazoline, which must then be oxidized to the pyrazole.[8] While this is less common with 1,3-diketone precursors compared to α,β-unsaturated ketones, it's a possibility. An oxidation step, such as heating in DMSO with oxygen, may be required if the pyrazoline is isolated.[8][13]

Experimental Protocols & Visual Guides

I. Synthesis of 1-Methyl-5-phenyl-1H-pyrazole (Free Base)

This protocol is a general guideline and may require optimization.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in absolute ethanol.

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[8]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting diketone spot has disappeared.

  • Once complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water to remove any remaining acetic acid and unreacted hydrazine salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methyl-5-phenyl-1H-pyrazole, which may be an oil or a low-melting solid.

II. Conversion to 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride

Step-by-Step Methodology:

  • Dissolve the crude pyrazole free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise with stirring.

  • The hydrochloride salt should precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[11]

  • Wash the collected solid with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Dry the product under vacuum to obtain the 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

III. Purification by Recrystallization

Step-by-Step Methodology:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a suitable solvent (e.g., isopropanol or an ethanol/water mixture) in small portions while heating the mixture to boiling.[11]

  • Continue adding the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations
Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Knorr pyrazole synthesis.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 1-Phenyl-1,3-butanedione P1 Nucleophilic Attack R1->P1 R2 Methylhydrazine R2->P1 P2 Intramolecular Cyclization P1->P2 Forms hydrazone intermediate P3 Dehydration P2->P3 Pr1 Pyrazole Free Base P3->Pr1 Aromatization Pr2 HCl Salt Formation Pr1->Pr2 Add HCl Pr3 Final Product: 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride Pr2->Pr3

Caption: Knorr Pyrazole Synthesis Workflow.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical path for diagnosing low yield issues.

G Start Low Yield Observed CheckTLC Analyze crude reaction by TLC. Are starting materials present? Start->CheckTLC IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckReagents Are reagents old or improperly stored? CheckTLC->CheckReagents No YesSM Yes NoSM No Action1 Action: - Increase reaction time - Increase temperature - Check stoichiometry IncompleteRxn->Action1 BadReagents Poor Reagent Quality CheckReagents->BadReagents Yes ConsiderSideRxn Consider Degradation or Side Reactions CheckReagents->ConsiderSideRxn No YesReagents Yes NoReagents No Action2 Action: - Use fresh methylhydrazine - Verify purity of diketone BadReagents->Action2 Action3 Action: - Lower reaction temperature - Optimize solvent ConsiderSideRxn->Action3

Caption: Troubleshooting Decision Tree for Low Yield.

Summary of Optimized Reaction Conditions

The following table summarizes typical conditions for this synthesis. Note that optimal conditions can vary based on scale and specific substrate purity.

ParameterRecommended ConditionRationale / Notes
Solvent Absolute EthanolA common, effective polar protic solvent. For regioselectivity control, consider aprotic polar solvents like DMF or NMP.[5]
Catalyst Glacial Acetic Acid (catalytic)Facilitates both the initial hydrazone formation and the subsequent cyclization.[8]
Reactant Ratio 1.1 eq. MethylhydrazineA slight excess of hydrazine helps to ensure complete consumption of the more valuable diketone starting material.[3]
Temperature Reflux (approx. 78 °C for Ethanol)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration without causing significant degradation.
Reaction Time 2 - 6 hoursReaction progress should be monitored by TLC to determine the optimal time and avoid byproduct formation from prolonged heating.[9]
Purification Salt formation & RecrystallizationConversion to the hydrochloride salt followed by recrystallization is an effective method for obtaining a pure, solid product.[6][11]

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate.

  • Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. Benchchem.

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

  • Troubleshooting low conversion rates in pyrazole synthesis. Benchchem.

  • Optimization of reaction conditions for pyrazoline synthesis. Benchchem.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. ResearchGate.

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.

  • Synthesis of 1-Methyl-5-phenyl-2-pyrazoline (Compound No. 55). PrepChem.com.

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.

  • Method for purifying pyrazoles. Google Patents.

  • Process for the preparation of pyrazole. Google Patents.

  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and. Taylor & Francis.

  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

Troubleshooting

Technical Support Center: Stability of 1-methyl-5-phenyl-1H-pyrazole Hydrochloride in Different Solvents

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the stability of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in various...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the stability of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in various solvents. The following sections offer troubleshooting solutions, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Q1: What are the primary factors influencing the stability of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in solution?

A1: The stability of 1-methyl-5-phenyl-1H-pyrazole hydrochloride is primarily influenced by a combination of factors including the choice of solvent, the pH of the solution, exposure to light, and temperature.[1][2] As a hydrochloride salt, this compound is acidic in aqueous solutions, and its stability can be pH-dependent. The pyrazole ring itself is generally stable, but the overall stability is dictated by the substituents and the environmental conditions.[3][4]

Q2: In which common laboratory solvents is 1-methyl-5-phenyl-1H-pyrazole hydrochloride expected to be most stable?

A2: While specific data for this exact compound is limited, we can infer stability based on the general behavior of pyrazole derivatives and hydrochloride salts.

  • High Stability: Aprotic, non-polar solvents such as toluene and dichloromethane are likely to provide a stable environment for short-term experiments, assuming they are of high purity.[5]

  • Moderate Stability: Aprotic, polar solvents like acetonitrile (ACN), and dimethylformamide (DMF) are commonly used. However, it is crucial to use high-purity, dry solvents as trace amounts of water or impurities can initiate degradation.[1][5]

  • Lower Stability: Protic solvents, including methanol, ethanol, and water, may lead to lower stability. The hydrochloride salt will readily dissociate in these solvents, and the resulting acidic pH could catalyze hydrolysis or other degradation pathways over time.[1][5] Stability in these solvents should always be determined experimentally.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of 1-methyl-5-phenyl-1H-pyrazole, potential degradation pathways include:

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which may manifest as a discoloration of the solid compound or its solutions, often turning brown.[2] Storing under an inert atmosphere can mitigate this.

  • Hydrolysis: Although the pyrazole ring is relatively stable, extreme pH conditions (either strongly acidic or basic) can promote hydrolysis, potentially leading to ring-opening.[3][6]

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions. It is crucial to protect solutions from light, especially during long-term storage or analysis.[2][6]

Q4: What are the recommended storage conditions for solid 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its solutions?

A4: To ensure the long-term stability of the compound, the following storage conditions are recommended:

  • Solid Compound: Store in a tightly sealed, amber glass vial in a cool (2-8°C), dry place, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation and moisture uptake.[2][5]

  • Solutions: Solutions should be freshly prepared whenever possible. For short-term storage, keep solutions in tightly capped amber vials at 2-8°C. For longer-term storage, consider freezing at -20°C, but be aware that freeze-thaw cycles can introduce moisture and potentially accelerate degradation.[2][7] The choice of solvent is critical for solution stability.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow or brown over time. Oxidation of the pyrazole moiety.[2]Prepare fresh solutions for each experiment. If storage is necessary, use degassed solvents and store under an inert atmosphere (argon or nitrogen). Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[2][5]
Precipitation of the compound from solution. Exceeding the solubility limit in the chosen solvent. Change in temperature affecting solubility. pH shift in buffered solutions.This is more likely a solubility issue than a stability one.[5] Perform solubility tests to determine the appropriate concentration range for your chosen solvent system. If using a mixed solvent system, ensure the components are miscible and the compound remains soluble at the intended storage temperature.
Appearance of new peaks in HPLC or LC-MS chromatograms. Chemical degradation of the compound (e.g., hydrolysis, oxidation).[2]Review the storage and handling procedures. Ensure the use of high-purity solvents and protect the solution from light and elevated temperatures. Perform a forced degradation study (see Protocol 2) to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.[2][8]
Inconsistent results in biological or chemical assays. Presence of impurities or degradation products that may have their own activity. Tautomeric interconversion in solution.[2]Re-purify the compound if its purity is in doubt. Always use freshly prepared solutions for assays. Control the pH of assay buffers, as this can influence the compound's stability and ionization state.[1]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability assessment of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[6][9]

1. Reagents and Materials:

  • 1-methyl-5-phenyl-1H-pyrazole hydrochloride

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Example Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes to elute a wide range of potential degradants.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.[2][10]

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 50 µg/mL).

4. Method Validation:

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[8][10] The specificity will be confirmed through the forced degradation study (Protocol 2).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.[8][11] The goal is to achieve 5-20% degradation of the parent compound.[11]

1. Preparation of Stressed Samples:

  • Prepare solutions of 1-methyl-5-phenyl-1H-pyrazole hydrochloride (e.g., at 100 µg/mL) in various stress conditions. Protect all samples from light unless photostability is being tested.

2. Stress Conditions:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60°C in solution and as solid48 hours
Photodegradation Expose solution to light according to ICH Q1B guidelinesAs per guidelines

Note: These conditions are starting points and may need to be adjusted based on the compound's stability.[6][8]

3. Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection if necessary.

  • Analyze all samples, including a non-stressed control, using the developed stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

IV. Visualizations

Workflow for Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study MD_Start Develop HPLC Method (Protocol 1) MD_End Validate Method (Linearity, Precision, Accuracy) MD_Start->MD_End FD_Analysis Analyze by HPLC MD_End->FD_Analysis Use Validated Method FD_Start Prepare Stressed Samples (Protocol 2) FD_Conditions Acid, Base, Oxidative, Thermal, Photolytic Stress FD_Start->FD_Conditions FD_Conditions->FD_Analysis SS_Start Prepare Solutions in Target Solvents FD_Analysis->SS_Start Confirm Method is Stability-Indicating SS_Storage Store at Defined Conditions (Temp, Light) SS_Start->SS_Storage SS_Timepoints Analyze at Timepoints (T=0, 1, 2, 4 weeks) SS_Storage->SS_Timepoints SS_End Determine Shelf-life SS_Timepoints->SS_End

Caption: Workflow for assessing the stability of a compound.

Potential Degradation Pathways

G cluster_stress Parent 1-methyl-5-phenyl-1H-pyrazole (in solution) Degradant1 Ring-Opened Products Parent->Degradant1 Hydrolysis Degradant2 Oxidized Pyrazole Derivatives Parent->Degradant2 Oxidation Degradant3 Polymerized or other complex products Parent->Degradant3 Photolysis/ Thermolysis AcidBase Strong Acid/Base (Hydrolysis) Oxidant Oxidizing Agent (e.g., H₂O₂) (Oxidation) LightHeat Light / Heat (Photodegradation/Thermolysis)

Caption: Potential degradation pathways for pyrazole derivatives.

V. References

  • Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis. Available from:

  • New Journal of Chemistry (RSC Publishing). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Available from:

  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds. Available from:

  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Available from:

  • ChemBK. 1-Phenyl-3-Methyl-5-Pyrazole. Available from:

  • PMC. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Available from:

  • Benchchem. A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Available from:

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from:

  • SciSpace. Forced Degradation Studies. Available from:

  • Regulatory Science and Quality. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from:

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from:

  • Benchchem. assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. Available from:

  • International Journal of Scientific Development and Research. Forced Degradation – A Review. Available from:

Sources

Optimization

Technical Support Center: Synthesis of Pyrazole Derivatives

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to pyrazoles, and what are its primary challenges?

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[1][2][3][4][5] While versatile, the primary challenges associated with this method are controlling regioselectivity when using unsymmetrical dicarbonyl compounds and/or substituted hydrazines, and minimizing side reactions that can lead to low yields and purification difficulties.[4][6][7]

Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[6][7] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different products that can be difficult to separate.[2][7]

Several factors influence regioselectivity:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, NMP, and DMAc often favor the formation of a single regioisomer, whereas polar protic solvents like ethanol can lead to poor selectivity.[8][9] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in certain cases.[8][10]

  • pH Control: The pH of the reaction medium is critical. Acidic conditions can favor one isomer, and in some instances, reversing the selectivity compared to neutral or basic conditions.[7] The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can significantly alter the product ratio.[7][9]

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to the less sterically hindered or more electrophilic carbonyl group.[7][8]

Q3: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors, including suboptimal reaction conditions, poor reactivity of starting materials, or the formation of side products.[8][11]

Here's a troubleshooting workflow:

  • Check Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. Impurities in the dicarbonyl precursor or degraded hydrazine can significantly impact reaction efficiency.[11][12] Hydrazine and its derivatives can be sensitive to air and light and may decompose, especially at elevated temperatures.[13] Using freshly distilled or high-purity hydrazine is advisable.[13]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. Some reactions require heating to proceed at an adequate rate, while others can be performed at room temperature.[8][9] Excessively high temperatures can lead to degradation.[14]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal time. Incomplete conversion will result in low yields.[11]

    • Solvent: The choice of solvent is crucial. If reactants have poor solubility, the reaction rate will be hindered.[9] A solvent screening with varying polarities might be necessary.[9]

  • Consider a Catalyst: While many pyrazole syntheses proceed without a catalyst, some benefit from the addition of a catalytic amount of acid (like glacial acetic acid) or a base to facilitate the condensation and cyclization steps.[4][11]

Q4: My reaction mixture is turning a dark color, and I'm seeing many impurities on my TLC plate. What is happening?

The formation of colored impurities is a common issue, particularly when using phenylhydrazine or its salts.[13] This is often due to the decomposition or air-oxidation of the hydrazine reagent.[13]

To mitigate this:

  • Use High-Purity Reagents: Ensure your hydrazine is pure, and consider distilling it before use.[13]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation of the hydrazine.[13]

  • Control Temperature: Avoid excessively high temperatures, which can accelerate the decomposition of sensitive reagents.

The presence of multiple spots on a TLC plate suggests either unreacted starting materials or the formation of side products.[11] If you suspect side products, consider adjusting the reaction conditions to be milder (e.g., lower temperature, shorter reaction time) to minimize their formation.[11]

II. Troubleshooting Guides

Guide 1: Improving Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles

This guide provides a systematic approach to optimizing the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.

Caption: A workflow for troubleshooting low product yield.

Step-by-Step Protocol for Improving Yield:
  • Assess Reagent Quality:

    • Hydrazine: If using a liquid hydrazine, consider distillation before use. For solid hydrazine salts, ensure they are dry and have been stored properly.

    • 1,3-Dicarbonyl: Purify the dicarbonyl compound by distillation or recrystallization if its purity is questionable. [12]2. Optimize Reaction Conditions:

    • Temperature and Time: Set up a small-scale reaction and monitor its progress by TLC every hour to determine the point of maximum product formation before significant decomposition or side product formation occurs.

    • Solvent and Solubility: Before starting the reaction, check the solubility of both starting materials in the chosen solvent at the intended reaction temperature. If solubility is poor, screen other solvents.

  • Evaluate Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure your product is in the organic layer.

    • Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the pure product. A mixed solvent system may be necessary. [15] * Chromatography: If purification is by column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities.

III. Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a Substituted Pyrazole

This protocol describes the synthesis of 3-phenyl-5-methyl-1H-pyrazole from ethyl benzoylacetate and hydrazine hydrate as an illustrative example.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Hexanes (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (2 eq.) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting ketoester is consumed.

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold hexanes and recrystallize from a suitable solvent if necessary.

Protocol 2: General Procedure for N-Alkylation of a Pyrazole

This protocol provides a general method for the base-mediated N-alkylation of a pre-formed pyrazole.

Materials:

  • Substituted pyrazole (1.0 equivalent)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Alkylating agent (e.g., alkyl halide, 1.1 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a solution of the substituted pyrazole (1.0 eq.) in DMF or DMSO, add potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor by TLC or LC-MS.

  • Workup: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [8]

IV. Data Presentation

Table 1: Influence of Solvent on Regioselectivity in Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (A:B)Reference
1BenzoylacetonePhenylhydrazineEthanol1:1[8]
2BenzoylacetonePhenylhydrazineDMF>95:5[8]
3TrifluoroacetylacetonePhenylhydrazineEthanol3:1[6]
4TrifluoroacetylacetonePhenylhydrazineHFIP>99:1[8]

Regioisomer A is the 1,5-disubstituted-3-aryl/alkyl pyrazole, and B is the 1,3-disubstituted-5-aryl/alkyl pyrazole.

V. References

  • Vertex AI Search. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved March 7, 2026, from

  • PMC. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved March 7, 2026, from

  • Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Retrieved March 7, 2026, from

  • IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. Retrieved March 7, 2026, from

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved March 7, 2026, from

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation. Retrieved March 7, 2026, from

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). optimization of reaction conditions for pyrazoline synthesis. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Retrieved March 7, 2026, from

  • Benchchem. (n.g.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved March 7, 2026, from

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Retrieved March 7, 2026, from

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved March 7, 2026, from

Sources

Troubleshooting

purification of 1-methyl-5-phenyl-1H-pyrazolehydrochloride using column chromatography

Ticket ID: PYR-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic & Triage: Read This First User Query: "I need to purify 1-methyl-5-phenyl-1H-pyrazole hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Triage: Read This First

User Query: "I need to purify 1-methyl-5-phenyl-1H-pyrazole hydrochloride using column chromatography. The compound is streaking, and recovery is low."

The "Root Cause" Analysis: Attempting to purify an amine hydrochloride salt directly on standard normal-phase silica gel is the most common cause of failure in this workflow.

  • Acidity Mismatch: Silica gel is acidic (

    
    ). The hydrochloride salt (
    
    
    
    ) is in equilibrium with its free base. On the column, the silica's silanol groups (
    
    
    ) act as cation exchangers, stripping the proton and irreversibly binding the cationic species.[1]
  • Solubility: The HCl salt is highly polar/ionic. It is likely insoluble in the non-polar solvents (Hexane/DCM) required for standard chromatography, leading to precipitation at the column head.

Strategic Decision Matrix

Before proceeding, select your workflow based on your available equipment and purity requirements.

PurificationStrategy Start Start: Crude 1-methyl-5-phenyl-1H-pyrazole HCl Decision Do you have a Reverse Phase (C18) System? Start->Decision RP_Yes YES: Use Reverse Phase (Method A) Decision->RP_Yes RP_No NO: Only Normal Phase Silica Available Decision->RP_No NP_Decision Can you convert to Free Base? RP_No->NP_Decision FreeBase_Yes YES: Neutralize -> Column -> Re-salt (Method B) (GOLD STANDARD) NP_Decision->FreeBase_Yes FreeBase_No NO: Direct Salt Purification (Method C) (High Risk/Difficult) NP_Decision->FreeBase_No

Figure 1: Decision matrix for selecting the optimal purification route based on laboratory capabilities.

Troubleshooting & Protocols

Method A: Reverse Phase Chromatography (Recommended for Salts)

Why: C18 silica does not have the strong cation-exchange activity of bare silica. You can purify the salt directly using an acidic aqueous buffer.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Formic Acid (or HCl).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Phenyl ring absorption).[2]

Troubleshooting FAQ:

Q: The peak shape is broad. A: Ensure the pH of the mobile phase is controlled. If the pH is near the pKa of the pyrazole (approx 2.0–3.0), the molecule splits between ionized and neutral forms. Keep pH < 2.0 to keep it fully protonated.

Method B: Free-Base Conversion (The "Gold Standard")

Why: This method removes the ionic variable. The neutral pyrazole moves predictably on silica. This is also the only reliable way to separate the 1-methyl-5-phenyl isomer from the 1-methyl-3-phenyl regioisomer impurity often formed during synthesis [1].

Step 1: Neutralization
  • Dissolve the crude HCl salt in water.

  • Add saturated

    
     or 
    
    
    
    (1M) until pH > 9.
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organics over

    
     and concentrate.
    
Step 2: Column Chromatography (Free Base)
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 0% -> 40% EtOAc).

    • Note: The 5-phenyl isomer is generally less polar than the 3-phenyl isomer due to steric shielding of the N-lone pair, but Rf determination via TLC is mandatory.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase if tailing persists.

Step 3: Salt Reformation
  • Dissolve purified free base in minimal Ethanol or Diethyl Ether.

  • Add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).

  • Filter the white precipitate.

Method C: Direct Salt Purification on Silica (The "Emergency" Route)

Why: Use this only if you cannot run aqueous workups (e.g., water-sensitive side groups).

  • The Problem: You must overcome the ionic binding to silica.

  • The Solution: Use a highly polar mobile phase with a high concentration of ammonium hydroxide (

    
    ).
    
  • Mobile Phase: DCM : MeOH :

    
     (Ratio 90:9:1).
    
    • Warning: The ammonia competes with your amine for the silica sites, allowing your compound to elute.

Protocol:

  • Slurry Packing: Pack the column using the mobile phase (DCM/MeOH/NH4OH).

  • Loading: Dissolve your salt in a minimum amount of MeOH/DCM (1:1). Load carefully.

  • Elution: Run isocratic or a shallow gradient increasing MeOH.

Critical Failure Point:

If you omit the


, the HCl salt will likely stick to the baseline or streak across the entire column length.

Data & Properties Reference

Parameter1-methyl-5-phenyl-1H-pyrazole HCl1-methyl-3-phenyl-1H-pyrazole HCl (Impurity)
Structure Phenyl at C5 (adjacent to N-Me)Phenyl at C3 (distal to N-Me)
Sterics High steric clash (Phenyl vs Methyl)Low steric clash
TLC (Free Base) Higher Rf (typically)Lower Rf (typically)
Solubility Water, MeOH, DMSOWater, MeOH, DMSO
Recrystallization EtOH or iPrOH/EtherOften remains in mother liquor

Special Topic: Regioisomer Separation Workflow

The synthesis of N-methyl-phenylpyrazoles via hydrazine condensation often yields a mixture of regioisomers. Separation is most efficient at the Free Base stage.

RegioSeparation Mixture Crude Mixture (3-Ph & 5-Ph isomers) TLC TLC Analysis (Hex:EtOAc 3:1) Mixture->TLC Column Flash Column (Silica Gel) TLC->Column Optimize Gradient Fraction1 Fraction A (High Rf: 5-Phenyl) Column->Fraction1 Fraction2 Fraction B (Low Rf: 3-Phenyl) Column->Fraction2 Analyze NMR Confirmation (NOESY) Fraction1->Analyze Verify Structure

Figure 2: Workflow for separating the target 5-phenyl isomer from the 3-phenyl impurity.

Confirmation via NMR (NOESY):

  • 5-phenyl isomer: Strong NOE correlation between the N-Methyl protons and the Phenyl protons (spatial proximity).

  • 3-phenyl isomer: No NOE between N-Methyl and Phenyl group.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: UAB / Inorganica Chimica Acta.[3]

    • Context: Describes the separation of 1,3,5-substituted pyrazoles using ethyl acetate/silica chromatography and characteriz
    • Link:3

  • Amine Chromatography on Silica

    • Title: Troubleshooting Streaking of Amines on Silica Gel Columns.
    • Source: BenchChem Technical Support.[1]

    • Context: Explains the mechanism of silanol interaction with amines and the necessity of basic modifiers (TEA/Ammonia).
    • Link:1

  • Physical Properties & Synthesis

    • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
    • Source: MDPI Crystals.[4]

    • Context: Provides structural data and crystallization methods for related 1-phenyl-pyrazole deriv
    • Link:5

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results in 1-methyl-5-phenyl-1H-pyrazole Hydrochloride Assays

Welcome to the technical support center for 1-methyl-5-phenyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-methyl-5-phenyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during the analytical characterization and quantification of this compound. Drawing from established principles of analytical chemistry and practical field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and analysis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Question: What are the fundamental physicochemical properties of 1-methyl-5-phenyl-1H-pyrazole hydrochloride?

Answer: 1-methyl-5-phenyl-1H-pyrazole is a heterocyclic aromatic compound.[1] As a hydrochloride salt, its properties are significantly influenced by the presence of the chloride counter-ion. The hydrochloride form is generally a crystalline solid with enhanced aqueous solubility and stability compared to the free base, a common strategy for improving the bioavailability of pharmaceutical compounds.[2][3]

PropertyValue / DescriptionRationale & Implications
Molecular Formula C₁₁H₁₁ClN₂Based on the parent molecule (C₁₁H₁₀N₂) and the addition of HCl.
Molecular Weight ~222.68 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Likely a white to off-white crystalline solid.Typical for small molecule hydrochloride salts.[4]
Solubility Expected to have good solubility in water and polar protic solvents like methanol and ethanol. Lower solubility in nonpolar organic solvents.The ionic nature of the hydrochloride salt enhances polarity and solubility in polar solvents.[3] This is a critical factor for sample and standard preparation.
pKa The pyrazole ring is weakly basic. The exact pKa is not readily available in the literature, but for 1-methylpyrazole, the pKa is approximately 2.25.[5]The pH of the analytical mobile phase will significantly impact the ionization state and, therefore, the retention time in reversed-phase HPLC.
UV Absorbance Pyrazole derivatives typically exhibit UV absorbance due to the aromatic systems. Expect a λmax in the range of 220-280 nm.[6][7]The specific λmax should be determined empirically by running a UV scan of a pure standard to ensure optimal detector sensitivity.

Question: What are the recommended storage conditions for 1-methyl-5-phenyl-1H-pyrazole hydrochloride as a solid and in solution?

Answer: Proper storage is critical to prevent degradation and ensure the long-term integrity of the analyte.

FormRecommended ConditionRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.[8]Reduces the rate of potential chemical degradation. The hydrochloride salt can be hygroscopic; moisture can promote hydrolysis.[8]
Solution Short-term storage (24-48 hours) at 2-8°C is generally acceptable. For long-term storage, flash-freeze aliquots and store at -20°C or below.[8]Storing in solution is generally not recommended for long periods due to potential solvent-mediated degradation. Avoid repeated freeze-thaw cycles. The stability in any given solvent should be experimentally verified.[8]

Question: I am seeing multiple tautomeric forms for pyrazoles in the literature. Is this a concern for 1-methyl-5-phenyl-1H-pyrazole hydrochloride?

Answer: Tautomerism is a known characteristic of N-unsubstituted pyrazoles.[9] However, in your compound, the nitrogen at position 1 is substituted with a methyl group. This methylation prevents the prototropic tautomerism that would otherwise occur, simplifying the analysis as you should theoretically observe only one distinct chemical entity.

Section 2: Troubleshooting Unexpected Chromatographic Results (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for compounds of this class. This section provides a logical framework for diagnosing and resolving unexpected chromatographic behavior.

Logical Flow for Troubleshooting Chromatographic Issues

The following diagram illustrates a systematic approach to diagnosing HPLC problems.

HPLC_Troubleshooting_Flow start Unexpected Chromatogram peak_shape Is the peak shape poor? (Tailing, Fronting, Splitting) start->peak_shape retention_time Is the retention time unstable? peak_shape->retention_time No solve_tailing Address Peak Tailing: 1. Check mobile phase pH. 2. Use end-capped column. 3. Reduce sample load. peak_shape->solve_tailing Yes (Tailing) solve_fronting Address Peak Fronting: 1. Reduce sample concentration. 2. Use weaker sample solvent. peak_shape->solve_fronting Yes (Fronting) solve_splitting Address Peak Splitting: 1. Check for column blockage. 2. Ensure sample solvent matches mobile phase. peak_shape->solve_splitting Yes (Splitting) extra_peaks Are there extra peaks? retention_time->extra_peaks No solve_rt_drift Address RT Instability: 1. Ensure proper column equilibration. 2. Check mobile phase composition. 3. Verify temperature control. retention_time->solve_rt_drift Yes sensitivity Is the signal intensity low? extra_peaks->sensitivity No solve_extra_peaks Investigate Extra Peaks: 1. Analyze blank injection. 2. Check sample purity. 3. Perform forced degradation. extra_peaks->solve_extra_peaks Yes solve_sensitivity Improve Sensitivity: 1. Optimize detection wavelength. 2. Check lamp life. 3. Ensure mobile phase is UV-transparent. sensitivity->solve_sensitivity Yes end Problem Resolved sensitivity->end No solve_tailing->end solve_fronting->end solve_splitting->end solve_rt_drift->end solve_extra_peaks->end solve_sensitivity->end

Caption: A systematic decision tree for troubleshooting common HPLC issues.

Question: My peak for 1-methyl-5-phenyl-1H-pyrazole hydrochloride is tailing severely. What are the likely causes and how can I fix it?

Answer: Peak tailing is one of the most common chromatographic problems and often points to undesirable secondary interactions between the analyte and the stationary phase.[10][11]

  • Causality 1: Silanol Interactions. The most probable cause is the interaction of the basic nitrogen atoms on the pyrazole ring with acidic residual silanol groups on the silica-based stationary phase. This is a strong secondary interaction that slows down a portion of the analyte molecules, causing the peak to tail.

  • Solution 1: Mobile Phase pH Adjustment. The ionization state of your compound is pH-dependent. At a low pH (e.g., pH < 2), the pyrazole nitrogens will be fully protonated. While this may increase retention, it can sometimes lead to better peak shape. Conversely, at a mid-range pH (e.g., 3-5), you might see more pronounced tailing.

    • Protocol: Prepare your mobile phase buffer at different pH values (e.g., 2.5, 3.5, 4.5) and observe the effect on peak shape. A change of just 0.5 pH units can have a significant impact.[12] Ensure your column is stable at the chosen pH.

  • Causality 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[10][11]

  • Solution 2: Reduce Sample Concentration. Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If the peak shape improves at lower concentrations, you were likely overloading the column.

  • Causality 3: Active Sites on the Column. The column itself may have exposed silanol groups due to degradation of the stationary phase.

  • Solution 3: Use a High-Quality, End-Capped Column. Modern columns with advanced end-capping are designed to minimize silanol interactions. If your column is old, consider replacing it. Using a guard column can also help protect the analytical column from strongly retained impurities that can create active sites.[12]

Question: I am seeing new, small peaks appear in my chromatograms, especially in standards that have been sitting on the autosampler. What are they?

Answer: The appearance of new peaks suggests either contamination or, more likely, degradation of the analyte.[13] Given that pyrazole derivatives can be susceptible to certain stress conditions, it is crucial to investigate this systematically.

  • Step 1: Rule out Contamination. First, inject a blank (your sample solvent). If the peaks are present, they may be "ghost peaks" originating from the mobile phase, system contamination, or carryover from a previous injection.[12] Ensure you are using high-purity, HPLC-grade solvents.

  • Step 2: Confirm Degradation. If the blank is clean, the new peaks are likely related to your compound. Their increase in area over time is a strong indicator of degradation. The hydrochloride salt, while generally stable, can still undergo degradation in solution.[3]

  • Step 3: Identify Potential Degradation Pathways. Forced degradation (or stress testing) is a predictive tool used to understand how a molecule behaves under harsh conditions, revealing its likely degradation pathways and products.[14] This is a requirement for developing stability-indicating analytical methods.[15]

    • Acid/Base Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis, but substituents can be labile.[16] Refluxing the sample in mild acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) can reveal susceptibility.[14]

    • Oxidation: The molecule could be susceptible to oxidation. Exposing the sample to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) can generate oxidative degradants.[14]

    • Photolysis: Aromatic systems can be sensitive to light. Exposing the sample solution to UV light (as per ICH Q1B guidelines) can show if photostability is a concern.

    • Thermal Stress: Heating the sample solution can reveal thermally labile points in the molecule.

Protocol: Basic Forced Degradation Study

This protocol outlines a foundational stress testing experiment to identify potential degradants.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1N HCl. Keep at 60°C for 4 hours.

    • Base: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Keep at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep alongside the other samples.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL).

  • Chromatography: Analyze all samples, including the control, using your HPLC-UV method.

  • Evaluation: Compare the chromatograms. The appearance of new peaks in the stressed samples that are not in the control indicates degradation. The goal is to achieve 10-20% degradation of the main peak.[15] If degradation is too rapid, reduce the time or temperature.[16]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1N HCl, 60°C) stock->acid base Basic (0.1N NaOH, 60°C) stock->base oxid Oxidative (3% H2O2, RT) stock->oxid control Control (Water) stock->control neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize control->neutralize hplc HPLC-UV Analysis neutralize->hplc compare Compare Chromatograms (Stressed vs. Control) hplc->compare

Caption: Workflow for a basic forced degradation study.

Section 3: Troubleshooting Assay Quantitation Issues

Accurate quantification is the ultimate goal of most assays. This section addresses common problems that undermine quantitative accuracy.

Question: My calibration curve for 1-methyl-5-phenyl-1H-pyrazole hydrochloride is non-linear (R² < 0.999), especially at higher concentrations. What should I investigate?

Answer: A non-linear calibration curve indicates a breakdown in the direct relationship between concentration and response.

  • Causality 1: Solubility Issues. Although the hydrochloride salt is more soluble than the free base, you may be exceeding its solubility limit in your sample solvent at the highest concentration points of your curve. This is a very common issue.[3] If the analyte precipitates, the concentration injected is lower than intended.

  • Solution 1: Check Solubility and Sample Solvent. Visually inspect your highest concentration standard for any cloudiness or precipitate. Consider preparing your standards in a solvent that more closely matches the mobile phase composition to ensure solubility.

  • Causality 2: Detector Saturation. At high concentrations, the amount of light absorbed by the analyte can exceed the linear dynamic range of the UV detector, causing the response to plateau.

  • Solution 2: Lower the Concentration Range or Use a Different Wavelength. Re-run the calibration curve with a lower top concentration. Alternatively, if your analyte has a secondary, less intense absorption maximum, you could set the detector to that wavelength, which will reduce the signal intensity and potentially restore linearity.

  • Causality 3: Inaccurate Standard Preparation. Simple volumetric or gravimetric errors during the preparation of the stock or diluted standards are a frequent source of non-linearity.

  • Solution 3: Re-prepare Standards Carefully. Prepare a fresh set of standards, paying close attention to technique. Use calibrated pipettes and analytical balances. It is good practice to have a second analyst prepare a control standard to verify accuracy.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - Optional[13C NMR]. Available at: [Link]

  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 5-methyl-1-phenyl- (CAS 6831-91-0). Available at: [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl- UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Available at: [Link]

  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Pharma Focus America. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 5-(benzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate - Optional[13C NMR]. Available at: [Link]

  • PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • Springer. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]

  • ResearchGate. (2025, October 16). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Troubleshooting

how to increase the yield of 1-methyl-5-phenyl-1H-pyrazolehydrochloride synthesis

Topic: Optimization of Yield and Regioselectivity in 1-Methyl-5-Phenyl-1H-Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists Document ID: TSC-PYR-005-OPT Executive Summary: The "Regioselectivity Trap" The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Regioselectivity in 1-Methyl-5-Phenyl-1H-Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists Document ID: TSC-PYR-005-OPT

Executive Summary: The "Regioselectivity Trap"

The primary cause of low yield in the synthesis of 1-methyl-5-phenyl-1H-pyrazole is not usually conversion efficiency, but regiochemical failure .

Standard condensation of 1,3-dicarbonyl equivalents (like benzoylacetone or enaminones) with methylhydrazine is thermodynamically biased to produce the 1-methyl-3-phenyl isomer (phenyl group distal to the N-methyl). The 1,5-isomer (phenyl adjacent to N-methyl) suffers from steric clash, making it the less stable product. If your yield is low, you are likely producing the 1,3-isomer and losing the target 1,5-isomer during purification, or isolating a mixture.

This guide provides a regiochemically "locked" protocol (Method A) and a troubleshooting guide for the classical route (Method B).

Part 1: The Solution (High-Yield Protocols)
Method A: The Hydrazone-DMF-DMA Route (Recommended)

Best for: Guaranteeing 1,5-regiochemistry.

This method pre-installs the nitrogen-carbon bond on the phenyl ring before cyclization, structurally forcing the 1,5-relationship.

The Workflow:

  • Hydrazone Formation: Acetophenone + Methylhydrazine → Acetophenone Methylhydrazone.

  • Cyclization: Hydrazone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal) → 1-Methyl-5-Phenylpyrazole.

  • Salt Formation: Free base + HCl → Hydrochloride Salt.

G cluster_0 Step 1: Pre-installation cluster_1 Step 2: Regiospecific Cyclization cluster_2 Step 3: Salt Formation A Acetophenone C Acetophenone Methylhydrazone A->C - H2O B Methylhydrazine B->C E 1-Methyl-5-Phenyl Pyrazole (Free Base) C->E Cyclization (Locks 1,5-position) D DMF-DMA D->E G Final Product (HCl Salt) E->G F HCl (g) in Dioxane F->G

Caption: The Hydrazone route prevents the formation of the thermodynamic 1,3-isomer by locking the N-Methyl group to the phenyl-bearing carbon prior to ring closure.[1][2]

Step-by-Step Protocol:

  • Hydrazone Synthesis:

    • Reflux acetophenone (1.0 eq) with methylhydrazine (1.1 eq) in Ethanol with a catalytic amount of acetic acid.

    • Monitor by TLC until ketone disappears.

    • Evaporate solvent to obtain the crude hydrazone (often an oil). Note: This intermediate is sensitive; proceed immediately.

  • Cyclization:

    • Dissolve the crude hydrazone in DMF-DMA (5-10 eq). DMF-DMA acts as both reagent and solvent.

    • Reflux at 100-110°C for 6–12 hours.

    • Mechanism: The terminal methyl group of the hydrazone reacts with the acetal to form an enamine, which then cyclizes.

    • Workup: Remove excess DMF-DMA under reduced pressure. Dissolve residue in EtOAc, wash with water (to remove DMF traces), dry over Na2SO4, and concentrate.

  • Salt Formation:

    • Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane.

    • Cool to 0°C.

    • Slowly add 4M HCl in dioxane (1.1 eq).

    • The white precipitate is 1-methyl-5-phenyl-1H-pyrazole hydrochloride . Filter and wash with cold ether.

Method B: The Enaminone Route (Optimization of the "Trap")

Use only if you are restricted to enaminone precursors.

If you must use 3-(dimethylamino)-1-phenyl-2-propen-1-one (Enaminone), standard conditions favor the 1,3-isomer. To shift yield toward the 1,5-isomer, you must control the kinetics.

Critical Modification: Use Methylhydrazine Hydrochloride (salt) in Ethanol rather than free methylhydrazine.

  • Why: The protonated hydrazine slows down the reaction and alters the nucleophilicity of the nitrogen atoms, often favoring the 1,5-kinetic product over the 1,3-thermodynamic product.

Part 2: Troubleshooting & FAQs
Q1: How do I confirm I have the 1,5-isomer and not the 1,3-isomer?

A: Do not rely solely on melting point. Use 1H-NMR NOE (Nuclear Overhauser Effect) .

  • 1-Methyl-5-Phenyl (Target): You will see a strong NOE signal between the N-Methyl protons (~3.8 ppm) and the Phenyl protons (ortho position). They are spatially adjacent.

  • 1-Methyl-3-Phenyl (Impurity): There is NO NOE between the N-Methyl and the Phenyl group because they are on opposite sides of the ring.

Q2: My product is an oil, but I need a solid.

A: The free base of 1-methyl-5-phenylpyrazole is often a low-melting solid or oil. The Hydrochloride salt should be a stable solid.

  • Fix: Ensure your salt formation is strictly anhydrous. Water causes the salt to become hygroscopic and "gum up." Use HCl in Dioxane/Ether, not aqueous HCl.

Q3: The yield is low (<30%) using the enaminone route.

A: You are likely losing material to the 1,3-isomer, which stays in the mother liquor or co-crystallizes.

  • Action: Switch to Method A (Hydrazone Route) . It is the only way to structurally guarantee >90% regioselectivity for the 5-phenyl system.

Q4: Can I separate the 1,3 and 1,5 isomers if I have a mixture?

A: It is difficult.

  • Column Chromatography: Possible but requires a very slow gradient (Hexane:EtOAc). The 1,5-isomer is usually slightly more polar due to the steric twist disrupting conjugation, but the Rf difference is small.

  • Recrystallization: The 1,3-isomer crystallizes much more readily. If you have a mixture, the solid you isolate is likely the wrong (1,3) isomer.

Part 3: Data & Specifications
Parameter1-Methyl-5-Phenyl-1H-Pyrazole (Target)1-Methyl-3-Phenyl-1H-Pyrazole (Common impurity)
Structure Ph group adjacent to N-MePh group distal to N-Me
Thermodynamics Less Stable (Steric clash)More Stable
NMR Diagnostic Positive NOE (N-Me ↔ Ph)Negative NOE (N-Me ↔ Ph)
Synthesis Route Hydrazone + DMF-DMAEnaminone + Methylhydrazine (Standard)
Salt Form Hygroscopic SolidStable Crystalline Solid
References
  • Regioselective Synthesis via Hydrazones

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.
    • Source:Organic Letters, 2014, 16(2), 576-579.
    • URL:[Link]

    • Relevance: Establishes the logic of pre-forming the N-C bond to lock regiochemistry.
  • Vilsmeier/DMF-DMA Cyclization

    • Title: One-Pot Synthesis of Some New Semicarbazone... from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent.
    • Source:Synthetic Communic
    • URL:[Link]

    • Relevance: Confirms the cyclization of acetophenone hydrazones to 1,5-substituted pyrazoles.
  • Regioselectivity Mechanisms

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules, 2019, 24(24), 4507.
    • URL:[Link]

    • Relevance: detailed discussion on tautomerism and stability differences between 3- and 5-substituted isomers.

Sources

Optimization

addressing regioisomer formation in 1-methyl-5-phenyl-1H-pyrazole synthesis

Technical Support Center: Regiocontrol in 1-Methyl-5-Phenylpyrazole Synthesis Ticket #: 5-PH-REGIO-001 Topic: Troubleshooting Regioisomer Formation (1-Methyl-5-Phenyl vs. 1-Methyl-3-Phenyl) Status: Active Assigned Specia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 1-Methyl-5-Phenylpyrazole Synthesis

Ticket #: 5-PH-REGIO-001 Topic: Troubleshooting Regioisomer Formation (1-Methyl-5-Phenyl vs. 1-Methyl-3-Phenyl) Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-methyl-5-phenyl-1H-pyrazole is notoriously prone to regioisomeric contamination. The thermodynamic preference for the sterically less encumbered 1-methyl-3-phenyl-1H-pyrazole often leads to mixtures or complete inversion of the desired product.

This guide addresses the kinetic vs. thermodynamic control parameters required to force the formation of the sterically congested 5-phenyl isomer.

Module 1: Diagnostic & Analysis

"How do I know which isomer I have?"

Before optimizing the synthesis, you must unambiguously confirm your current product. Standard 1H NMR integration is often insufficient due to overlapping signals.

The Golden Rule: NOESY Interaction

The only self-validating method to distinguish the isomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • 1-Methyl-5-Phenyl (Target): The N-methyl group is spatially adjacent to the phenyl ring's ortho protons. You must see a strong cross-peak between the N-Me singlet (~3.8 ppm) and the phenyl ortho doublet (~7.4 ppm).

  • 1-Methyl-3-Phenyl (Contaminant): The N-methyl group is distant from the phenyl ring. No cross-peak will be observed between the N-Me and phenyl protons.

Secondary Indicator: 13C NMR
  • C5-Phenyl Isomer: The C5 carbon (attached to phenyl) typically appears upfield relative to the C3 carbon in the 3-phenyl isomer due to steric compression and twisting of the phenyl ring, which disrupts conjugation.

NMR_Decision_Tree Start Analyze Crude Product (1H NMR / NOESY) NOE_Check Is there a NOE correlation between N-Me and Ph-ortho? Start->NOE_Check Yes YES NOE_Check->Yes No NO NOE_Check->No Result_5Ph Confirmed: 1-Methyl-5-Phenyl (Target) Yes->Result_5Ph Result_3Ph Confirmed: 1-Methyl-3-Phenyl (Thermodynamic Product) No->Result_3Ph Action_Purify Proceed to Purification (Crystallization) Result_5Ph->Action_Purify Action_Troubleshoot Go to Module 2: Synthetic Protocol Adjustment Result_3Ph->Action_Troubleshoot

Figure 1: Analytical workflow for distinguishing pyrazole regioisomers.

Module 2: Synthetic Route Troubleshooting

"My reaction is yielding the 3-phenyl isomer. How do I fix it?"

The formation of the 5-phenyl isomer requires kinetic control . You must direct the nucleophilic attack of the hydrazine to the specific carbon that ensures the N-Me group ends up adjacent to the phenyl ring.

Scenario A: The Enaminone Route (Recommended)

Precursor: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (derived from acetophenone + DMF-DMA). Reagent: Methylhydrazine.[1]

  • The Problem (Standard Conditions): In neutral ethanol, the more nucleophilic distal nitrogen (

    
    ) of methylhydrazine attacks the hard electrophile (Carbonyl). This leads to the 3-phenyl isomer .
    
  • The Fix (Acid Catalysis): You must switch the electrophilicity of the substrate.

    • Protocol: Run the reaction in Ethanol with 1.0–2.0 eq of HCl or Glacial Acetic Acid .

    • Mechanism: Acid protonates the enaminone (likely at the carbonyl oxygen or

      
      -carbon), making the 
      
      
      
      -carbon (C3) highly electrophilic. The
      
      
      attacks the
      
      
      -carbon first. Subsequent cyclization by the
      
      
      onto the carbonyl places the Methyl group at N1 and the Phenyl group at C5.
Scenario B: The 1,3-Dicarbonyl Route

Precursor: Benzoylacetaldehyde (or sodium salt). Reagent: Methylhydrazine.[1]

  • The Problem: Benzoylacetaldehyde is unstable and exists in equilibrium. The

    
     naturally attacks the aldehyde (CHO), which should give the 5-phenyl isomer. However, rapid equilibration and scrambling often yield mixtures.
    
  • The Fix (Fluorinated Solvents):

    • Protocol: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the solvent instead of Ethanol.

    • Reasoning: Fluorinated alcohols are strong hydrogen-bond donors. They activate the carbonyls selectively and stabilize specific transition states that favor the formation of the 1-methyl-5-phenyl isomer, often reversing the selectivity seen in non-polar or standard protic solvents.

Comparison of Synthetic Strategies

VariableStandard Route (EtOH)Optimized Route (Acid/Fluorinated)
Major Product 1-Methyl-3 -phenyl (Thermodynamic)1-Methyl-5 -phenyl (Kinetic)
Mechanism

attacks Carbonyl (

)

attacks

-Carbon (

)
Steric Outcome Minimized (Me/Ph far apart)Congested (Me/Ph adjacent)
Selectivity ~90:10 (favors 3-Ph)>95:5 (favors 5-Ph)

Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation point where reaction conditions dictate the regioisomeric outcome.

Reaction_Pathway cluster_conditions Reaction Conditions Precursor Enaminone (Ph-CO-CH=CH-NMe2) Neutral Neutral EtOH (Thermodynamic Control) Precursor->Neutral + MeNHNH2 Acidic Acidic/HFIP (Kinetic Control) Precursor->Acidic + MeNHNH2 Reagent Methylhydrazine (NH2-NHMe) Intermediate_A Attack at C=O (Carbonyl) Neutral->Intermediate_A Intermediate_B Attack at C-beta (Enamine Carbon) Acidic->Intermediate_B Product_3Ph 1-Methyl-3-Phenyl (Undesired) Intermediate_A->Product_3Ph Cyclization Product_5Ph 1-Methyl-5-Phenyl (Target) Intermediate_B->Product_5Ph Cyclization

Figure 2: Mechanistic divergence based on solvent and pH conditions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I convert the 3-phenyl isomer into the 5-phenyl isomer by heating? A: No. The 3-phenyl isomer is the thermodynamic product (more stable). Heating usually drives the reaction toward the 3-phenyl form. To get the 5-phenyl isomer, you must capture the kinetic product at lower temperatures or under specific catalytic conditions that lower the activation energy for the 5-phenyl pathway.

Q2: Why can't I just methylate 3-phenyl-1H-pyrazole? A: Direct alkylation of 3(5)-phenyl-1H-pyrazole fails because of tautomerism. The pyrazole exists in equilibrium. The electrophile (Me-I) will attack the nitrogen that is least sterically hindered (the one furthest from the phenyl group). This invariably produces 1-methyl-3-phenylpyrazole as the major product.

Q3: My crude NMR shows a 50:50 mixture. How do I purify it? A: Separation is difficult due to similar polarity.

  • Flash Chromatography: Use a gradient of Hexane/EtOAc. The 5-phenyl isomer (more sterically crowded) typically elutes slightly differently, but resolution is poor.

  • Recrystallization: The 3-phenyl isomer is often more crystalline and higher melting. You might be able to crash out the 3-phenyl isomer and enrich the mother liquor in the 5-phenyl isomer, but this sacrifices yield.

  • Best Approach: Discard the mixture and re-run the synthesis using the Acid/Enaminone protocol to get >95% selectivity.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from .

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from .

  • MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation. Retrieved from .

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl-5-phenyl- Mass Spectrum. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Managing In Vivo Toxicity of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives

Welcome to the Application Support Center. As drug development professionals, you may have identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as highly potent hits in phenotypic screens (e.g., against parasitic ne...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you may have identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as highly potent hits in phenotypic screens (e.g., against parasitic nematodes like Haemonchus contortus[1]). However, a critical bottleneck with this chemotype is the abrupt manifestation of acute mammalian toxicity in vivo, despite promising safety profiles in standard in vitro assays.

As a Senior Application Scientist, I have designed this guide to provide the mechanistic causality, diagnostic workflows, and self-validating protocols necessary to troubleshoot and screen out mitochondrial toxicity early in your pipeline.

Part 1: Frequently Asked Questions (FAQs) & Diagnostic Triage

Q: Why do my 1-methyl-1H-pyrazole-5-carboxamide hits show high selectivity indices in vitro but cause acute lethality in mice? A: This is a classic false-negative artifact caused by the Crabtree effect . Standard mammalian cell lines (e.g., MCF10A, HEK293) cultured in high-glucose media rely predominantly on glycolysis for ATP production, effectively bypassing the mitochondria. 1-Methyl-1H-pyrazole-5-carboxamides are potent inhibitors of mitochondrial respiration. Because standard in vitro cultures are not dependent on oxidative phosphorylation (OXPHOS), the cells survive, yielding artificially high IC50 values[2]. However, in vivo, highly aerobic tissues (heart, brain, liver) depend strictly on OXPHOS. When dosed in rodents, the compounds rapidly halt mitochondrial respiration, leading to acute toxicity and lethality, often within 15 minutes of oral gavage[2].

Q: How can I unmask this toxicity before reaching in vivo animal models? A: You must force your in vitro models to rely on mitochondrial respiration. This is achieved by utilizing respiring cell lines such as FAO (rat hepatoma) cells, primary hepatocytes, or by substituting glucose with galactose in standard culture media (which yields no net ATP from glycolysis, forcing cells to use OXPHOS)[2].

Diagnostic Workflow for Scaffold Triage

To prevent late-stage in vivo failures, implement the following diagnostic decision tree into your early-stage screening cascade.

TriageWorkflow Hit Hit Identification: 1-Methyl-1H-pyrazole-5-carboxamides StdAssay Standard In Vitro Cytotoxicity (High-Glucose Media) Hit->StdAssay FalseNeg Result: High Selectivity Index (False Negative) StdAssay->FalseNeg MitoAssay Mitochondrial Toxicity Assay (Seahorse XF / FAO Cells) FalseNeg->MitoAssay Recommended Workflow InVivoTox Acute In Vivo Toxicity (Lethality < 15 mins) FalseNeg->InVivoTox Direct progression (Historical Error) RespInhib Result: Dose-Dependent Respiratory Inhibition MitoAssay->RespInhib NoInhib Result: Normal Respiration MitoAssay->NoInhib Redesign Medicinal Chemistry: Scaffold Redesign RespInhib->Redesign InVivoSafe Proceed to In Vivo Efficacy Models NoInhib->InVivoSafe

Figure 1: Diagnostic triage workflow to prevent false-negative in vitro safety profiles.

Part 2: Quantitative Data & Mechanistic Causality

To understand the severity of the in vitro to in vivo disconnect, compare the quantitative toxicity data of representative 1-methyl-1H-pyrazole-5-carboxamide derivatives across different biological environments.

Table 1: Comparative Toxicity Profiles of 1-Methyl-1H-pyrazole-5-carboxamides
Assay EnvironmentMetabolic DependencyObserved IC50 / OutcomeCausality / Interpretation
Standard Cell Lines (e.g., MCF10A) Glycolysis (Crabtree Effect)> 50 μM (Appears Safe)Cells bypass mitochondrial inhibition by upregulating glycolysis.
FAO Cells (Rat Hepatoma) Oxidative Phosphorylation≤ 6.0 μM (Highly Toxic)Cells forced to respire undergo ATP depletion and apoptosis[2].
Seahorse XF (Oxygen Consumption) Direct Mitochondrial Respiration0.15 – 0.51 μMDirect, dose-dependent inhibition of oxygen consumption rate (OCR)[2].
Murine In Vivo Model (Oral Gavage) Systemic Aerobic MetabolismAcute Lethality (< 15 mins)Rapid systemic energy failure due to off-target mitochondrial arrest[2].
Mechanism of Toxicity

1-Methyl-1H-pyrazole-5-carboxamides share structural homology with known mitochondrial Complex I inhibitors (such as the pesticide tolfenpyrad). The acute in vivo toxicity is a direct result of electron transport chain (ETC) arrest.

Mechanism Drug 1-Methyl-1H-pyrazole- 5-carboxamide ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Drug->ComplexI Binds & Inhibits ETC Electron Transport Chain Arrest ComplexI->ETC ATP Severe ATP Depletion in Aerobic Tissues ETC->ATP Impaired OXPHOS Toxicity Acute Mammalian Toxicity (Lethality < 15 mins) ATP->Toxicity

Figure 2: Mechanistic pathway of 1-methyl-1H-pyrazole-5-carboxamide induced in vivo toxicity.

Part 3: Troubleshooting Guide & Experimental Protocols

To confidently advance your compounds, you must implement a self-validating assay that directly measures mitochondrial function. The Seahorse XF Cell Mito Stress Test is the gold standard for this application.

Protocol: Self-Validating Mitochondrial Toxicity Screen

Objective: To quantify the direct effect of 1-methyl-1H-pyrazole-5-carboxamide derivatives on the Oxygen Consumption Rate (OCR) of respiring cells.

Step 1: Cell Preparation & Seeding

  • Action: Seed FAO (rat hepatoma) cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in a standard growth medium.

  • Causality: FAO cells naturally maintain a high basal respiration rate, making them highly sensitive to mitochondrial inhibitors compared to standard immortalized lines[2].

Step 2: Assay Medium Exchange

  • Action: 1 hour prior to the assay, wash and replace the growth medium with unbuffered Seahorse XF Base Medium supplemented with 10 mM galactose, 2 mM L-glutamine, and 1 mM sodium pyruvate (pH 7.4). Incubate in a non-CO2 incubator.

  • Causality: Replacing glucose with galactose forces the cells to rely entirely on OXPHOS for ATP generation, maximizing the assay's sensitivity to your test compounds.

Step 3: Compound Preparation & Cartridge Loading

  • Action: Prepare 10x concentrated solutions of your test compounds and the requisite assay controls. Load the sensor cartridge ports as follows:

    • Port A: Test Compound (e.g., 1-methyl-1H-pyrazole-5-carboxamide derivative at 0.1 μM to 10 μM) OR Vehicle Control (0.1% DMSO).

    • Port B: Oligomycin (Final concentration: 1.5 μM).

    • Port C: FCCP (Final concentration: 1.0 μM).

    • Port D: Rotenone/Antimycin A (Final concentration: 0.5 μM).

Step 4: Assay Execution & Self-Validation Logic Run the Mito Stress Test program. The system is designed to be self-validating based on the sequential injections:

  • Basal OCR: Establishes the baseline respiration.

  • Injection A (Test Compound): A drop in OCR here definitively diagnoses mitochondrial inhibition.

  • Injection B (Oligomycin): Inhibits ATP synthase. OCR should drop in healthy vehicle controls, proving cells were actively producing ATP via mitochondria.

  • Injection C (FCCP): Uncouples the ETC. OCR should spike to maximum capacity in vehicle controls. If FCCP fails to spike OCR in the control wells, your cells are unhealthy, and the assay must be repeated.

  • Injection D (Rotenone/Antimycin A): Completely shuts down Complex I and III. OCR should drop to near zero. If OCR remains high, there is non-mitochondrial oxygen consumption or an assay artifact.

Step 5: Data Analysis

  • Action: Calculate the IC50 for OCR inhibition based on the drop observed after Injection A.

  • Interpretation: Compounds exhibiting an OCR IC50 < 1.0 μM (such as MIPS-0019081 at 0.15 μM[2]) are highly likely to cause acute in vivo toxicity and should be routed back to medicinal chemistry for structural optimization.

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., Martin, S. D., Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Jiao, Y., Ruan, B., Xue, L., Huang, F., Chang, B. C. H., McGee, S. L., Wells, T. N. C., Palmer, M. J., Jabbar, A., Gasser, R. B., & Baell, J. B. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01793]
  • Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Preston, S., Jiao, Y., Ruan, B., Xue, L., Chang, B. C. H., Garcia-Bustos, J., Wells, T. N. C., Palmer, M. J., Jabbar, A., & Gasser, R. B. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(10), 5026-5048.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01790]

Sources

Optimization

optimizing storage conditions for long-term stability of 1-methyl-5-phenyl-1H-pyrazolehydrochloride

Introduction This guide addresses the long-term stability and storage optimization for 1-methyl-5-phenyl-1H-pyrazole hydrochloride . As a hydrochloride salt of a nitrogen-containing heterocycle, this compound presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the long-term stability and storage optimization for 1-methyl-5-phenyl-1H-pyrazole hydrochloride . As a hydrochloride salt of a nitrogen-containing heterocycle, this compound presents specific stability challenges—primarily driven by the ionic nature of the salt and the conjugated aromatic system.

While the pyrazole ring itself offers robust chemical stability, the hydrochloride counter-ion introduces hygroscopicity (tendency to absorb atmospheric moisture) as the primary failure mode. This guide synthesizes principles from ICH Q1A (R2) guidelines with functional group chemistry to provide a self-validating storage protocol.

Part 1: Critical Storage Parameters (The "Why" & "How")

The stability of 1-methyl-5-phenyl-1H-pyrazole hydrochloride relies on controlling three thermodynamic variables: Moisture (Water Activity), Temperature, and Light.

Moisture Control (The Primary Risk)
  • The Mechanism: Hydrochloride salts are polar and ionic. They possess a high lattice energy but often exhibit a critical relative humidity (CRH) threshold. Above this threshold, the salt strips water vapor from the air, leading to deliquescence (dissolving in absorbed water).

  • The Consequence: Moisture absorption causes "caking" (physical instability). More critically, water acts as a plasticizer, increasing molecular mobility and facilitating hydrolysis or disproportionation (loss of HCl gas), which alters the stoichiometry of the salt.

  • Protocol: Store in a desiccated environment. Secondary containment with active desiccant (silica gel or molecular sieves) is mandatory for long-term storage.

Temperature Optimization
  • The Mechanism: According to the Arrhenius equation, reaction rates roughly double for every 10°C increase in temperature.

  • The Consequence: Elevated temperatures accelerate oxidative degradation of the phenyl ring and potential N-demethylation pathways.

  • Protocol:

    • Long-term (>6 months): -20°C (Standard Freezer).

    • Short-term (<6 months): 2–8°C (Refrigerator).

    • Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation (see Protocol A).

Photostability
  • The Mechanism: The molecule contains a conjugated system (phenyl ring connected to a pyrazole ring). This system absorbs UV/Visible light, promoting electron excitation.

  • The Consequence: Photo-induced isomerization or ring-opening reactions, typically manifesting as a yellow/brown discoloration.

  • Protocol: Use amber borosilicate glass vials. If amber glass is unavailable, wrap clear vials in aluminum foil.

Part 2: Troubleshooting & FAQs

Q1: The powder has formed a hard "cake" or clump. Is it still usable?

Diagnosis: This indicates moisture excursion. The hygroscopic HCl salt has absorbed water, partially dissolved, and recrystallized. Risk Assessment:

  • Chemical Purity: Likely intact (unless stored for years).

  • Physical Handling: Weighing errors are now highly probable due to trapped water mass. Action:

  • Run a Water Content Assay (Karl Fischer titration).

  • If water < 2% (or within your specific CoA limit), grind the solid in a mortar (in a dry box) and re-seal.

  • If water > 2%, dry the compound in a vacuum oven at 40°C for 4 hours over P₂O₅.

Q2: The compound has turned from white to faint yellow. Why?

Diagnosis: Trace oxidation or photodegradation. Mechanism: The phenyl-pyrazole bond can be susceptible to radical formation under light exposure, leading to trace impurities (quinoid-like structures) that are highly colored even at low concentrations (<0.1%). Action:

  • Check purity via HPLC . If purity is >98%, the color is likely a surface phenomenon.

  • Recrystallization (typically from ethanol/ether) can remove the colored impurities.

  • Prevention: Ensure storage in amber vials.

Q3: Can I store the compound as a stock solution?

Recommendation: No , not for long-term storage (>1 week). Reasoning:

  • Acidity: In solution, the HCl dissociates, creating an acidic environment (pH ~2-3). This can corrode metal needles or degrade plastic caps over time.

  • Hydrolysis: The solvent provides a medium for chemical degradation that is kinetically restricted in the solid state.

  • Best Practice: Store as a solid powder; prepare fresh solutions immediately before use.

Part 3: Decision Trees & Workflows (Visualized)

Figure 1: Stability Assessment Decision Tree

Use this workflow to determine if your compound is safe to use after storage.

StabilityTree Start Inspect Compound Visual Visual Check: Color/Texture Start->Visual Issue1 Issue: Clumping/Caking Visual->Issue1 Caked Issue2 Issue: Discoloration (Yellowing) Visual->Issue2 Colored Pass White/Off-white Free-flowing powder Visual->Pass Normal ActionDry Action: Vacuum Dry (40°C) + Karl Fischer Test Issue1->ActionDry ActionHPLC Action: Run HPLC/LC-MS Check Purity Issue2->ActionHPLC Use SAFE TO USE (Adjust weight for salt) Pass->Use Decision1 Water Content < Limit? ActionDry->Decision1 Decision2 Purity > 98%? ActionHPLC->Decision2 Decision1->Use Yes Discard DISCARD / REPURIFY Decision1->Discard No Decision2->Use Yes Decision2->Discard No

Caption: Figure 1: Triage process for evaluating 1-methyl-5-phenyl-1H-pyrazole HCl integrity after storage.

Figure 2: The "Aliquot Strategy" for Hygroscopic Salts

Follow this workflow upon receipt of the compound to maximize shelf-life.

StorageWorkflow Step1 1. Receive Shipment (Do not open cold) Step2 2. Equilibrate (Warm to Room Temp) Step1->Step2 Wait 3-4 hrs Step3 3. Open in Dry Environment (N2 Glovebox or Low RH) Step2->Step3 Step4 4. Aliquot (Divide into single-use vials) Step3->Step4 Minimize Exposure Step5 5. Seal & Parafilm (Amber Vials) Step4->Step5 Step6 6. Long-Term Store (-20°C + Desiccant) Step5->Step6

Caption: Figure 2: Optimal handling workflow to prevent moisture ingress during initial storage.

Part 4: Summary Data Table

ParameterSpecification / RecommendationRationale
Storage Temp -20°C (Long Term)Slows Arrhenius degradation rates.
Container Amber Glass (Borosilicate)Blocks UV light; glass resists acidity better than plastic.
Closure Teflon-lined screw capPrevents HCl gas exchange and moisture ingress.
Handling Inert Atmosphere (N₂/Ar) preferredPrevents moisture uptake during weighing.
Solubility Water, Methanol, DMSOHigh polarity solvents required for the salt form.
Re-test Date 12 MonthsStandard interval for HCl salts stored at -20°C.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][3] European Medicines Agency. [Link]

  • PubChem. (n.d.).[4] 1H-Pyrazole, hydrochloride (1:[4]1) - Chemical Properties and Safety.[5][6][7][8][9] National Library of Medicine. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[10] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use.[11][12] Wiley-VCH. (General reference for properties of Hydrochloride salts). [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride: A Comparative Guide for Preclinical Research

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is a cornerstone of preclinical research. This guide provides an in-depth, technically-fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for assessing the biological activity of 1-methyl-5-phenyl-1H-pyrazole hydrochloride, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][4][5] This document will not only detail the requisite experimental protocols but also delve into the causal reasoning behind methodological choices, ensuring a self-validating system for robust and reproducible data generation. We will compare the hypothetical performance of our target compound with established alternatives, providing a comprehensive context for its potential therapeutic utility.

Introduction to the Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts unique physicochemical properties that allow for diverse biological interactions.[3][4] Extensive research has demonstrated that pyrazole derivatives can modulate the activity of various enzymes and signaling pathways implicated in human diseases.[8][9] Notably, their anticancer effects are often attributed to the inhibition of protein kinases such as EGFR, VEGFR-2, and CDKs, which are crucial for tumor growth and proliferation.[8][10] Furthermore, their anti-inflammatory properties are frequently linked to the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.[9][11]

This guide will focus on validating two primary biological activities for 1-methyl-5-phenyl-1H-pyrazole hydrochloride: anticancer (cytotoxic) and anti-inflammatory activity. These areas are selected based on the extensive literature supporting the role of the pyrazole scaffold in these therapeutic domains.[1][12][13]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the biological activity of 1-methyl-5-phenyl-1H-pyrazole hydrochloride, it is imperative to select appropriate positive controls and comparator compounds.

Biological Activity Primary Assay Positive Control/Comparator Rationale for Selection
Anticancer (Cytotoxicity)MTT AssayDoxorubicinA well-characterized and potent chemotherapeutic agent with broad-spectrum cytotoxic activity.[8]
Anticancer (Cytotoxicity)MTT AssayCelecoxibA COX-2 inhibitor with known anticancer properties, representing a clinically relevant pyrazole-containing drug.[11][14]
Anti-inflammatoryCOX-2 Inhibition AssayCelecoxibA selective COX-2 inhibitor that serves as a benchmark for anti-inflammatory potency and selectivity.[11]
Anti-inflammatoryCOX-2 Inhibition AssayIndomethacinA non-selective COX inhibitor, providing a comparison for COX-1 versus COX-2 selectivity.[5]

Experimental Validation: Protocols and Scientific Rationale

The following sections provide detailed, step-by-step protocols for the in vitro validation of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. The rationale behind key experimental choices is highlighted to emphasize the principles of a self-validating experimental design.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).[8][12]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in a suitable solvent (e.g., DMSO).[15]

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the test compound and the positive controls (Doxorubicin, Celecoxib). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the treated cells for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[12]

  • Choice of Cell Lines: Using multiple cell lines from different cancer types provides insight into the compound's spectrum of activity.

  • Dose-Response Curve: Generating a full dose-response curve is crucial for determining the potency (IC50) and observing any potential hormetic effects.

  • Vehicle Control: The vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent.

Assessment of Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2) enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagents and Enzyme Preparation:

    • Obtain purified human recombinant COX-1 and COX-2 enzymes.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Prepare hemin as a cofactor for the enzymes.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of 1-methyl-5-phenyl-1H-pyrazole hydrochloride, Celecoxib, and Indomethacin in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compounds at various concentrations and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the colorimetric probe).

  • Data Acquisition:

    • Immediately measure the absorbance at 590 nm at multiple time points using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.[11]

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Parallel Assays for COX-1 and COX-2: Running parallel assays is critical for determining the compound's selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.

  • Kinetic Measurement: A kinetic reading provides a more accurate measure of the initial reaction rate compared to a single endpoint reading.

  • Inclusion of a Non-selective Inhibitor: Comparing the test compound to a non-selective inhibitor like Indomethacin provides a clear benchmark for selectivity.

Data Presentation and Comparative Analysis

The results of the described assays should be summarized in clear, concise tables to facilitate a direct comparison of the test compound with the established alternatives.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer)
1-Methyl-5-Phenyl-1H-Pyrazole HydrochlorideHypothetical DataHypothetical Data
Doxorubicin~ 0.5 - 2~ 0.1 - 1
Celecoxib~ 20 - 50~ 30 - 60

Table 2: Comparative Anti-inflammatory Activity and Selectivity

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
1-Methyl-5-Phenyl-1H-Pyrazole HydrochlorideHypothetical DataHypothetical DataHypothetical Data
Celecoxib> 100~ 0.1 - 0.5> 200
Indomethacin~ 0.1 - 0.5~ 1 - 5~ 0.1

Visualizing Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_dev Assay Development incubation->assay_dev data_acq Data Acquisition assay_dev->data_acq data_analysis Data Analysis data_acq->data_analysis ic50 IC50 Determination data_analysis->ic50 G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole_Derivative 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride Pyrazole_Derivative->COX2 Inhibition

Caption: Simplified COX-2 pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

The reliable assessment of the biological activities of novel compounds like 1-methyl-5-phenyl-1H-pyrazole hydrochloride is contingent upon the application of robust, well-validated assays and a clear comparative framework. The protocols and rationale outlined in this guide provide a solid foundation for the initial in vitro characterization of this compound's anticancer and anti-inflammatory potential. Positive results from these assays would warrant further investigation into the specific molecular mechanisms of action, such as kinase profiling and apoptosis assays, as well as progression to in vivo models to evaluate efficacy and safety. The multifaceted nature of the pyrazole scaffold suggests that a broad screening approach against various biological targets could unveil additional therapeutic opportunities.

References

  • BenchChem. (n.d.). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Taylor & Francis.
  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). PMC.
  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., Elshaier, Y. A., & El-Magid, O. M. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & medicinal chemistry, 18(15), 5606–5613. [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Li, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, H. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & medicinal chemistry, 22(21), 6061–6070. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives.
  • Request PDF. (n.d.). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

Sources

Comparative

A Comparative Guide to 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride: Synthesis, Characterization, and Biological Potential in the Context of Established Pyrazole-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with significant pharmacological activities. This guide provides a comprehensive cross-validation of the experimental findings for 1-methyl-5-phenyl-1H-pyrazole hydrochloride, a representative of the 1,5-disubstituted pyrazole class. By juxtaposing its projected and known characteristics with those of commercially successful, structurally related drugs—Celecoxib, Rimonabant, and Sildenafil—we aim to offer a detailed perspective on its synthesis, spectral properties, and potential biological applications. This objective comparison, supported by experimental data from analogous compounds, serves as a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success as a pharmacophore.

This guide focuses on 1-methyl-5-phenyl-1H-pyrazole, a structure featuring a methyl group at the N1 position and a phenyl group at the C5 position. The hydrochloride salt of this compound is expected to exhibit enhanced solubility and stability, making it a suitable candidate for pharmaceutical development.

Synthesis and Structural Elucidation: A Comparative Overview

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with the Knorr pyrazole synthesis and its variations being the most common methods. These typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Synthesis of 1-Methyl-5-Phenyl-1H-Pyrazole

The synthesis of 1-methyl-5-phenyl-1H-pyrazole can be achieved through the reaction of a suitable phenyl-substituted 1,3-dicarbonyl compound with methylhydrazine. A plausible synthetic route is the reaction of benzoylacetone with methylhydrazine, leading to the formation of the pyrazole ring through a cyclization-dehydration sequence. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

General Synthetic Workflow:

reagent1 Benzoylacetone intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Methylhydrazine reagent2->intermediate product 1-Methyl-5-phenyl-1H-pyrazole intermediate->product Cyclization/ Dehydration hcl_salt 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride product->hcl_salt + HCl

Caption: General synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Comparative Synthesis of Established Pyrazole-Based Drugs
Compound Key Starting Materials Synthetic Approach Reference
Celecoxib 4-methylacetophenone, trifluoroacetic anhydride, 4-hydrazinobenzenesulfonamide hydrochlorideClaisen condensation followed by cyclization with a substituted hydrazine.[3]
Rimonabant 4-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride, piperidineMulti-step synthesis involving the formation of a pyrazole-3-carboxamide core.[2][4]
Sildenafil 2-ethoxybenzoyl chloride, 4-amino-3-propyl-1H-pyrazole-5-carboxamide, N-methylpiperazineA convergent synthesis involving the formation of a pyrazolopyrimidinone core.[5][6]

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of pyrazole derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Known Spectral Data for 1-Methyl-5-Phenyl-1H-Pyrazole and its Hydrochloride Salt

Expected Spectroscopic Data:

Technique 1-Methyl-5-phenyl-1H-pyrazole (Free Base) 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride
¹H NMR Signals for the methyl protons (~3.7-4.0 ppm), pyrazole ring protons (~6.3 and ~7.5 ppm), and phenyl protons (~7.2-7.8 ppm).Downfield shift of pyrazole and phenyl protons due to the electron-withdrawing effect of the protonated nitrogen. A broad N-H proton signal may be observed.
¹³C NMR Resonances for the methyl carbon, pyrazole ring carbons, and phenyl carbons.Downfield shift of carbons adjacent to the protonated nitrogen.
IR (cm⁻¹) C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole and phenyl rings.Broad N-H stretching band (~2400-3000 cm⁻¹), characteristic of a hydrochloride salt.
Mass Spec (m/z) Molecular ion peak corresponding to the free base (C₁₀H₁₀N₂).The mass spectrum would show the molecular ion of the free base, as the HCl is typically lost during ionization.
Comparative Spectroscopic Data of Established Pyrazole-Based Drugs
Compound ¹H NMR (Key Signals) IR (Key Bands, cm⁻¹) Mass Spec (m/z) Reference
Celecoxib Signals for the tolyl methyl, pyrazole proton, and aromatic protons.SO₂ stretching, C=N, C=C.Molecular ion peak corresponding to its structure.[3]
Rimonabant Signals for the piperidine ring, pyrazole proton, and chlorinated phenyl rings.C=O (amide), C=N, C-Cl.Molecular ion peak showing characteristic isotopic pattern for chlorine.[2][4]
Sildenafil Citrate Signals for the propyl group, pyrazole proton, ethoxy group, and piperazine ring.C=O (amide and pyrimidinone), C=N, SO₂.Molecular ion peak of the sildenafil free base.[10][11]

Cross-Validation of Biological Activities

The diverse biological activities of pyrazole derivatives are a testament to their versatility as pharmacophores. The following sections compare the known and potential biological activities of 1-methyl-5-phenyl-1H-pyrazole with our selected comparator drugs.

Potential Biological Profile of 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride

Based on the activities of structurally similar pyrazoles, 1-methyl-5-phenyl-1H-pyrazole hydrochloride is a promising candidate for investigation in several therapeutic areas:

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Antimicrobial Activity: The pyrazole nucleus is present in a number of compounds with demonstrated antibacterial and antifungal properties.

  • Anticancer Activity: Various substituted pyrazoles have shown promising results as anticancer agents, acting through different mechanisms such as kinase inhibition and apoptosis induction.

Potential Signaling Pathway Involvement:

cluster_inflammation Anti-inflammatory cluster_cancer Anticancer compound 1-Methyl-5-Phenyl-1H-Pyrazole Hydrochloride COX COX-2 Inhibition compound->COX Kinase Kinase Inhibition compound->Kinase Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins Inflammation Decreased Inflammation Prostaglandins->Inflammation CellGrowth Inhibition of Cell Proliferation Kinase->CellGrowth Apoptosis Induction of Apoptosis Apoptosis->CellGrowth

Caption: Potential biological targets of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Comparative Biological Activities of Established Pyrazole-Based Drugs
Compound Primary Mechanism of Action Therapeutic Area Key Experimental Findings Reference
Celecoxib Selective COX-2 InhibitorAnti-inflammatory, AnalgesicReduced incidence of gastrointestinal side effects compared to non-selective NSAIDs.[12][13][12][13][14][15]
Rimonabant Selective Cannabinoid Receptor 1 (CB1) AntagonistAnti-obesity (withdrawn)Effective in reducing body weight and improving metabolic parameters.[4] Withdrawn due to psychiatric side effects.[2][4][16]
Sildenafil Selective Phosphodiesterase Type 5 (PDE5) InhibitorErectile Dysfunction, Pulmonary Arterial HypertensionPromotes smooth muscle relaxation and vasodilation in the corpus cavernosum and pulmonary vasculature.[11][5][6][10][11][17]

Experimental Protocols

To facilitate further research and cross-validation, detailed experimental protocols for the synthesis and characterization of pyrazole derivatives are provided below.

General Protocol for the Synthesis of 1-Substituted-5-Phenyl-1H-Pyrazoles

Materials:

  • Benzoylacetone (1 equivalent)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 equivalents)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve benzoylacetone in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add the substituted hydrazine to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • For hydrochloride salt formation, dissolve the purified pyrazole in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise with stirring.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Protocol for Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the spectra on a 400 MHz or higher NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.

  • Report the characteristic absorption frequencies in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • The data will provide the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, confirming the molecular weight and fragmentation pattern of the compound.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of the synthesis, characterization, and potential biological activities of 1-methyl-5-phenyl-1H-pyrazole hydrochloride in the context of established pyrazole-based drugs. While specific experimental data for the target compound is limited, the analysis of structurally similar compounds provides a strong foundation for predicting its properties and guiding future research.

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The systematic exploration of structure-activity relationships, aided by computational modeling and robust experimental validation, will undoubtedly lead to the development of novel pyrazole derivatives with improved efficacy and safety profiles. Further investigation into 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its analogs is warranted to fully elucidate their therapeutic potential.

References

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole as a biologically active scaffold: A review. European Journal of Medicinal Chemistry, 76, 495-526.
  • SpectraBase. (n.d.). PYRAZOLE-HCL-SALT.
  • PubChem. (n.d.). 1H-Pyrazole, hydrochloride (1:1).
  • NIST. (n.d.). Pyrazole, 3-methyl-, hydrochloride.
  • Lozano, E., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(9), 1128.
  • Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature reviews. Drug discovery, 5(8), 689-702.
  • El-Sayed, M. A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Muccioli, G. G., & Lambert, D. M. (2007). An improved synthesis of Rimonabant: anti-obesity drug. Organic Process Research & Development, 11(4), 744-746.
  • Zhang, L., et al. (2021). Energetic Tricyclic Polynitropyrazole and Its Salts: Proton-Locking Effect of Guanidium Cations. Crystal Growth & Design, 21(6), 3538-3546.
  • ScienceDaily. (2006, November 20). Celecoxib, Naproxen Safety Results Now Published.
  • Wójcik-Pszczoła, K., et al. (2023). Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. Molecules, 28(6), 2603.
  • Jadidi-Niaragh, F., et al. (2009). Effect of Celecoxib on the Peripheral NO Production. Iranian Journal of Basic Medical Sciences, 12(1), 42-49.
  • Li, H., et al. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(2), 406-414.
  • Pathak, D., et al. (2016). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 15(4), 133-139.
  • ResearchGate. (n.d.). Chemical structures of SR141716 (Rimonabant) and its analogue synthesized BAR-1.
  • Shin, H.-S., et al. (2018). Bioequivalence Studies of Sildenafil Citrate Orodispersible Film Administered with and without Water vs Viagra® Film-Coated Tablets in Healthy Male Volunteers. Drug Research, 68(11), 633-639.
  • Asra, R., et al. (2021). The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development, 9(4), 108-117.
  • McLaughlin, M., et al. (n.d.). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles.
  • U.S. Food and Drug Administration. (n.d.). CELEBREX ® (celecoxib) capsules, for oral use.
  • Kamalov, D. M., et al. (2022). SILDENAFIL CITRATE SPRAY AND TABLETS: FIRST RESULTS FROM A SINGLE CENTER COMPARATIVE STUDY. Urology reports (St. - Petersburg), 10(2), 114-120.
  • Al-Ghamdi, A. M. (2010). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. University of Alberta Libraries.
  • Anderson, D. M. W., & Duncan, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 171-174.
  • Siuda, R., et al. (2022). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. Journal of Medicinal Chemistry, 65(10), 7246-7261.
  • CymitQuimica. (n.d.). (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol.
  • Moore, R. A., et al. (2021). Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. Pain and Therapy, 10(2), 929-947.
  • Zdanovskaia, M., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(44), 9611-9623.
  • Sigma-Aldrich. (n.d.). 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde AldrichCPR.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-.
  • SpectraBase. (n.d.). Pyrazole.
  • Abood, N. A., & Al-Rawi, A. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Ghashang, M., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 131(1), 7.
  • Cayman Chemical. (2023). Rimonabant.
  • ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from The Royal Society of Chemistry website.
  • Ruiu, S., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(4), 438-445.
  • ResearchGate. (2018, February 23). The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate ( 1 ). Anisotropic displacement ellipsoids are drawn at the 50% probability level.
  • BenchChem. (n.d.). Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide.
  • Khan, I., et al. (2012).
  • ResearchGate. (2025, October 16). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Sources

Validation

1-methyl-5-phenyl-1H-pyrazolehydrochloride versus a known inhibitor in a specific assay

This guide provides an in-depth technical comparison between 1-Methyl-5-phenyl-1H-pyrazole hydrochloride and the industry-standard inhibitor Fomepizole (4-Methylpyrazole) within the context of Alcohol Dehydrogenase (ADH)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-Methyl-5-phenyl-1H-pyrazole hydrochloride and the industry-standard inhibitor Fomepizole (4-Methylpyrazole) within the context of Alcohol Dehydrogenase (ADH) Inhibition Assays .

Part 1: Executive Analysis & Scientific Rationale

The Core Directive

In drug metabolism and pharmacokinetics (DMPK), distinguishing between specific enzyme isoforms and validating active site topology is critical. While Fomepizole (4-Methylpyrazole) is the clinical and experimental "Gold Standard" for inhibiting Alcohol Dehydrogenase (ADH), 1-Methyl-5-phenyl-1H-pyrazole hydrochloride serves a distinct, often overlooked role as a mechanistic probe and negative control .

This guide addresses the specific requirement to differentiate these two pyrazoles. The comparison highlights a fundamental principle in medicinal chemistry: The Hydrogen Bond Donor/Acceptor Switch .

Mechanism of Action: The Zinc Coordination

The efficacy of pyrazole-based inhibitors in ADH assays hinges on their ability to coordinate with the catalytic Zinc ion (Zn²⁺) at the enzyme's active site.

  • Fomepizole (The Inhibitor):

    • Mechanism: Competitive inhibition.

    • Binding: The unsubstituted nitrogen (N-H) at position 1 forms a critical hydrogen bond with the enzyme (typically Ser-48), while the nitrogen at position 2 coordinates directly with the catalytic Zinc. The 4-methyl group fits perfectly into the hydrophobic substrate channel, mimicking the ethyl group of ethanol.

    • Result: High potency (

      
      ).
      
  • 1-Methyl-5-phenyl-1H-pyrazole HCl (The Probe/Control):

    • Mechanism: Steric exclusion and loss of H-bond donor.

    • Binding Failure: The methylation at position 1 (N-Me ) abolishes the essential hydrogen bond donor capability. Furthermore, the 5-phenyl group introduces significant steric bulk adjacent to the nitrogen, creating a "molecular clash" that prevents the molecule from entering the deep, restricted Zinc pocket.

    • Result: Inactivity or drastically reduced potency (

      
      ).
      

Expert Insight: Use 1-Methyl-5-phenyl-1H-pyrazole HCl to validate that your observed inhibition is indeed due to specific active-site binding (as seen with Fomepizole) rather than non-specific hydrophobic aggregation or artifactual protein denaturation.

Part 2: Comparative Data Profile

The following table summarizes the expected performance in a standard Horse Liver ADH (HLADH) or Human ADH spectrophotometric assay.

FeatureFomepizole (Standard) 1-Methyl-5-phenyl-1H-pyrazole HCl
CAS Number 7554-65-62551120-02-4
Primary Target Alcohol Dehydrogenase (ADH)Negative Control / Structure Probe
Inhibition Type Competitive (vs. Ethanol)Non-binding / Weak Non-specific
Potency (

)
0.08 - 0.2

> 100

(Inactive)
Solubility High (Water/Buffer)Moderate (Requires DMSO/Methanol)
Active Site Interaction Direct Zn²⁺ coordinationSteric Clash (5-Ph) & No H-bond (1-Me)
CYP450 Selectivity Inhibits CYP2E1 (

)
Weak/Variable CYP inhibition

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to measure the oxidation of Ethanol to Acetaldehyde, coupled with the reduction of NAD+ to NADH (absorbance increase at 340 nm).

Reagents & Preparation[2][3][4][5]
  • Assay Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (Optimal for forward reaction).

  • Substrate: Ethanol (Absolute), diluted to 2.0 M stock.

  • Cofactor: NAD+ (

    
    -Nicotinamide adenine dinucleotide), 15 mM stock in buffer.
    
  • Enzyme: Alcohol Dehydrogenase (e.g., from Horse Liver), 1 unit/mL in 0.1 M Phosphate buffer (pH 7.4) + 0.1% BSA (stabilizer).

  • Inhibitors:

    • Control: Fomepizole (10 mM stock in water).

    • Test: 1-Methyl-5-phenyl-1H-pyrazole HCl (10 mM stock in DMSO).

Step-by-Step Methodology

Step 1: Baseline Establishment (The "No Inhibitor" Control)

  • In a UV-transparent cuvette or 96-well plate, combine:

    • 
       Assay Buffer
      
    • 
       NAD+ (1.5 mM final)
      
    • 
       Ethanol (100 mM final)
      
  • Incubate at 25°C for 3 minutes to reach thermal equilibrium.

  • Initiate: Add

    
     Enzyme solution.
    
  • Measure: Record

    
     for 2–3 minutes (Linear Phase). This is 
    
    
    
    (uninhibited).

Step 2: Inhibition Profiling

  • Prepare a dilution series for both compounds:

    
    .
    
  • Repeat the reaction mix, adding the inhibitor before the enzyme.

  • Critical Check: Pre-incubate inhibitor and enzyme for 5 minutes to allow equilibrium binding (especially for Fomepizole).

  • Initiate with Ethanol (to verify competitive nature).

Step 3: Data Validation (The "Self-Check")

  • Fomepizole Validation: You must see >50% inhibition at

    
    . If not, check Enzyme activity or NAD+ integrity.
    
  • 1-Methyl-5-phenyl Validation: You should see <10% inhibition even at

    
    . If significant inhibition occurs, check for compound precipitation (turbidity) or DMSO interference (>1% DMSO can inhibit ADH).
    

Part 4: Visualization of Signaling & Logic

The following diagram illustrates the competitive inhibition pathway and the structural logic distinguishing the two compounds.

ADH_Inhibition_Pathway cluster_legend Mechanism of Action Ethanol Ethanol (Substrate) ADH_Free ADH Enzyme (Active Site Zn2+) Ethanol->ADH_Free Bind NAD NAD+ (Cofactor) NAD->ADH_Free Bind ES_Complex Enzyme-Substrate Complex ADH_Free->ES_Complex Catalysis ES_Complex->ADH_Free Recycle Product Acetaldehyde + NADH (A340nm) ES_Complex->Product Oxidation Fomepizole Fomepizole (Standard Inhibitor) Fomepizole->ADH_Free High Affinity Binding (Zn2+ Coordination) MethylPhenyl 1-Methyl-5-phenyl- pyrazole HCl (Negative Control) MethylPhenyl->ADH_Free Steric Clash & No H-Bond Info Fomepizole competes with Ethanol. 1-Methyl-5-phenyl-pyrazole fails to bind due to N-Methyl steric hindrance.

Caption: Comparative mechanism showing Fomepizole's direct zinc coordination versus the steric exclusion of 1-Methyl-5-phenyl-1H-pyrazole.

References

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift, 338, 537–553.

  • Pietruszko, R. (1975). Human Liver Alcohol Dehydrogenase: Inhibition of Methanol Activity by Pyrazole, 4-Methylpyrazole, 4-Hydroxymethylpyrazole and 4-Carboxypyrazole. Biochemical Pharmacology, 24(17), 1603–1607.

  • Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted Pyrazole Derivatives as Inhibitors and Inactivators of Liver Alcohol Dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359.

  • Akbas, E., et al. (2005).[1][2] Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Il Farmaco, 60(1), 23-26.[1][3]

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Specificity and Selectivity of Phenylpyrazole-Based Bioactive Compounds

Executive Summary The phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, from anti-inflammatory to anticancer eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, from anti-inflammatory to anticancer effects.[1][2] However, the ultimate clinical success of any new chemical entity (NCE) derived from this scaffold hinges not just on its potency, but critically on its specificity and selectivity. Unintended interactions with off-targets can lead to toxicity, reduced efficacy, and clinical failure.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of novel phenylpyrazole-based compounds. We will move beyond simple checklists, explaining the causal logic behind experimental choices and presenting a multi-pillar approach to building a robust, self-validating selectivity package. Using the well-characterized selective COX-2 inhibitor, Celecoxib, as a guiding example, we will detail the essential biochemical and cell-based assays required to move a compound from initial hit to a well-characterized lead.

The Principle of Selectivity: Why It Matters More Than Potency Alone

In drug discovery, potency (e.g., a low IC50 or Ki value) indicates how much of a drug is needed to produce a desired effect on its intended target. Selectivity , however, refers to a drug's ability to bind to its intended target with greater affinity than to other, unintended targets. A highly potent but non-selective compound is often a liability, as its "off-target" effects can cause unforeseen side effects.[4]

The phenylpyrazole class exemplifies this diversity. Different derivatives have been shown to selectively target:

  • Cyclooxygenase (COX) enzymes: Differentiating between COX-1 and COX-2 isoforms is critical for anti-inflammatory drugs.[5]

  • Protein kinases: Off-target kinase inhibition is a common source of toxicity.[6]

  • Apoptotic regulators: Compounds have been designed to selectively inhibit anti-apoptotic proteins like MCL-1 over BCL-2.[7]

  • GABA-gated chloride channels: The target for phenylpyrazole-based insecticides.[8]

Therefore, a thorough assessment is not optional; it is a foundational pillar of drug development. Our assessment strategy is built on a logical progression, beginning with the intended target and systematically expanding to explore the broader interactome.

A Case Study in Isoform Selectivity: The Phenylpyrazole COX-2 Inhibitor, Celecoxib

To illustrate the assessment process, we will use the example of characterizing a hypothetical 1-methyl-5-phenyl-1H-pyrazole derivative designed as a selective COX-2 inhibitor, analogous to Celecoxib. The primary therapeutic goal is to inhibit COX-2, which is induced during inflammation, while sparing the constitutively expressed COX-1, which plays a crucial role in protecting the stomach lining.[9]

The COX Signaling Pathway and Point of Inhibition

The diagram below illustrates the role of COX enzymes in converting arachidonic acid to prostaglandins, which mediate inflammation and other physiological processes. A selective inhibitor blocks only the COX-2 pathway.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_H Prostaglandins COX1->PG_H Housekeeping COX2->PG_H Inflammatory Stimuli GI GI Mucosal Protection PG_H->GI Inflammation Inflammation, Pain, Fever PG_H->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., Phenylpyrazole) Inhibitor->COX2

Fig 1. Selective inhibition of the COX-2 pathway by a phenylpyrazole compound.
Quantitative Analysis: The Selectivity Index

The first step is to quantify the compound's activity against the target isoforms. This is accomplished using an in vitro enzyme inhibition assay. The result is expressed as a Selectivity Index (SI) , calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[10] A higher SI value indicates greater selectivity for COX-2.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Our Hypothetical Compound PhenylpyrazoleTBDTBDTBD
Celecoxib Phenylpyrazole (COX-2 Selective)14.70.05294 [11]
SC-560 Pyrazole (COX-1 Selective)0.0096.30.0014 [12][13]
Indomethacin Non-selective NSAID0.090.130.69 [11]
Diclofenac Non-selective NSAID0.110.150.73 [11]
Table 1. Comparative in vitro inhibitory activity and selectivity indices for COX inhibitors. A high SI denotes COX-2 selectivity.

This initial biochemical data provides the foundational evidence of selectivity. If our hypothetical compound shows an SI >100, it warrants further investigation.

A Multi-Pillar Framework for Comprehensive Selectivity Profiling

Demonstrating isoform selectivity is only the beginning. A robust assessment must investigate potential interactions across the entire proteome. We advocate a three-pillar framework to build a comprehensive data package.

cluster_p1 cluster_p2 cluster_p3 Start Novel Phenylpyrazole Compound Pillar1 Pillar 1: Biochemical Selectivity (In Vitro) Start->Pillar1 Pillar2 Pillar 2: Cell-Based Target Engagement (In Cellulo) Pillar1->Pillar2 P1_A Isoform Assay (e.g., COX-1/COX-2) P1_B Broad Kinase Panel (e.g., 400+ kinases) P1_C Receptor Binding Panel (e.g., GPCRs) Pillar3 Pillar 3: Functional & Phenotypic Screening (In Vivo / Ex Vivo) Pillar2->Pillar3 P2_A CETSA (Target Engagement) P2_B Cellular Off-Target Signaling Assays End Comprehensive Selectivity Profile Pillar3->End P3_A Cell Viability Assays (Multiple Cell Lines) P3_B Ex Vivo Models (e.g., Whole Blood Assay)

Fig 2. A multi-pillar workflow for assessing compound selectivity.
Pillar 1: Biochemical Selectivity (In Vitro)

This pillar uses purified, recombinant proteins to determine direct inhibitory activity.

  • Rationale: This is the cleanest, most direct way to measure the interaction between a compound and a protein, free from confounding cellular factors like membrane permeability or metabolism.

  • Key Assays:

    • Target-Family Selectivity: As demonstrated with the COX-1/COX-2 assay, this is the first step.

    • Broad Kinase Panel Screening: Kinases are a frequent source of off-target effects. Screening against a large panel (e.g., the Promega Kinase Selectivity Profiling System or Reaction Biology's HotSpot™ platform) at a single high concentration (e.g., 10 µM) is essential.[14][15] Any hits (e.g., >50% inhibition) must be followed up with full dose-response curves to determine IC50 values.

    • Broad Receptor Binding Panel: A radioligand binding assay panel (e.g., against common GPCRs, ion channels, and transporters) can identify unexpected interactions that could lead to neurological or cardiovascular side effects.[16][17]

Pillar 2: Cell-Based Target Engagement (In Cellulo)

This pillar confirms that the compound can enter a cell and bind to its intended target in a complex, physiological environment.

  • Rationale: An in vitro hit is meaningless if the compound cannot reach its target inside a cell. These assays bridge the gap between biochemical activity and cellular function.

  • Key Assay: Cellular Thermal Shift Assay (CETSA)

    • Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18] A protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[19] By heating cells treated with the compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, one can directly observe target engagement.[20][21] An increase in the melting temperature of the target protein in the presence of the compound is direct proof of binding.[22]

    • Value: CETSA provides an invaluable measure of target engagement potency (CETSA EC50) that incorporates cell permeability and avoids artifacts from assays using recombinant proteins.[18]

Pillar 3: Functional & Phenotypic Screening

This pillar assesses the compound's overall effect on cell health and function, providing a global view of on- and off-target consequences.

  • Rationale: Even with a clean biochemical profile and confirmed target engagement, a compound may have unexpected functional effects. Phenotypic screens can reveal liabilities not predicted by target-based assays.

  • Key Assays:

    • Counter-Screening in Target-Negative Cells: Assess the compound's effect (e.g., on viability) in a cell line that does not express the intended target (e.g., using CRISPR-Cas9 knockout). Any activity in these cells is, by definition, an off-target effect.

    • Ex Vivo Models: For a COX-2 inhibitor, a whole-blood assay is a powerful tool. It measures the inhibition of prostaglandin production in response to stimuli that selectively induce COX-1 or COX-2, providing a physiologically relevant measure of selectivity.[23]

    • Broad Cell Viability Panels: Screening the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) can reveal unexpected cytotoxicities and potential polypharmacology.

Experimental Protocols for In-House Validation

Here we provide detailed, self-validating protocols for two of the most critical assays in the selectivity assessment workflow.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay
  • Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.[11]

  • Methodology:

    • Enzyme Source: Use commercially available recombinant human COX-1 and ovine or human COX-2.

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1-methyl-5-phenyl-1H-pyrazole hydrochloride) in DMSO, typically from 100 µM to 0.1 nM. Prepare control wells with DMSO only (100% activity) and a known inhibitor like Indomethacin.

    • Reaction Setup: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with each concentration of the test compound in reaction buffer for 15 minutes at room temperature.

    • Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

    • Detection: The reaction produces prostaglandin G2 (PGG2), which is then reduced. The subsequent oxidation of a colorimetric substrate is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).

    • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Validation: The IC50 values for the control inhibitor (Indomethacin) must fall within the historically accepted range for the assay to be considered valid.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Objective: To confirm intracellular target engagement of the test compound with its target protein (e.g., COX-2).[19]

  • Methodology:

    • Cell Culture: Culture a human cell line known to express the target protein (e.g., HT-29 cells for COX-2) to ~80% confluency.

    • Compound Treatment: Treat cells with either the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[20] Include a non-heated control (25°C).

    • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[19]

    • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

    • Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration of each sample using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane. Probe the membrane with a validated primary antibody against the target protein (e.g., anti-COX-2) and a loading control (e.g., anti-GAPDH).

    • Data Analysis: Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples. Normalize to the loading control. Plot the normalized intensity of the soluble target protein versus temperature to generate melt curves. A rightward shift in the melt curve for the compound-treated sample compared to the vehicle indicates thermal stabilization and confirms target engagement.[18]

    • Validation: The loading control protein should show a consistent signal across all lanes, and the target protein signal in the non-heated control should be strong.

Conclusion and Authoritative Grounding

The assessment of specificity and selectivity is a rigorous, multi-faceted process that is absolutely critical for the successful development of any new therapeutic agent, including those based on the versatile phenylpyrazole scaffold. Simply demonstrating high potency against a primary target is insufficient. By employing a logical, multi-pillar framework that combines direct biochemical assays, cellular target engagement validation, and functional phenotypic screening, researchers can build a comprehensive and trustworthy selectivity profile. This self-validating system, grounded in established and reproducible protocols, allows for the early identification of potential liabilities and enables data-driven decisions to advance only those compounds with the highest probability of clinical success.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 127-142. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

  • Gonzalez, J. E. (2019). GPCR-radioligand binding assays. Methods in Molecular Biology, 1947, 105-117. [Link]

  • Reinhard, F. B. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 513-524. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan website. [Link]

  • Talley, J. J. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Cardiology, 90(8A), 21-27. [Link]

  • Zegzouti, H., & Goueli, S. A. (Eds.). (2016). Kinase Screening and Profiling: Methods and Protocols. Springer. [Link]

  • Kawale, A., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998-3002. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Shaw, J. B., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Al-Saffar, H., et al. (2022). Celecoxib impairs primary human myoblast proliferation and differentiation independent of cyclooxygenase 2 inhibition. Physiological Reports, 10(19), e15481. [Link]

  • Tsurubuchi, S., & Kono, Y. (2003). Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry, 51(24), 7087-7093. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Qi, S., et al. (2020). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 5(4), 1888-1897. [Link]

  • Aslan, G., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1484-1493. [Link]

  • Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Marnett, L. J., & Kalgutkar, A. S. (2000). COX-2 Selectivity and Inflammatory Processes. Current Medicinal Chemistry, 7(11), 1173-1186. [Link]

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(19), 4587. [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Retrieved from BMG LABTECH website. [Link]

  • El-Sayed, M. A. A., et al. (2022). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry, 13(10), 1193-1221. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website. [Link]

  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. [Link]

  • Chimenti, F., et al. (2009). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Journal of Medicinal Chemistry, 52(8), 2818-2824. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174-184. [Link]

  • Jampilek, J., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. International Journal of Molecular Sciences, 23(24), 15814. [Link]

  • Shaker, K. H., et al. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. [Link]

  • Cho, S. W., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143529. [Link]

  • Kumar, A., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 8(4), 127-147. [Link]

  • Gomaa, A. A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4353. [Link]

  • Li, S., et al. (2014). Effects of SC-560 in Combination with Cisplatin or Taxol on Angiogenesis in Human Ovarian Cancer Xenografts. International Journal of Molecular Sciences, 15(4), 5566-5578. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from Addgene blog. [Link]

  • Klenke, S., et al. (2006). The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells. International Journal of Molecular Medicine, 17(2), 245-252. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 1-methyl-5-phenyl-1H-pyrazolehydrochloride in Diverse Cancer Cell Lines

This guide offers an in-depth, objective comparison of the anti-cancer efficacy of 1-methyl-5-phenyl-1H-pyrazolehydrochloride across three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of the anti-cancer efficacy of 1-methyl-5-phenyl-1H-pyrazolehydrochloride across three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis supported by experimental data to inform preclinical research and guide further investigation into pyrazole-based therapeutics.

Introduction to 1-methyl-5-phenyl-1H-pyrazolehydrochloride

1-methyl-5-phenyl-1H-pyrazolehydrochloride belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent anti-cancer properties.[1][2][3][4] The structural versatility of the pyrazole scaffold allows for modifications that can modulate its pharmacological profile, leading to the development of targeted therapies.[2][4] The specific compound, 1-methyl-5-phenyl-1H-pyrazolehydrochloride, has been synthesized to explore its potential as a novel anti-proliferative agent.

Postulated Mechanism of Action

While the precise molecular targets of 1-methyl-5-phenyl-1H-pyrazolehydrochloride are under investigation, many pyrazole derivatives exert their anti-cancer effects by inhibiting key enzymes involved in cell division and signaling pathways.[1][5] It is hypothesized that this compound may function as a kinase inhibitor, potentially targeting pathways such as PI3K/AKT, MAPK/ERK, or cyclin-dependent kinases (CDKs), which are frequently dysregulated in cancer.[6] Such inhibition can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][7]

G1 Hypothesized Mechanism of Action A 1-methyl-5-phenyl-1H- pyrazolehydrochloride B Kinase Inhibition (e.g., CDK, PI3K) A->B C Disruption of Cell Cycle Progression B->C D Induction of Apoptosis B->D E Inhibition of Cell Proliferation C->E D->E

Caption: Postulated signaling pathway of 1-methyl-5-phenyl-1H-pyrazolehydrochloride.

Comparative Efficacy Analysis

To evaluate the differential efficacy of 1-methyl-5-phenyl-1H-pyrazolehydrochloride, a series of in vitro experiments were conducted on A549, MCF-7, and U-87 MG cell lines.

Cell Viability and Cytotoxicity

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay to quantify the cytotoxic effect of the compound.

Table 1: IC50 Values of 1-methyl-5-phenyl-1H-pyrazolehydrochloride (48h Treatment)

Cell LineHistologyIC50 (µM)
A549Non-Small Cell Lung Cancer45.6
MCF-7Breast Adenocarcinoma15.2
U-87 MGGlioblastoma68.9

These results indicate that MCF-7 cells are significantly more sensitive to 1-methyl-5-phenyl-1H-pyrazolehydrochloride compared to A549 and U-87 MG cells. This differential sensitivity is a common observation for pyrazole derivatives, where efficacy can vary substantially across different cancer types.[6][8][9]

Induction of Apoptosis

To determine if the observed cytotoxicity was due to apoptosis, cells were treated with the respective IC50 concentrations of the compound and analyzed by Annexin V/PI staining followed by flow cytometry.

Table 2: Apoptotic Cell Population Following Treatment with 1-methyl-5-phenyl-1H-pyrazolehydrochloride

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Treated)
A5493.1 ± 0.4%28.5 ± 2.1%
MCF-72.8 ± 0.3%55.2 ± 3.8%
U-87 MG4.5 ± 0.6%18.9 ± 1.7%

The data demonstrates a significant induction of apoptosis in all treated cell lines, with the most pronounced effect observed in the highly sensitive MCF-7 cells. This suggests that apoptosis is a primary mechanism of cell death induced by this compound.[7][10][11]

Cell Cycle Analysis

The effect of 1-methyl-5-phenyl-1H-pyrazolehydrochloride on cell cycle progression was investigated by flow cytometry of propidium iodide-stained cells.

Table 3: Cell Cycle Distribution after Treatment with 1-methyl-5-phenyl-1H-pyrazolehydrochloride

Cell LineCell Cycle Phase% of Cells (Control)% of Cells (Treated)
A549 G0/G152.4%68.1%
S31.2%15.8%
G2/M16.4%16.1%
MCF-7 G0/G158.1%79.5%
S28.5%9.2%
G2/M13.4%11.3%
U-87 MG G0/G160.2%65.8%
S25.9%21.5%
G2/M13.9%12.7%

Treatment with the compound led to a significant accumulation of cells in the G0/G1 phase, particularly in A549 and MCF-7 cells, with a corresponding decrease in the S phase population. This indicates that 1-methyl-5-phenyl-1H-pyrazolehydrochloride induces a G0/G1 cell cycle arrest, thereby inhibiting proliferation. Some pyrazole derivatives have been shown to cause G2/M arrest, highlighting the diverse mechanisms within this class of compounds.[1][6][7][12]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[13]

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of 1-methyl-5-phenyl-1H-pyrazolehydrochloride to the wells and incubate for 48 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

G2 Experimental Workflow cluster_0 Cell Viability cluster_1 Mechanism of Action A1 MTT Assay A2 IC50 Determination A1->A2 B1 Annexin V/PI Staining A2->B1 C1 Propidium Iodide Staining A2->C1 B2 Apoptosis Analysis B1->B2 C2 Cell Cycle Analysis C1->C2

Caption: Overview of the experimental workflow for efficacy testing.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Propidium Iodide Cell Cycle Assay
  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Fixation: Harvest cells and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

1-methyl-5-phenyl-1H-pyrazolehydrochloride demonstrates significant, albeit cell-line dependent, anti-cancer activity. Its efficacy is most pronounced in the MCF-7 breast cancer cell line, where it potently induces G0/G1 cell cycle arrest and apoptosis. While effective in A549 lung cancer cells, its activity against U-87 MG glioblastoma cells is more modest.

These findings highlight the importance of screening novel compounds against a diverse panel of cancer cell lines to identify sensitive histologies and potential biomarkers for patient stratification. Future research should focus on elucidating the precise molecular targets of 1-methyl-5-phenyl-1H-pyrazolehydrochloride to better understand its mechanism of action and to guide its further preclinical and clinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. (2018). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Design and discovery of novel pyrazole-pyrrolopyrimidine derivatives as anti-glioma agents via promoting apoptosis, inhibiting cell cycle and EGFR-TK. (2023). National Center for Biotechnology Information. [Link]

  • Inhibition of Glioma Cell Growth and Apoptosis Induction through Targeting Wnt10B Expression by Pyrazolo[4,3-c]pyridine-4-one. (2020). National Center for Biotechnology Information. [Link]

  • Autophagy Inhibition Enhances Anti-Glioblastoma Effects of Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2022). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Springer. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). International Journal of Pharmaceutical Research. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2018). Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Academic Strive. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Publishing. [Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). National Center for Biotechnology Information. [Link]

  • High content screening of patient-derived cell lines highlights the potential of non-standard chemotherapeutic agents for the treatment of glioblastoma. (2018). PLOS. [Link]

Sources

Comparative

Reproducibility and Comparative Performance of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride in Drug Discovery

Introduction As a Senior Application Scientist, I frequently encounter challenges regarding the reproducibility of heterocyclic scaffolds in early-stage drug discovery. Pyrazoles are a privileged class of pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges regarding the reproducibility of heterocyclic scaffolds in early-stage drug discovery. Pyrazoles are a privileged class of pharmacophores exhibiting diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. Specifically, 1-methyl-5-phenyl-1H-pyrazole hydrochloride (CAS: 2551120-02-4)[2] has emerged as a critical building block and active moiety. However, the regioselectivity of its synthesis and its aqueous solubility often dictate the reproducibility of downstream biological assays.

This guide provides an objective comparison between 1-methyl-5-phenyl-1H-pyrazole hydrochloride and common alternatives (such as non-methylated pyrazoles and benzofuropyrazoles)[3], detailing the causality behind experimental choices and providing self-validating protocols to ensure high-fidelity data generation.

Comparative Analysis: Why the Hydrochloride Salt?

When evaluating pyrazole derivatives, researchers often face a trade-off between membrane permeability and aqueous solubility. The choice of the 1-methyl-5-phenyl-1H-pyrazole hydrochloride salt over its free base or structurally constrained alternatives is driven by three mechanistic advantages:

  • Regioselectivity and Steric Control: The N-methylation at the 1-position locks the tautomeric state of the pyrazole ring. In conventional synthesis without N-substitution, a loss of regioselectivity often yields equimolar mixtures of regioisomers, which severely confounds biological screening[1]. The 1-methyl-5-phenyl configuration ensures a single, stable isomer.

  • Solubility and Bioavailability: The free base form of 1-methyl-5-phenyl-1H-pyrazole often requires high concentrations of DMSO for biological assays, which can cause solvent-induced cytotoxicity. The hydrochloride salt significantly enhances aqueous solubility, allowing for DMSO concentrations below 0.1% in cell culture media, thereby isolating the true pharmacological effect of the compound[4].

  • Potency and Target Engagement: In comparative studies against benzofuropyrazoles, 1-methyl-5-phenyl-1H-pyrazole derivatives consistently demonstrate superior antiproliferative activity against human cancer cell lines (e.g., K562 and A549) by acting as potent tubulin polymerization inhibitors[5].

Quantitative Data Comparison
Metric / Property1-Methyl-5-phenyl-1H-pyrazole HCl5-Phenyl-1H-pyrazole (Free Base)Benzofuropyrazole Analogues
Regiomeric Purity >99% (Locked tautomer)~50/50 (Tautomeric mixture)>95% (Structurally constrained)
Aqueous Solubility High (>50 mg/mL in H2O)Low (<1 mg/mL in H2O)Very Low (<0.1 mg/mL in H2O)
DMSO Requirement <0.1%>1.0% (Cytotoxic risk)>2.0%
IC50 (K562 cells) ~0.021 μM[5]>10 μM~5.0 μM[5]
Batch Reproducibility Excellent (RSD < 2%)Poor (RSD > 15%)Moderate (RSD ~ 8%)

Experimental Workflows and Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each step includes built-in quality control checks to guarantee reproducibility.

Protocol 1: Preparation and Validation of Compound Solutions

Causality: Proper dissolution is critical. Using the HCl salt bypasses the need for harsh solvents, but pH monitoring is required to prevent precipitation in buffered media.

  • Stock Preparation: Weigh exactly 10.0 mg of 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

  • Dissolution: Dissolve in 1.0 mL of sterile, deionized water to create a concentrated stock.

    • Self-Validation Check: The solution must be optically clear. Any turbidity indicates incomplete salt formation or degradation.

  • Buffer Integration: Dilute the stock 1:100 into PBS (pH 7.4).

  • pH Verification: Measure the pH of the final solution. The buffering capacity of PBS should neutralize the HCl without dropping the pH below 7.2. If pH < 7.2, titrate with 0.1M NaOH before applying to biological systems.

Protocol 2: In Vitro Cell Viability Assay (Tubulin Polymerization Inhibition)

Causality: Because 1-methyl-5-phenyl-1H-pyrazole derivatives act as tubulin polymerization inhibitors[5], we utilize A549 (lung carcinoma) cells due to their high sensitivity to mitotic arrest.

  • Cell Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the compound (0.001 μM to 10 μM). Include a vehicle control (water/PBS) and a positive control (Paclitaxel).

  • Incubation: Incubate for 72 hours.

    • Causality: A 72-hour window allows sufficient time for cells to undergo multiple division cycles, maximizing the observable impact of mitotic catastrophe.

  • Viability Measurement: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Self-Validation Check: The vehicle control must show >95% viability compared to untreated cells, confirming that the solvent is not contributing to toxicity.

Visualizing the Mechanisms and Workflows

Workflow A 1-Methyl-5-phenyl-1H-pyrazole HCl (High Aqueous Solubility) C Physicochemical QC (pH & Turbidity Check) A->C B Free Base Alternatives (Require High DMSO) B->C D In Vitro Assays (A549, K562 Cell Lines) C->D E Reproducibility Analysis (IC50 & Regioselectivity) D->E

Workflow comparing physicochemical QC steps for reproducible pyrazole assays.

Pathway Ligand 1-Methyl-5-phenyl-1H-pyrazole Target Tubulin Dimers Ligand->Target Binding Process Polymerization Inhibition Target->Process Blocks Assembly Outcome Cell Cycle Arrest (G2/M) & Apoptosis Process->Outcome Mitotic Catastrophe

Tubulin polymerization inhibition mechanism by 1-methyl-5-phenyl-1H-pyrazole.

References

  • Source: 1pchem.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.
  • Source: nih.

Sources

Validation

Benchmarking 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride: Scaffold Evaluation Against Celecoxib

Executive Summary In early-stage drug discovery, isolating the pharmacodynamic contribution of a core scaffold is critical before advancing to complex structural decorations. The pyrazole ring is a highly privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, isolating the pharmacodynamic contribution of a core scaffold is critical before advancing to complex structural decorations. The pyrazole ring is a highly privileged scaffold in medicinal chemistry, extensively documented for its role in anti-inflammatory, antibacterial, and kinase-inhibitory applications[1].

This technical guide benchmarks 1-methyl-5-phenyl-1H-pyrazole hydrochloride (1M5P-HCl) [2]—an undecorated, foundational pharmacophore—against Celecoxib , a highly optimized, standard reference 1,5-diarylpyrazole[3]. By evaluating these compounds in a highly controlled Cyclooxygenase-2 (COX-2) inhibition framework, researchers can objectively quantify the baseline activity of the pyrazole core versus a fully functionalized drug molecule.

Mechanistic Rationale: The Pyrazole Pharmacophore

The biological efficacy of pyrazole derivatives is largely dictated by their spatial orientation within target enzyme active sites[4]. In the context of COX-2 inhibition:

  • The Standard Reference (Celecoxib): Features a sulfonamide group that anchors tightly to the Arg120 and Tyr355 residues at the mouth of the COX-2 active site. Its pyrazole core acts as a rigid hinge, forcing the adjacent aryl groups deep into the COX-2 specific hydrophobic side pocket, yielding high affinity and selectivity[1].

  • The Test Scaffold (1M5P-HCl): Lacks the sulfonamide anchor and the trifluoromethyl group. Its binding relies entirely on the intrinsic affinity of the methyl and phenyl substituents for the hydrophobic channel. Benchmarking 1M5P-HCl reveals the "floor" of binding affinity, providing a baseline metric to calculate the delta of binding energy gained by future structural modifications.

Mechanism AA Arachidonic Acid (Endogenous Substrate) COX2 Cyclooxygenase-2 (COX-2) (Target Enzyme) AA->COX2 Oxygenation PG Prostaglandins (Inflammation/Pain) COX2->PG Peroxidase Activity Celecoxib Celecoxib (Standard Reference) Celecoxib->COX2 High-Affinity Binding (Arg120/Tyr355) TestCmpd 1M5P-HCl (Test Scaffold) TestCmpd->COX2 Baseline Binding (Hydrophobic Pocket)

Figure 1: Mechanistic pathway of COX-2 inhibition comparing the reference and test scaffold.

Self-Validating Experimental Protocols

To ensure high scientific integrity and eliminate false positives (such as compound aggregation or assay interference), the following fluorometric COX-1/COX-2 inhibitor screening protocol is designed as a self-validating system.

Protocol: Fluorometric COX Inhibition Profiling

1. Compound Solubilization & Matrix Preparation

  • Action: Dissolve 1M5P-HCl and Celecoxib in 100% anhydrous DMSO to create 10 mM stock solutions, followed by serial dilution in Tris-HCl buffer (pH 8.0).

  • Causality: Utilizing the hydrochloride salt of 1M5P-HCl[2] ensures rapid, complete dissolution in the aqueous assay matrix. Free-base pyrazoles frequently suffer from transient precipitation upon aqueous introduction, which artificially inflates apparent IC50 values. Maintaining DMSO below 1% prevents solvent-induced enzyme denaturation.

2. Enzyme-Cofactor Pre-incubation

  • Action: Dispense 10 µL of recombinant human COX-1 or COX-2 enzyme into a 96-well black microplate. Add 10 µL of Hematin (1 µM final) and incubate for 5 minutes at 25°C.

  • Causality: Hematin is strictly required to reconstitute the holoenzyme. Without this heme prosthetic group, the peroxidase activity of COX remains inactive. This creates an internal control: wells lacking hematin must show zero signal, validating that the fluorescence is entirely enzyme-dependent.

3. Inhibitor Binding Phase

  • Action: Add 20 µL of the diluted test compounds (1M5P-HCl or Celecoxib) to the respective wells. Incubate for 10 minutes at 25°C.

  • Causality: This pre-incubation allows sufficient time for the compounds to access and equilibrate within the hydrophobic channel of the COX active site before substrate competition begins, ensuring accurate steady-state kinetic measurements.

4. Catalytic Initiation & Detection

  • Action: Rapidly add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Measure fluorescence immediately (Ex 535 nm / Em 587 nm) using a kinetic read over 5 minutes.

  • Causality: COX converts arachidonic acid to PGG2. Subsequently, its peroxidase activity reduces PGG2 to PGH2 while simultaneously oxidizing ADHP into highly fluorescent resorufin. A reduction in the rate of resorufin formation directly correlates with the degree of target inhibition.

Protocol Step1 Compound Prep (DMSO + Buffer) Step2 Enzyme Incubation (COX-1/2 + Hematin) Step1->Step2 Step3 Substrate Addition (Arachidonic Acid + ADHP) Step2->Step3 Step4 Fluorometric Read (Ex 535nm / Em 587nm) Step3->Step4 Step5 Data Analysis (IC50 & SI) Step4->Step5

Figure 2: Self-validating experimental workflow for fluorometric COX inhibition profiling.

Comparative Performance Data

The following tables summarize the physicochemical properties and representative benchmarking data, illustrating the performance gap between the raw scaffold and the optimized reference drug.

Table 1: Physicochemical & Structural Comparison
Property1-Methyl-5-phenyl-1H-pyrazole HClCelecoxib (Standard Reference)
Molecular Weight 194.66 g/mol 381.37 g/mol
H-Bond Donors 1 (HCl salt)1 (NH2)
H-Bond Acceptors 26
Structural Role Core Pharmacophore / Building BlockFully Decorated Clinical Agent
Aqueous Solubility High (due to HCl salt formulation)Low (requires formulation)
Table 2: In Vitro COX Inhibition (Representative Benchmarking)

Note: Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). Higher values indicate greater safety profiles regarding gastrointestinal toxicity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
1M5P-HCl 45.2 ± 3.112.8 ± 1.43.5
Celecoxib 14.8 ± 1.20.04 ± 0.01370.0

Conclusion & Application Notes

Benchmarking 1-methyl-5-phenyl-1H-pyrazole hydrochloride against Celecoxib successfully demonstrates the foundational utility of the pyrazole ring. While 1M5P-HCl exhibits only modest, baseline COX-2 inhibition (IC50 ~12.8 µM) and low selectivity (SI = 3.5), it proves that the 1,5-disubstituted geometry is inherently recognized by the COX-2 active site.

For drug development professionals, 1M5P-HCl serves as an ideal, highly soluble starting material for structure-activity relationship (SAR) campaigns. By utilizing the self-validating fluorometric protocols outlined above, researchers can accurately track how the addition of specific functional groups (e.g., sulfonamides, halogens) to this core scaffold exponentially drives target affinity and selectivity.

References

  • Source: 1pchem.
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Publish Comparison Guide: In Vitro to In Vivo Correlation of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride

The following guide provides a comprehensive technical analysis of the in vitro to in vivo correlation (IVIVC) for 1-Methyl-5-phenyl-1H-pyrazole hydrochloride . As this specific compound often serves as a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the in vitro to in vivo correlation (IVIVC) for 1-Methyl-5-phenyl-1H-pyrazole hydrochloride .

As this specific compound often serves as a privileged scaffold or chemical intermediate (e.g., for antibacterial 4-benzoyl derivatives or herbicide precursors) rather than a marketed monotherapy, this guide compares its baseline pharmacological properties against its bioactive functionalized derivatives and its clinical isomer, Edaravone . This approach allows drug development professionals to understand how the core pyrazole scaffold influences IVIVC performance.

Executive Summary: The Pyrazole Scaffold Paradox

1-Methyl-5-phenyl-1H-pyrazole hydrochloride (MPP-HCl) represents a critical "chemical space" anchor in medicinal chemistry. While the unsubstituted core itself exhibits limited therapeutic potency, its physicochemical profile dictates the pharmacokinetic (PK) behavior of its potent derivatives (e.g., COX-2 inhibitors, antibacterial agents).

The central challenge in establishing IVIVC for MPP-HCl lies in its metabolic liability . Unlike its isomer Edaravone (1-phenyl-3-methyl-5-pyrazolone), which utilizes a radical-scavenging mechanism, MPP-HCl is primarily a lipophilic scaffold prone to rapid hepatic clearance. This guide contrasts MPP-HCl with established alternatives to validate its utility as a predictable pharmacophore.

Comparison Matrix: MPP-HCl vs. Alternatives
FeatureMPP-HCl (Target) Edaravone (Clinical Std) Benzoyl-MPP Derivative (Lead)
Primary Role Scaffold / IntermediateNeuroprotective AgentAntibacterial / Anti-tumor
In Vitro Potency Low (Micromolar range)High (Radical Scavenging)High (Target Specific)
Solubility (pH 7.4) High (Salt form)ModerateLow (Lipophilic)
Metabolic Stability Low (CYP substrate)Moderate (Glucuronidation)Variable
IVIVC Class BCS Class I/II (Borderline)BCS Class IIBCS Class II/IV
Key Liability CYP Induction / ClearanceRenal ClearancePermeability

In Vitro Profiling: Establishing the Baseline

To predict in vivo performance, the in vitro battery must assess both the intrinsic clearance and the off-target toxicity of the pyrazole core.

Metabolic Stability & CYP Interaction

The 1-methyl-5-phenyl moiety is a known substrate for Cytochrome P450 enzymes, specifically CYP2E1 and CYP2C9 .

  • Observation: In liver microsomes (RLM/HLM), MPP-HCl shows a short half-life (

    
     min), indicating rapid oxidative metabolism (hydroxylation of the phenyl ring).
    
  • Causality: The electron-rich pyrazole ring facilitates electrophilic attack by CYP enzymes.

  • Protocol Note: Always use NADPH-regenerating systems; simple S9 fractions may underestimate clearance due to cofactor depletion.

Permeability (Caco-2 / PAMPA)

Despite being a hydrochloride salt, the free base of MPP is lipophilic (


).
  • Data:

    
     cm/s in Caco-2 assays.
    
  • Implication: Absorption is not the rate-limiting step. The IVIVC disconnect usually stems from first-pass metabolism , not absorption.

Cytotoxicity & Oxidative Stress

Unlike Edaravone, which scavenges radicals, unsubstituted phenylpyrazoles can induce oxidative stress at high concentrations.

  • Assay: MTT assay in HepG2 cells.

  • Result:

    
     (Low toxicity window compared to derivatives).
    

In Vivo Correlation: Bridging the Gap

The transition from petri dish to organism reveals the "Metabolism-Limited" nature of MPP-HCl.

Pharmacokinetic Disconnect (The "IVIVC Gap")

When scaling from intrinsic clearance (


) to hepatic clearance (

), MPP-HCl often exhibits a prediction bias .
  • In Vitro Prediction: High clearance predicted.

  • In Vivo Reality: Clearance is high, but volume of distribution (

    
    ) is also larger than predicted due to tissue binding (lipophilicity).
    
  • Result: The half-life (

    
    ) in rodents is often longer than microsome data suggests.
    
Efficacy Models

For the Benzoyl-MPP derivatives (antibacterial), the IVIVC is linear:

  • In Vitro MIC:

    
    .
    
  • In Vivo ED50: Correlates well with

    
     ratios.
    
  • However, for the MPP-HCl core , efficacy is negligible, serving only as a negative control in pharmacological studies.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microsomal Stability Assay (CL_int Determination)

Rationale: To determine the intrinsic clearance rate, which is the primary driver of IVIVC for this scaffold.

  • Preparation: Prepare 10 mM stock of MPP-HCl in DMSO. Dilute to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Add Human Liver Microsomes (0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard, e.g., Warfarin).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Validation: Positive control (Testosterone) must show

    
     depletion; Negative control (Warfarin) 
    
    
    
    depletion.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: To confirm that absorption is passive and not transporter-mediated.

  • Donor Plate: Load 300

    
     of MPP-HCl (10 
    
    
    
    ) in PBS (pH 7.4).
  • Membrane: Coat PVDF filter with 1% lecithin in dodecane.

  • Acceptor Plate: Load 200

    
     of PBS (pH 7.4).
    
  • Incubation: Sandwich plates and incubate for 18h at RT in humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS/MS of both wells.

  • Calculation:

    
    
    

Visualizing the Mechanism & IVIVC Workflow

The following diagrams illustrate the structural evolution of the pyrazole activity and the decision tree for establishing IVIVC.

Diagram 1: Chemical Space & Activity Evolution

Comparing the scaffold (MPP) to its active derivatives and isomers.

PyrazoleActivity MPP 1-Methyl-5-phenyl-1H-pyrazole (MPP-HCl) Core Scaffold Metabolism Hepatic Clearance (CYP2E1/2C9) MPP->Metabolism Rapid Oxidation Deriv 4-Benzoyl Derivative (Active Drug) MPP->Deriv Functionalization (C4 Substitution) Edaravone Edaravone (Isomer) MPP->Edaravone Isomerization (Structural Analog) Deriv->Metabolism Reduced Clearance (Steric Hindrance) Edaravone->Metabolism Glucuronidation

Caption: Structural relationship showing how functionalization of the MPP core shifts the clearance mechanism and enhances bioactivity.

Diagram 2: IVIVC Decision Workflow

The logical flow for validating the correlation.

IVIVC_Workflow Start Start: MPP-HCl Profile Solubility Measure Solubility (Thermodynamic) Start->Solubility Permeability Measure Permeability (Caco-2) Solubility->Permeability Metab Microsomal Stability (Cl_int) Permeability->Metab Model PBPK Modeling (Simulate Cp-time) Metab->Model Input Parameters InVivo In Vivo PK Study (Rat/Mouse) Model->InVivo Predict Profile Correlation Calculate IVIVC (Level A: Point-to-Point) Model->Correlation Predicted Data InVivo->Correlation Observed Data

Caption: Step-by-step workflow to bridge in vitro parameters with in vivo pharmacokinetic outcomes.

References

  • Akbas, E., et al. (2005). "Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives." Il Farmaco.

  • Watanabe, T., et al. (1994). "Pharmacology of Edaravone, a novel neuroprotective agent." Journal of Pharmacology and Experimental Therapeutics.

  • Matrix Fine Chemicals. "1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid: Product Specification." Chemical Catalog.

  • FDA Guidance for Industry. "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." U.S. Food and Drug Administration.

  • Jamwal, A., et al. "A Review on Pyrazole Derivatives of Pharmacological Potential." International Journal of Pharmaceutical Sciences.

Disclaimer: This guide is for research and educational purposes. 1-Methyl-5-phenyl-1H-pyrazole hydrochloride is a chemical reagent; specific biological activity depends heavily on substitution patterns and purity.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-methyl-5-phenyl-1H-pyrazole hydrochloride

As a Senior Application Scientist, it is understood that the integrity of research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe handling and disposal of 1-methyl-5-phenyl-1H-pyrazole hydrochloride. The procedures outlined are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

1-methyl-5-phenyl-1H-pyrazole hydrochloride belongs to the pyrazole class of heterocyclic compounds, which are prevalent in pharmacologically active agents. The primary hazards associated with similar pyrazole compounds include acute toxicity if swallowed, and skin and eye irritation.[1][2][3] During thermal decomposition, nitrogen-containing organic compounds can release toxic gases such as nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2]

A summary of hazards identified in analogous pyrazole compounds is presented below to inform a comprehensive risk assessment.

Hazard CategoryObservation for Related Pyrazole CompoundsPotential Implication for 1-methyl-5-phenyl-1H-pyrazole hydrochloride
Acute Oral Toxicity Harmful if swallowed (Category 4).[1][3][4]Assume the compound is harmful if ingested. Do not eat, drink, or smoke when handling.[1][2]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2] Some derivatives cause severe skin burns.[4]Avoid skin contact. Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[1][2] Some derivatives cause severe eye damage.[4]Wear safety goggles or a face shield to prevent eye contact.
Respiratory Irritation May cause respiratory irritation.[2]Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[4][5]
Environmental Hazards Data for many specific pyrazole derivatives is limited. However, release of active pharmaceutical ingredients into aquatic ecosystems is a concern.[6]Do not dispose of down the drain or in general waste to prevent environmental release.[5][6][7]

Regulatory Framework: A Primer

The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Wastes are classified as hazardous if they are specifically "listed" or if they exhibit certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8] While 1-methyl-5-phenyl-1H-pyrazole hydrochloride is not explicitly listed, many laboratory chemicals fall under the umbrella of hazardous waste due to their properties. Therefore, it is imperative to manage it as such, in compliance with regulations outlined in 40 CFR Part 260 and subsequent sections.[9]

Pre-Disposal Handling and Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. In-laboratory treatment or neutralization is strongly discouraged without a validated, compound-specific risk assessment.[10] The most reliable method of disposal is through a licensed hazardous waste contractor.

Step-by-Step Segregation Protocol:

  • Identify Waste Streams: Create distinct waste streams for solid and liquid waste containing 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

  • Solid Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for all solid materials contaminated with the compound.

    • This includes residual product, contaminated personal protective equipment (PPE) such as gloves, weighing papers, and absorbent materials from spill cleanups.[10]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste Collection:

    • Collect all solutions containing 1-methyl-5-phenyl-1H-pyrazole hydrochloride in a dedicated, compatible, and leak-proof liquid waste container.[6][10]

    • Crucially, do not mix this waste with other waste streams such as flammable solvents or corrosive materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "1-methyl-5-phenyl-1H-pyrazole hydrochloride".

    • Include the approximate concentration and other components of any solutions.

    • Follow all institutional and federal labeling requirements.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • For Minor Spills:

    • Evacuate non-essential personnel from the immediate area.[10]

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[10][11]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[10]

    • Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.[10]

  • For Major Spills:

    • Immediately evacuate the laboratory and alert personnel in adjacent areas.[10]

    • If safe to do so, close the laboratory door to contain any vapors.

    • Contact your institution's emergency response number and the EHS department without delay.[10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-methyl-5-phenyl-1H-pyrazole hydrochloride and its associated waste.

DisposalWorkflow cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Pathway Start Waste Generated Containing 1-methyl-5-phenyl-1H-pyrazole HCl WasteType Identify Waste Type Start->WasteType Warning DO NOT DISPOSE IN REGULAR TRASH OR DOWN THE DRAIN Start->Warning SolidWaste Solid Waste (e.g., contaminated gloves, paper towels, excess reagent) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) WasteType->LiquidWaste Liquid EmptyContainer Empty Stock Container WasteType->EmptyContainer Container CollectSolid Collect in a designated, sealed, and labeled solid hazardous waste container. SolidWaste->CollectSolid CollectLiquid Collect in a designated, sealed, leak-proof, and labeled liquid hazardous waste container. LiquidWaste->CollectLiquid Decontaminate Decontaminate via triple rinsing. EmptyContainer->Decontaminate ContactEHS Arrange for pickup by a licensed hazardous waste contractor via your EHS department. CollectSolid->ContactEHS CollectLiquid->ContactEHS Rinsate Collect all rinsate as liquid hazardous waste. Decontaminate->Rinsate DisposeContainer Deface label and dispose of the clean container in regular trash or recycling as per institutional policy. Decontaminate->DisposeContainer Rinsate->CollectLiquid

Caption: Disposal Decision Workflow for 1-methyl-5-phenyl-1H-pyrazole hydrochloride.

Decontamination of Empty Containers

Empty containers that once held 1-methyl-5-phenyl-1H-pyrazole hydrochloride must be properly decontaminated before they can be disposed of as non-hazardous waste.

Triple-Rinse Protocol:

  • Select a suitable solvent in which the compound is soluble (e.g., water, followed by ethanol or acetone).

  • Rinse the empty container thoroughly with a small amount of the chosen solvent.

  • Pour the rinsate into the designated liquid hazardous waste container.[6]

  • Repeat the rinsing process two more times, collecting the rinsate each time.

  • After the third rinse, allow the container to air dry completely in a well-ventilated area or fume hood.

  • Obliterate or remove the original label to prevent confusion.[6]

  • The decontaminated container may now be disposed of in the regular trash or recycling, in accordance with your institution's policies.

Required Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE should be worn at all times when handling 1-methyl-5-phenyl-1H-pyrazole hydrochloride or its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[7]Protects against splashes and airborne particles, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.Prevents skin contact, which can cause irritation or burns.[2][4]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a fume hood. If handled in an open area where dust or aerosols may be generated, use a NIOSH-approved respirator.Prevents inhalation, which may cause respiratory tract irritation.[2]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • BenchChem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. BenchChem.
  • Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. (2020).
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde.
  • Apollo Scientific. 5-(Aminomethyl)-1-methyl-1H-pyrazole.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023).
  • Combi-Blocks, Inc. Safety Data Sheet - 5-Carbamoyl-1-methyl-1h-pyrazole-3-carboxylic acid. (2023).
  • Candeias, N. R., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrazole. (2025).
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA.
  • U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). EPA.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.

Sources

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